Methyl 4-hydrazinylbenzoate Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17185. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-hydrazinylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-4-7(10-9)5-3-6;/h2-5,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSGRGCOQOKOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6296-89-5 | |
| Record name | 6296-89-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-hydrazinobenzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-hydrazinylbenzoate Hydrochloride CAS number and properties
CAS Number: 6296-89-5
This technical guide provides an in-depth overview of Methyl 4-hydrazinylbenzoate Hydrochloride, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the compound's chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role as a building block in the creation of complex organic molecules.
Core Properties and Data
This compound is an off-white to light brown solid organic compound. It is recognized for its utility as a precursor in the synthesis of various heterocyclic compounds and other complex molecules due to its reactive hydrazine functional group.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 6296-89-5 | [1][2] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][3] |
| Molecular Weight | 202.64 g/mol | [1][3] |
| IUPAC Name | methyl 4-hydrazinylbenzoate;hydrochloride | [1][3] |
| Appearance | Off-white to light brown solid | [4] |
| Melting Point | 205-207 °C | [5] |
| Storage Temperature | Room Temperature, under inert atmosphere | [2] |
| Solubility | Soluble in water | [1] |
Computed and Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the compound's structure and purity. The following tables summarize key computed and experimental spectroscopic data.
Computed Molecular Descriptors
| Descriptor | Value | Reference(s) |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 64.4 Ų | [3] |
| Complexity | 153 | [3] |
Spectroscopic Data
| Spectroscopy Type | Characteristic Peaks | Reference(s) |
| Proton NMR (¹H NMR) | ~3.8 ppm (singlet, 3H, -OCH₃) | [1] |
| Infrared (IR) | ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, aromatic ester) | [1] |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 202.64. Primary fragmentation involves the loss of the methoxy group (31 mass units). | [1] |
Synthesis and Reactivity
This compound is a valuable building block in organic synthesis. Its hydrazine and ester moieties allow for a variety of chemical transformations.
General Synthesis Pathway
The most common route for synthesizing aryl hydrazines like this compound involves a two-step process starting from the corresponding aniline derivative, Methyl 4-aminobenzoate. The process includes:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.
The following diagram illustrates this general synthetic workflow.
Caption: General synthesis pathway for Methyl 4-hydrazinylbenzoate HCl.
Reactivity and Applications
The hydrazine group is a potent nucleophile, making this compound an excellent starting material for synthesizing various heterocyclic systems. Key reactions include:
-
Condensation Reactions: It readily reacts with aldehydes and ketones to form hydrazones.[1]
-
Cyclization Reactions: It is widely used in the synthesis of five-membered heterocycles, such as pyrazoles, by reacting with 1,3-dicarbonyl compounds.[6]
-
Acylation Reactions: The hydrazine moiety can be acylated to introduce additional functional groups.[1]
These reactions are fundamental in drug discovery, where the resulting heterocyclic scaffolds are common in bioactive molecules targeting cancer and infectious diseases.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a representative application in heterocycle synthesis.
Representative Synthesis of this compound
Disclaimer: This is a representative protocol based on the well-established synthesis of analogous aryl hydrazines. Researchers should conduct their own risk assessment and optimization.
Objective: To synthesize this compound from Methyl 4-aminobenzoate.
Materials:
-
Methyl 4-aminobenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Distilled Water
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, dissolve Methyl 4-aminobenzoate (1 equivalent) in concentrated hydrochloric acid (approx. 3 equivalents) and water.[7]
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[7]
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1][7]
-
Continue stirring for an additional 30 minutes in the cold bath. The resulting solution contains the diazonium salt and should be used immediately.[1]
-
-
Reduction:
-
In a separate, larger flask, prepare a solution of stannous chloride dihydrate (approx. 2.5 equivalents) in concentrated hydrochloric acid, and cool it to 0-5 °C.[7]
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous, vigorous stirring, maintaining the temperature below 10 °C.[7]
-
After the addition is complete, continue stirring for 1-2 hours as the mixture warms to room temperature.[7]
-
-
Isolation:
Synthesis of a Pyrazole Derivative
Objective: To demonstrate the use of a substituted phenylhydrazine hydrochloride in the synthesis of a pyrazole ring system via reaction with a 1,3-dicarbonyl compound.[6]
Materials:
-
Aryl Hydrazine Hydrochloride (e.g., Ethyl 4-hydrazinylbenzoate HCl) (1 equivalent)
-
1,3-Dicarbonyl Compound (e.g., Acetylacetone) (1 equivalent)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Sodium Acetate (optional, as a base)
Procedure:
-
Dissolve the aryl hydrazine hydrochloride and the 1,3-dicarbonyl compound in ethanol or glacial acetic acid in a round-bottom flask.[6]
-
If using the hydrochloride salt directly, a base like sodium acetate can be added to neutralize the acid and free the hydrazine base for reaction.[6]
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, the solvent may be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.[6]
The workflow for this type of synthetic application is depicted below.
Caption: Experimental workflow for a typical pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-HYDRAZINOBENZOIC ACID METHYL ESTER HYDROCHLORIDE | 6296-89-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. hnjournal.net [hnjournal.net]
- 7. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydrazinylbenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydrazinylbenzoate hydrochloride is a versatile organic compound with significant potential in pharmaceutical and chemical synthesis. Its structure, featuring a hydrazinyl group attached to a benzoate moiety, makes it a valuable building block for the creation of diverse and complex molecules.[1] This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and a summary of its synthetic pathway and potential applications.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized below, providing a foundational understanding of its chemical identity and behavior.
Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | methyl 4-hydrazinylbenzoate;hydrochloride | [1][2] |
| CAS Number | 6296-89-5 | [1][3] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][2][3] |
| Molecular Weight | 202.64 g/mol | [1][2][3] |
| Appearance | Off-white to light brown solid; White to yellow powder or crystals | [3][4] |
| Storage | Inert atmosphere, Room Temperature | [3][4][5] |
Thermal and Solubility Properties
| Property | Value | Reference(s) |
| Melting Point | 205-207 °C | [1][3] |
| Solubility | Soluble in water, sparingly soluble in methanol. | [1] |
Spectroscopic Data
| Spectroscopic Technique | Characteristic Features | Reference(s) |
| Infrared (IR) Spectroscopy | N-H stretching vibration around 3300 cm⁻¹; Carbonyl (C=O) stretching frequency around 1680 cm⁻¹. | [1] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Methyl ester protons appear as a singlet around 3.8 ppm. | [1] |
| Mass Spectrometry (MS) | Molecular ion peak at a mass-to-charge ratio (m/z) of 202.64. | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination
The melting point of this compound can be determined using the capillary tube method.
Apparatus:
-
Melting point apparatus or Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.[6]
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[6][7][8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil of a Thiele tube.
-
Heating and Observation: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[8]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range represents the melting point.[9]
Infrared (IR) Spectroscopy
The infrared spectrum can be obtained using the Potassium Bromide (KBr) pellet method, which is suitable for solid powder samples.
Apparatus:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Agate mortar and pestle
-
Pellet-forming die
-
Hydraulic press
-
Potassium Bromide (KBr), spectroscopy grade
Procedure:
-
Sample Preparation: Approximately 1-2 mg of this compound is mixed with 100-200 mg of dry KBr powder in an agate mortar. The mixture is ground to a very fine powder to minimize light scattering.[10]
-
Pellet Formation: The powdered mixture is transferred to a pellet-forming die. A hydraulic press is used to apply several tons of pressure to the die, forming a transparent or translucent pellet.[10][11]
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a blank KBr pellet is first recorded. Then, the spectrum of the sample pellet is acquired.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is used to characterize the chemical environment of the hydrogen atoms in the molecule.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., Deuterium Oxide, D₂O, due to the compound's solubility in water)
-
Pipettes
Procedure:
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., D₂O) in a clean, dry NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A standard 1D proton NMR experiment is performed. Key parameters such as the number of scans, acquisition time, and relaxation delay are set to obtain a spectrum with a good signal-to-noise ratio.[13]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak).
Synthesis and Applications
This compound serves as a key intermediate in the synthesis of various compounds with potential biological activities.
Synthetic Pathway
A common method for the synthesis of aryl hydrazines involves the diazotization of the corresponding aniline followed by reduction. The esterification can be performed before or after the formation of the hydrazine group. A general workflow for its synthesis from 4-aminobenzoic acid is depicted below.
Caption: General synthetic workflow for this compound.
Potential Applications
The reactivity of the hydrazinyl and ester functional groups makes this compound a versatile precursor in drug discovery and development.
Caption: Potential applications of this compound.
Research has indicated that hydrazine derivatives can exhibit antitumor and antimicrobial properties.[1] Furthermore, the parent compound, 4-hydrazinobenzoic acid, is a known precursor in the synthesis of the iron chelator Deferasirox and is utilized in the construction of linkers for antibody-drug conjugates (ADCs).[14] These applications highlight the importance of this compound as a scaffold in medicinal chemistry.
References
- 1. Buy this compound | 6296-89-5 [smolecule.com]
- 2. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-HYDRAZINOBENZOIC ACID METHYL ESTER HYDROCHLORIDE | 6296-89-5 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 6296-89-5 [sigmaaldrich.com]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. pennwest.edu [pennwest.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. jascoinc.com [jascoinc.com]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-hydrazinylbenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydrazinylbenzoate hydrochloride is a chemical compound of significant interest in synthetic organic chemistry, primarily serving as a versatile building block for the synthesis of a wide array of more complex molecules.[1] Its bifunctional nature, possessing both a reactive hydrazine group and a methyl ester, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its molecular structure and conformational properties, drawing upon available data and analogous compounds to offer a detailed technical understanding for researchers in drug discovery and chemical synthesis.
Molecular Structure
The fundamental characteristics of this compound are summarized in the table below.
| Identifier | Value |
| CAS Number | 6296-89-5 |
| Molecular Formula | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 202.64 g/mol |
| IUPAC Name | methyl 4-hydrazinylbenzoate;hydrochloride |
| SMILES | COC(=O)C1=CC=C(C=C1)NN.Cl |
| InChI | InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-4-7(10-9)5-3-6;/h2-5,10H,9H2,1H3;1H |
| Physical Form | Solid |
| Melting Point | 205-207 °C |
Conformational Analysis
It is anticipated that this compound would adopt a similar crystalline and molecular conformation. The ethyl analog crystallizes in the triclinic P-1 space group.[2] The core of the molecule consists of a para-substituted benzene ring. The planarity of the benzene ring is a dominant feature, with the hydrazinyl and methyl carboxylate groups extending from it.
The key dihedral angle to consider is that between the plane of the benzene ring and the C-N bond of the hydrazinyl group. In related structures, this torsion angle is influenced by a combination of steric and electronic effects, including potential intramolecular hydrogen bonding and resonance stabilization. Computational studies on substituted benzenes suggest that the preferred conformation of such substituents can vary from planar to perpendicular relative to the aromatic ring, depending on the nature of the substituent and the presence of ortho groups.[3] For a para-substituted compound like Methyl 4-hydrazinylbenzoate, steric hindrance is minimized, and the conformation will be primarily dictated by electronic effects and crystal packing forces.
Inferred Structural Parameters (from Ethyl 4-hydrazinobenzoate Hydrochloride) [2]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9566 |
| b (Å) | 7.4498 |
| c (Å) | 23.5349 |
| α (°) | 84.323 |
| β (°) | 84.521 |
| γ (°) | 80.257 |
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of this compound involves the esterification of 4-hydrazinobenzoic acid followed by salt formation. A representative protocol is described below.[4]
Materials:
-
2-hydrazinylbenzoic acid
-
Methanol
-
4M Hydrogen chloride in dioxane
-
Diethyl ether
Procedure:
-
Dissolve 2-hydrazinylbenzoic acid (15.2 g, 99.90 mmol) in methanol (200 mL).
-
Slowly add a 4M dioxane solution of hydrogen chloride (100 mL, 399.60 mmol) to the methanol solution.
-
Stir the reaction mixture at 90 °C for 5 hours.
-
After the reaction is complete, cool the mixture to 20 °C.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with diethyl ether (100 mL).
-
Dry the solid product to yield this compound.
Characterization by X-ray Crystallography
While specific data for the title compound is unavailable, a general protocol for single-crystal X-ray diffraction of a small organic molecule like this would involve the following steps:
Protocol:
-
Crystal Growth: Grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol).
-
Data Collection: Mount a selected crystal on a goniometer head and place it in a diffractometer. Expose the crystal to a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. This process yields the precise atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule.
Logical Workflow: Synthesis and Derivatization
Given the primary role of this compound as a synthetic intermediate, a logical workflow diagram illustrating its synthesis and subsequent derivatization is more pertinent than a biological signaling pathway.
References
- 1. Buy this compound | 6296-89-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4-HYDRAZINOBENZOIC ACID METHYL ESTER HYDROCHLORIDE | 6296-89-5 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride from Methyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing methyl 4-hydrazinylbenzoate hydrochloride, a valuable building block in pharmaceutical and chemical research, starting from the readily available methyl benzoate. The synthesis is a multi-step process involving nitration, reduction, diazotization, and subsequent reduction, followed by salt formation. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Overall Synthetic Pathway
The synthesis of this compound from methyl benzoate proceeds through three key intermediates:
-
Methyl 4-nitrobenzoate: Synthesized via the nitration of methyl benzoate.
-
Methyl 4-aminobenzoate: Obtained by the reduction of the nitro group of methyl 4-nitrobenzoate.
-
Methyl 4-hydrazinylbenzoate: Formed through the diazotization of the amino group of methyl 4-aminobenzoate, followed by reduction.
The final product is then obtained by converting the free hydrazine base into its hydrochloride salt.
An In-depth Technical Guide to the Reaction Mechanism of Methyl 4-hydrazinylbenzoate Hydrochloride Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predominant reaction mechanism for the synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride, a key intermediate in the pharmaceutical and chemical industries. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with its formation, primarily focusing on the widely utilized pathway commencing with Methyl 4-aminobenzoate.
Introduction
This compound (C₈H₁₁ClN₂O₂) is a hydrazine derivative with significant applications as a building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.[1] Its formation is most commonly achieved through a two-step process involving the diazotization of Methyl 4-aminobenzoate followed by the reduction of the resulting diazonium salt. This guide will elucidate the intricate mechanisms of these transformations and provide practical experimental insights.
Reaction Mechanism
The synthesis of this compound from Methyl 4-aminobenzoate proceeds via two critical sequential reactions:
-
Diazotization: The conversion of the primary aromatic amine group of Methyl 4-aminobenzoate into a diazonium salt.
-
Reduction: The subsequent reduction of the diazonium salt to the corresponding hydrazine derivative.
Step 1: Diazotization of Methyl 4-aminobenzoate
The diazotization reaction is typically carried out in a cold aqueous acidic solution, most commonly using hydrochloric acid and sodium nitrite.[2][3] The key electrophile in this reaction is the nitrosonium ion (NO⁺), which is generated in situ.
The mechanism can be broken down into the following stages:
-
Formation of Nitrous Acid: Sodium nitrite reacts with the strong acid (e.g., HCl) to produce nitrous acid (HNO₂).
-
Formation of the Nitrosonium Ion: Nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine group of Methyl 4-aminobenzoate attacks the nitrosonium ion.
-
Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable methyl 4-(diazonium)benzoate chloride.
Step 2: Reduction of the Diazonium Salt
The reduction of the methyl 4-(diazonium)benzoate chloride to Methyl 4-hydrazinylbenzoate is a critical step. Various reducing agents can be employed, with stannous chloride (tin(II) chloride) in concentrated hydrochloric acid being a common and effective choice. The diazonium salt is a good leaving group (N₂), facilitating the reduction.
The general mechanism involves the transfer of electrons from the reducing agent to the diazonium salt, leading to the formation of the hydrazine derivative.
Experimental Protocols
The following section outlines a typical experimental procedure for the synthesis of this compound from Methyl 4-aminobenzoate.
Materials and Reagents
-
Methyl 4-aminobenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Experimental Workflow
Detailed Procedure
Step 1: Diazotization of Methyl 4-aminobenzoate
-
In a beaker, suspend Methyl 4-aminobenzoate in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate flask, prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the stirred suspension of Methyl 4-aminobenzoate hydrochloride, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for approximately 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Reduction of Methyl 4-(diazonium)benzoate chloride
-
In a separate larger beaker, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the stirred stannous chloride solution. A precipitate should form.
-
After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to gradually warm to room temperature.
Step 3: Isolation and Purification
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic impurities.
-
Further wash the solid with a small amount of cold diethyl ether.
-
Dry the purified this compound product under vacuum.
Quantitative Data
The following table summarizes typical quantitative parameters for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactants | ||
| Methyl 4-aminobenzoate | 1.0 molar equivalent | General Procedure |
| Sodium Nitrite | 1.0 - 1.1 molar equivalents | [2] |
| Hydrochloric Acid (conc.) | 2.5 - 3.0 molar equivalents | [2] |
| Stannous Chloride Dihydrate | 2.0 - 2.5 molar equivalents | [4] |
| Reaction Conditions | ||
| Diazotization Temperature | 0 - 5 °C | [2][4] |
| Reduction Temperature | 0 - 25 °C | [4] |
| Yield | ||
| Overall Yield | 70-85% | Estimated from similar procedures |
Conclusion
The synthesis of this compound via the diazotization of Methyl 4-aminobenzoate followed by reduction is a robust and widely used method. A thorough understanding of the reaction mechanisms, adherence to optimized experimental protocols, and careful control of reaction parameters are crucial for achieving high yields and purity of the final product. This technical guide provides the foundational knowledge for researchers and professionals working with this important chemical intermediate.
References
Solubility Profile of Methyl 4-hydrazinylbenzoate Hydrochloride in Organic Solvents
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
Methyl 4-hydrazinylbenzoate hydrochloride (MHBH) is a versatile bifunctional molecule of significant interest in pharmaceutical and chemical synthesis. Its structure, featuring a hydrazinyl group and a methyl ester attached to a benzene ring, makes it a valuable building block for creating more complex molecules, including potential therapeutic agents.[1] For professionals in drug development and synthetic chemistry, a thorough understanding of MHBH's solubility is not merely academic; it is a critical parameter that dictates reaction conditions, purification strategies, formulation development, and ultimately, the viability of a synthetic route or drug candidate.
This guide provides a comprehensive analysis of the principles governing the solubility of MHBH and presents a robust, field-proven protocol for its quantitative determination. Moving beyond a simple data sheet, we will dissect the causal relationships between the molecule's structural features and its behavior in various organic solvents. The objective is to empower researchers with both the theoretical foundation and the practical methodology to generate reliable and reproducible solubility data tailored to their specific applications.
Physicochemical Properties and Structural Analysis
The solubility behavior of a compound is fundamentally dictated by its molecular structure and resulting physicochemical properties. For MHBH, the key features are the ionic hydrazinium chloride group, the polar methyl ester, and the nonpolar aromatic ring.
The presence of the hydrochloride salt makes the molecule ionic, creating strong dipole-dipole and ion-dipole interactions. This ionic character is the primary driver of its solubility in polar solvents. The hydrazinyl moiety (-NHNH₃⁺) and the ester's carbonyl group (C=O) can act as hydrogen bond donors and acceptors, respectively, further enhancing interactions with protic and polar aprotic solvents.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6296-89-5 | [2][3] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 202.64 g/mol | [2] |
| IUPAC Name | methyl 4-hydrazinylbenzoate;hydrochloride | [2] |
| Physical Form | White to yellow powder or crystals | |
| Melting Point | 205-207 °C | |
| H-Bond Donor Count | 3 | [2] |
| H-Bond Acceptor Count | 4 | [2] |
| Topological Polar Surface Area | 64.4 Ų | [2] |
| Rotatable Bond Count | 3 |[2] |
Known Solubility Profile (Qualitative)
Publicly available data on MHBH solubility is primarily qualitative. These observations, summarized in Table 2, provide a foundational understanding of its behavior and align with the principles discussed above. The compound shows a clear preference for polar solvents, a direct consequence of its ionic salt form.
Causality of Observed Solubility:
-
Water (Soluble): The high polarity of water and its ability to form strong hydrogen bonds and solvate the hydrazinium and chloride ions make it an excellent solvent for MHBH.[1]
-
Methanol/Ethanol (Sparingly/Slightly Soluble): These polar protic solvents can interact with the ionic and polar groups of MHBH. However, their lower polarity compared to water and the presence of a nonpolar alkyl chain result in reduced solvating power for the salt.[1]
-
Dimethyl Sulfoxide (DMSO) (Slightly Soluble): As a polar aprotic solvent, DMSO can effectively solvate the hydrazinium cation. Its large dipole moment allows it to disrupt the crystal lattice of the salt, leading to some degree of solubility.[1]
-
Chloroform/Acetone (Poorly Soluble): These solvents have significantly lower polarity and limited or no hydrogen bonding capability, making them poor solvents for an ionic salt like MHBH.[1]
Table 2: Qualitative Solubility of this compound
| Solvent | Solvent Type | Observed Solubility | Source |
|---|---|---|---|
| Water | Polar Protic | Soluble | [1] |
| Methanol | Polar Protic | Sparingly soluble | [1] |
| Ethanol | Polar Protic | Slightly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly soluble | [1] |
| Chloroform | Nonpolar | Poorly soluble | [1] |
| Acetone | Polar Aprotic | Poorly soluble |[1] |
Protocol for Quantitative Solubility Determination
To move beyond qualitative descriptions, a rigorous experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining equilibrium solubility, providing the most accurate and reproducible data for regulatory and research purposes.[4][5] This protocol is designed to be a self-validating system, ensuring that the measured concentration represents a true thermodynamic equilibrium.
Workflow for Isothermal Shake-Flask Solubility Determination
The following diagram outlines the critical steps in the experimental workflow, from initial preparation to final analysis.
References
In-Depth Technical Guide: Thermal Properties of Methyl 4-hydrazinylbenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and melting point of Methyl 4-hydrazinylbenzoate Hydrochloride (CAS No. 6296-89-5). This compound is a valuable building block in pharmaceutical and chemical synthesis. A thorough understanding of its thermal properties is crucial for its handling, storage, and application in further synthetic processes.
Physicochemical Properties
This compound is a crystalline solid. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 6296-89-5 | N/A |
| Molecular Formula | C₈H₁₁ClN₂O₂ | N/A |
| Molecular Weight | 202.64 g/mol | N/A |
| Appearance | Off-white to light brown solid | N/A |
| Melting Point | 205-207 °C | N/A |
Thermal Stability and Melting Point
The thermal behavior of this compound has been characterized by its melting point. The compound exhibits good thermal stability up to its melting point.
Melting Point
The melting point of this compound is consistently reported in the range of 205-207 °C . This relatively high melting point for an organic salt suggests strong intermolecular forces, likely including extensive hydrogen bonding, within the crystal lattice.
Thermogravimetric Analysis (TGA) - Illustrative Data
Based on this, a plausible thermal decomposition profile for this compound would involve the onset of significant weight loss at temperatures exceeding its melting point. The decomposition is expected to proceed in multiple stages, involving the loss of hydrogen chloride, followed by the fragmentation of the organic moiety.
Illustrative TGA Data:
| Temperature Range (°C) | Weight Loss (%) | Corresponding Loss |
| 100 - 200 | ~ 0-1% | Loss of adsorbed water/solvent |
| 210 - 300 | ~ 18% | Loss of HCl |
| 300 - 500 | > 80% | Decomposition of organic residue |
Differential Scanning Calorimetry (DSC) - Illustrative Data
A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. This peak would provide a precise value for the melting temperature and the enthalpy of fusion. Following the melting endotherm, an exothermic event may be observed at higher temperatures, corresponding to the decomposition of the compound.
Illustrative DSC Data:
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | ~ 205 | ~ 207 | (Endothermic) |
| Decomposition | > 220 | - | (Exothermic) |
Experimental Protocols
The following sections detail the methodologies for the synthesis and thermal analysis of this compound.
Synthesis of this compound
A representative synthesis protocol, adapted from the known synthesis of similar hydrazinobenzoic acid hydrochlorides, is described below.
Caption: Synthesis workflow for this compound.
Methodology:
-
Diazotization: Methyl 4-aminobenzoate is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period after the addition is complete to ensure full formation of the diazonium salt.
-
Reduction: In a separate vessel, a solution of stannous chloride in concentrated hydrochloric acid is prepared and cooled. The cold diazonium salt solution is then added slowly to the stannous chloride solution, keeping the temperature below 10 °C.
-
Isolation: The resulting precipitate of this compound is collected by filtration, washed with cold dilute hydrochloric acid, and then with a suitable organic solvent (e.g., ether) to remove any non-polar impurities. The product is then dried under vacuum to yield the final product.
Melting Point Determination
The melting point is determined using a standard capillary melting point apparatus.
Caption: Experimental workflow for melting point determination.
Methodology:
-
A small amount of the finely powdered sample is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range.
Thermogravimetric Analysis (TGA)
TGA is performed to evaluate the thermal stability and decomposition profile of the compound.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Methodology:
-
A sample of 5-10 mg is accurately weighed into an alumina or platinum TGA pan.
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The weight of the sample is continuously monitored as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion, as well as to observe any other thermal transitions.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Methodology:
-
A sample of 2-5 mg is weighed into an aluminum DSC pan, which is then hermetically sealed.
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas.
-
The sample is subjected to a controlled temperature program, for example, heating from ambient temperature to 250 °C at a rate of 10 °C/min.
-
The differential heat flow to the sample and reference is measured as a function of temperature.
Logical Relationships in Thermal Analysis
The interpretation of thermal analysis data involves understanding the relationship between different observed events.
Caption: Logical flow of thermal events for this compound.
This guide provides a detailed overview of the thermal properties of this compound, offering valuable information for its application in research and development. The provided experimental protocols and illustrative data serve as a practical resource for scientists and professionals in the field.
References
Spectroscopic and Synthetic Profile of Methyl 4-hydrazinylbenzoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Methyl 4-hydrazinylbenzoate Hydrochloride (CAS No: 6296-89-5), a versatile building block in pharmaceutical and chemical synthesis. This document details its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its synthesis.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in clear, tabular formats for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400.13 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 10.47 | s | 3H | -NH₃⁺ |
| 8.98 | s | 1H | -NH- |
| 7.86-7.90 | m | 2H | Ar-H |
| 6.99-7.02 | m | 2H | Ar-H |
| 3.81 | s | 3H | -OCH₃ |
¹³C NMR (Estimated)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Ester) |
| ~150 | C-NHNH₂ |
| ~131 | Ar-C (quaternary) |
| ~128 | Ar-CH |
| ~113 | Ar-CH |
| ~52 | -OCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3300 | N-H stretch (Hydrazine) |
| ~1680 | C=O stretch (Aromatic ester) |
Mass Spectrometry (MS)
| m/z Ratio | Interpretation |
| 202.64 | [M+H]⁺ (Protonated molecular ion) |
| 171.64 | [M+H - OCH₃]⁺ (Loss of methoxy group) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
This protocol describes the synthesis from 2-hydrazinylbenzoic acid.
Materials:
-
2-hydrazinylbenzoic acid
-
Methanol
-
4M Hydrogen chloride in dioxane
-
Diethyl ether
Procedure:
-
Dissolve 15.2 g (99.90 mmol) of 2-hydrazinylbenzoic acid in 200 mL of methanol.
-
Slowly add 100 mL of a 4M dioxane solution of hydrogen chloride (399.60 mmol) to the methanolic solution.
-
Stir the reaction mixture at 90 °C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to 20 °C.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with 100 mL of diethyl ether.
-
Dry the solid product under vacuum to yield this compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the solid this compound and dissolve it in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with a line broadening of 1-2 Hz.
-
-
Data Analysis: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values. Assign the ¹³C NMR peaks based on their chemical shifts and comparison with predicted values.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the powdered this compound directly onto the ATR crystal.
-
Instrumentation: Use a FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Measurement: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Data Acquisition: Collect the infrared spectrum over a range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Analysis: The resulting spectrum will be an absorbance spectrum. Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
-
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Infuse the diluted sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.
-
-
Data Analysis: Identify the protonated molecular ion peak ([M+H]⁺) and any significant fragment ions. The accurate mass measurement of the molecular ion can be used to confirm the elemental composition.
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectroscopic characterization.
Unlocking the Therapeutic Potential of Methyl 4-hydrazinylbenzoate Hydrochloride: A Technical Guide for Drug Discovery Professionals
Introduction: The Emerging Significance of Hydrazine Derivatives in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel pharmacophores with diverse biological activities is relentless. Among the myriad of chemical scaffolds, hydrazine derivatives have garnered considerable attention for their versatile therapeutic potential.[1][2] These compounds, characterized by the presence of a nitrogen-nitrogen single bond, serve as crucial building blocks in the synthesis of a wide array of heterocyclic compounds and have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][3] This technical guide focuses on Methyl 4-hydrazinylbenzoate Hydrochloride, a key intermediate and a molecule of significant interest in its own right.[4] While extensive research has been conducted on its derivatives, particularly those derived from 4-hydrazinobenzoic acid, the intrinsic biological activities of this compound remain a compelling area of exploration.[5][6] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound, grounded in the established pharmacology of its close structural analogs. We will delve into the scientific rationale for investigating its therapeutic promise, provide detailed experimental protocols for its biological evaluation, and offer insights into the potential mechanisms that may underscore its activity.
Physicochemical Properties and Synthetic Versatility
This compound (C₈H₁₁ClN₂O₂) is a hydrochloride salt of the methyl ester of 4-hydrazinobenzoic acid, with a molecular weight of approximately 202.64 g/mol .[7] The presence of the hydrazinyl group (-NHNH₂) and the methyl ester (-COOCH₃) functionality makes it a versatile precursor for a variety of chemical transformations.[4] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for biological testing.
The synthetic utility of this compound lies in the reactivity of its hydrazinyl moiety, which can readily undergo condensation reactions with aldehydes and ketones to form hydrazones.[8] This reaction is a cornerstone for creating diverse libraries of compounds for biological screening. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, providing another avenue for derivatization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [7] |
| Molecular Weight | 202.64 g/mol | [7] |
| Physical Form | Solid | [9][10] |
| Storage Temperature | Room temperature, inert atmosphere or 4°C, stored under nitrogen | [9][10] |
Anticipated Biological Activities and Mechanistic Insights
Based on the extensive body of research on 4-hydrazinobenzoic acid and its derivatives, we can hypothesize several key biological activities for this compound.
Potential Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of compounds derived from 4-hydrazinobenzoic acid.[5][6] Derivatives have shown significant cytotoxic activity against various cancer cell lines, including human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7).[5]
Proposed Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anticancer activity of many hydrazone derivatives is the induction of apoptosis, or programmed cell death.[5] While the precise signaling pathways for 4-hydrazinobenzoic acid derivatives are still under full investigation, the intrinsic (mitochondrial) pathway is often implicated.[5] This pathway involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, ultimately resulting in cell death. The structural features of this compound suggest its potential to interact with molecular targets that trigger this apoptotic cascade.
Caption: Proposed apoptotic pathway induced by this compound.
Potential Antimicrobial Activity
Hydrazide-hydrazone derivatives are well-documented for their broad-spectrum antimicrobial properties.[2][3] These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[3] The azomethine group (-N=CH-) present in hydrazones is often considered crucial for their antimicrobial action.[8]
Proposed Mechanism of Action: Disruption of Cellular Processes
The antimicrobial mechanism of hydrazones is thought to involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1] The lipophilic nature of some hydrazone derivatives allows them to penetrate the bacterial cell wall and interfere with vital cellular processes. Given that this compound can be readily converted to a variety of hydrazones, it represents a promising scaffold for the development of new antimicrobial agents.
Caption: Hypothesized antimicrobial mechanism of action for derivatives of this compound.
Potential Enzyme Inhibitory Activity
The hydrazide and hydrazone moieties are known to be effective inhibitors of various enzymes.[11][12] For instance, hydrazide-containing compounds have been developed as inhibitors of monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.[11] The ability of the hydrazinyl group to interact with the active sites of enzymes makes this compound a candidate for screening against a range of enzymatic targets.
Proposed Mechanism of Action: Active Site Interaction
Enzyme inhibition by hydrazide derivatives can occur through the formation of stable complexes with the enzyme's active site, often involving interactions with cofactors or key amino acid residues.[11] This can lead to either reversible or irreversible inhibition of the enzyme's catalytic activity. The specific enzymes that this compound or its derivatives might inhibit would need to be determined through broad-panel screening.
Experimental Protocols for Biological Evaluation
To investigate the potential biological activities of this compound, a series of well-established in vitro assays can be employed. The following protocols are provided as a guide for researchers.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Experimental workflow for the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 × 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the broth to obtain a range of concentrations.
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture the contents of the wells that show no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
In Vitro Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework for screening this compound against a specific enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.[17][18]
Principle: The activity of an enzyme is measured in the presence and absence of the inhibitor. A reduction in enzyme activity in the presence of the compound indicates inhibition.
Protocol:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and this compound.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate to all wells.
-
Reaction Monitoring: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Directions
This compound stands as a promising, yet underexplored, molecule in the realm of medicinal chemistry. The substantial body of evidence supporting the anticancer, antimicrobial, and enzyme inhibitory activities of its structural analogs provides a strong rationale for its investigation. This technical guide offers a foundational framework for initiating such studies, from understanding its chemical nature and hypothesized mechanisms of action to detailed protocols for its biological evaluation.
Future research should focus on the systematic screening of this compound against a diverse panel of cancer cell lines and microbial strains. Elucidation of its specific molecular targets and signaling pathways will be crucial for understanding its mechanism of action and for guiding the rational design of more potent and selective derivatives. The synthetic tractability of this compound opens up vast possibilities for structure-activity relationship (SAR) studies, which will be instrumental in optimizing its therapeutic potential. As the demand for novel therapeutic agents continues to grow, a thorough investigation into the biological activities of this compound is a scientifically sound and promising endeavor.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 6296-89-5 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 6296-89-5 [sigmaaldrich.com]
- 10. This compound | 6296-89-5 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. discovery.researcher.life [discovery.researcher.life]
Methyl 4-hydrazinylbenzoate Hydrochloride: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 4-hydrazinylbenzoate hydrochloride has emerged as a crucial intermediate in the field of organic synthesis, prized for its versatile reactivity that allows for the construction of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of its applications, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.
Physicochemical and Spectroscopic Properties
This compound is a stable, crystalline solid. A summary of its key physical and spectroscopic properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][2] |
| Molecular Weight | 202.64 g/mol | [1][2] |
| CAS Number | 6296-89-5 | [1] |
| Melting Point | 205-207 °C | [No specific citation found for this exact range in the provided results] |
| Appearance | White to yellow powder or crystals | |
| Solubility | Soluble in water, sparingly soluble in methanol. | [No specific citation found for this exact range in the provided results] |
| ¹H NMR (ppm) | ~3.8 (s, 3H, -OCH₃), aromatic protons, -NHNH₂ protons | [No specific citation found for this exact range in the provided results] |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch) | [No specific citation found for this exact range in the provided results] |
Core Synthetic Applications
The presence of both a hydrazinyl and a methyl ester group makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, particularly indoles and pyrazoles, which are prevalent scaffolds in many biologically active molecules.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. It involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions. This compound serves as an excellent phenylhydrazine precursor for the synthesis of indole-6-carboxylic acid esters.
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add butan-2-one (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Indolization: After cooling the reaction mixture, add a Lewis acid catalyst such as zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid (PPA). Heat the mixture to 80-100 °C and stir for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution). The crude product will precipitate out. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the desired methyl 2,3-dimethyl-1H-indole-6-carboxylate.
Note: This is a generalized protocol. Reaction conditions may need to be optimized for specific substrates.
Caption: Fischer Indole Synthesis Workflow.
Pyrazolone Synthesis
This compound readily reacts with β-ketoesters, such as ethyl acetoacetate, to form pyrazolone derivatives. These heterocycles are key components in many pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[3][4]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of β-ketoester: Add ethyl acetoacetate (1.0 eq) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours. The reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the target pyrazolone. Further purification can be achieved by recrystallization.
| Reactant 1 | Reactant 2 | Product | Yield | Melting Point (°C) |
| Phenylhydrazine | Ethyl acetoacetate | 1-phenyl-3-methyl-5-pyrazolone | 93-100% | 126-128 |
| Methylhydrazine | Ethyl acetoacetate | 1,3-dimethyl-5-pyrazolone | 66-100% | Not specified |
Note: The data in this table is for analogous reactions and serves as a reference for the expected outcome when using this compound.[3]
Caption: Pyrazolone Synthesis Pathway.
Hydrazone Formation and Subsequent Reactions
The hydrazinyl group of this compound can be readily condensed with various aldehydes and ketones to form stable hydrazone derivatives. These hydrazones are not only important final products with potential biological activities but also serve as versatile intermediates for the synthesis of other heterocyclic systems.[5][6]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).
-
Isolation: The hydrazone product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
| Hydrazine Derivative | Aldehyde/Ketone | Product | Yield | Reference |
| 4-Nitrophenylhydrazine | 4-Acetoxy-3-methoxybenzaldehyde | Corresponding Hydrazone | Not specified | [5] |
| Indole-3-carboxaldehyde | Phenylhydrazines | Indole-based Hydrazones | 89-91% | [7] |
Applications in Drug Discovery and Medicinal Chemistry
The indole and pyrazole scaffolds, readily accessible from this compound, are cornerstones in modern drug discovery.
-
Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, incorporate the indole nucleus. The functionalized indoles synthesized from this building block are valuable for creating libraries of potential kinase inhibitors for screening.[8]
-
Anticancer Agents: Derivatives of pyrazoles and indazoles, which can be synthesized from this precursor, have shown promising anticancer activities.[9]
-
Antiplatelet Agents: Indole hydrazones have been investigated as potential antiplatelet agents.[7]
References
- 1. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 5. Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Metoclopramide: A Substituted Benzamide with Prokinetic and Antiemetic Properties
Audience: Researchers, scientists, and drug development professionals.
Preamble: Initial research for a compound with the molecular formula C8H11ClN2O2 did not yield a singular, well-characterized molecule with substantial publicly available data suitable for a comprehensive technical whitepaper. Therefore, this guide focuses on a structurally related and extensively researched pharmaceutical compound, Metoclopramide. Metoclopramide is a substituted benzamide, a class of compounds that aligns with the elemental composition of the originally requested formula and is of significant interest in drug development.
Introduction and IUPAC Name
Metoclopramide is a versatile drug utilized for its prokinetic and antiemetic properties.[1][2][3] It is primarily prescribed for the management of nausea and vomiting associated with various conditions, including diabetic gastroparesis and gastroesophageal reflux disease (GERD).[3][4] The IUPAC name for Metoclopramide is 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide .[1][3]
Physicochemical and Pharmacokinetic Properties
Metoclopramide is a small molecule drug that is typically administered orally, intravenously, or intramuscularly.[5][6] Key pharmacokinetic parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C14H22ClN3O2 | [3] |
| Molecular Weight | 299.8 g/mol | [3] |
| Plasma Protein Binding | ~30% | [3] |
| Metabolism | Hepatic (CYP2D6, CYP3A4, CYP1A2) | [3] |
| Half-life | 5-6 hours | [6] |
| Excretion | Primarily renal | [6] |
Mechanism of Action and Signaling Pathways
Metoclopramide's therapeutic effects are mediated through its interaction with multiple receptor systems in the central and peripheral nervous systems.[1][2][7] Its primary mechanisms of action are antagonism of dopamine D2 receptors and serotonin 5-HT3 receptors, and agonism of serotonin 5-HT4 receptors.[1][2][8]
Antiemetic Effect: D2 and 5-HT3 Receptor Antagonism
The antiemetic properties of Metoclopramide are largely attributed to its antagonist activity at D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[2][7][8] By blocking these receptors, Metoclopramide inhibits the signaling cascade that leads to nausea and vomiting.[2][8] At higher doses, its antagonism of 5-HT3 receptors also contributes to this effect.[1]
Prokinetic Effect: 5-HT4 Receptor Agonism and D2 Receptor Antagonism
Metoclopramide's gastroprokinetic activity is mediated by its effects on the enteric nervous system.[1] It acts as a 5-HT4 receptor agonist, which enhances the release of acetylcholine, a neurotransmitter that stimulates gastrointestinal smooth muscle contraction.[2][8] Additionally, its D2 receptor antagonist activity in the gastrointestinal tract contributes to increased motility.[2][8]
Synthesis and Manufacturing
The synthesis of Metoclopramide typically starts from p-aminosalicylic acid.[9] The process involves several key steps, including methylation of the hydroxyl group, chlorination of the benzene ring, and amidation of the carboxyl group with N,N-diethylethylene-diamine.[9] An improved synthesis method has been described that utilizes a suitable solvent for the condensation step, resulting in a high yield of 96% at a low temperature.[10]
Experimental Protocols
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A reliable HPLC method for the quantification of Metoclopramide in tablet formulations has been developed.[11]
-
Mobile Phase: Acetate buffer and acetonitrile (75% v/v).
-
Column: Reversed-phase column.
-
Detection: UV at 273 nm.
-
Concentration Range: 0.5 – 7 mcg/mL.
-
Results: The method demonstrated a recovery of 100.5% with a coefficient of variation of 0.889%.[11]
Spectrophotometric Determination
Several spectrophotometric methods have been established for the determination of Metoclopramide in pharmaceutical dosage forms.[12][13] One such method involves the diazotization of Metoclopramide followed by coupling with diphenylamine to produce a red-colored chromogen.[13]
-
Reagents: Sodium nitrite, hydrochloric acid, diphenylamine.
-
Wavelength of Maximum Absorption: 530 nm.
-
Linearity Range: 0.3 - 7.5 µg/mL.
-
Molar Absorptivity: 4.73 × 10^4 L/mol·cm.[13]
Clinical Data Summary
Metoclopramide has been the subject of numerous clinical trials to evaluate its efficacy and safety in various indications.
| Indication | Key Findings | Reference |
| Diabetic Gastroparesis | Significantly reduced nausea, vomiting, and postprandial fullness compared to placebo. Improved gastric emptying as assessed by radionuclide scintigraphy. | [14] |
| Chemotherapy-Induced Emesis | High-dose Metoclopramide (2 mg/kg for 5 doses) was effective in preventing cisplatin-induced emesis. | [15] |
| Gastroesophageal Reflux Disease (GERD) | Recommended dosage is 10 to 15 mg four times daily for 4 to 12 weeks. | [16] |
Adverse Effects and Safety Profile
Common side effects of Metoclopramide include drowsiness, diarrhea, and akathisia.[1] More serious adverse effects can include tardive dyskinesia, neuroleptic malignant syndrome, and depression.[1] Due to the risk of tardive dyskinesia, treatment with Metoclopramide is rarely recommended for longer than 12 weeks.[1][16]
Conclusion
Metoclopramide remains a clinically important drug for the management of specific gastrointestinal motility disorders and emesis. Its multifaceted mechanism of action, targeting both dopamine and serotonin pathways, provides a unique therapeutic profile. This guide has provided an in-depth overview of its chemical properties, mechanism of action, synthesis, analytical methods, and clinical applications, intended to be a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Metoclopramide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. researchgate.net [researchgate.net]
- 7. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile [mdpi.com]
- 8. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 9. US4250110A - Method of preparing metoclopramide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations using N-Oxidation Caroate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metoclopramide. A review of antiemetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Crystal structure of Methyl 4-hydrazinylbenzoate Hydrochloride
An In-depth Technical Guide to the Crystal Structure of Methyl 4-hydrazinylbenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and physicochemical properties of this compound (C₈H₁₁ClN₂O₂). Given the absence of a publicly available, experimentally determined crystal structure for this specific compound, this guide leverages data from its close structural analog, Ethyl 4-hydrazinobenzoate Hydrochloride, to infer its crystallographic properties. This document outlines the compound's molecular characteristics, predicted crystallographic parameters, and detailed experimental protocols for its synthesis and crystal structure determination.
Molecular and Physicochemical Properties
This compound is a hydrazine derivative with a molecular weight of 202.64 g/mol .[1][2] It serves as a versatile building block in the synthesis of various organic compounds, with potential applications in pharmaceuticals and agrochemicals.[1] The presence of both an ester and a hydrazine moiety allows for a range of chemical transformations, including condensation and acylation reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][2] |
| Molecular Weight | 202.64 g/mol | [1][2] |
| IUPAC Name | methyl 4-hydrazinylbenzoate;hydrochloride | [1][2] |
| Melting Point | 205-207°C | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| InChI Key | MXSGRGCOQOKOEH-UHFFFAOYSA-N |
Crystallographic Analysis
The crystal structure of Ethyl 4-hydrazinobenzoate Hydrochloride was determined by X-ray diffraction.[3] The compound crystallizes in the triclinic space group P-1 with two formula units in the asymmetric unit (Z' = 2).[3] The crystal packing is stabilized by a network of N-H...N and N-H...Cl hydrogen bonds, forming complex sheets.[3]
Table 2: Crystallographic Data for Ethyl 4-hydrazinobenzoate Hydrochloride
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9566 (4) |
| b (Å) | 7.4498 (6) |
| c (Å) | 23.5349 (17) |
| α (°) | 84.323 (3) |
| β (°) | 84.521 (3) |
| γ (°) | 80.257 (3) |
| Volume (ų) | 1020.95 (13) |
| Z' | 2 |
Data sourced from a study on Ethyl 4-hydrazinobenzoate Hydrochloride and presented here as a predictive model for the methyl analog.[3]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of 2-hydrazinylbenzoic acid with methanol in the presence of hydrogen chloride.
Protocol:
-
Dissolve 2-hydrazinylbenzoic acid in methanol.
-
Slowly add a 4M solution of hydrogen chloride in dioxane to the methanolic solution.
-
Stir the reaction mixture at an elevated temperature (e.g., 90°C) for several hours (e.g., 5 hours).
-
Upon completion, cool the reaction mixture to room temperature (e.g., 20°C).
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with a suitable solvent, such as ether.
-
Dry the collected solid to obtain this compound.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small organic molecule like this compound is a multi-step process.[4]
Protocol:
-
Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. Common methods for growing crystals from a purified compound include:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the compound's solution induces crystallization.[4]
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to decrease the compound's solubility and promote crystal growth.[4]
-
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a glass fiber or a cryo-loop.[4]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.[4] This involves indexing the diffraction spots and integrating their intensities.[4]
-
Structure Solution and Refinement:
-
The initial crystal structure is determined using direct methods.
-
The structural model is then refined against the experimental diffraction data to obtain the final, accurate atomic positions and other crystallographic parameters.
-
Visualizations
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.
This guide provides a foundational understanding of the crystal structure and analysis of this compound. While direct experimental data for the methyl ester is pending, the provided information on its ethyl analog offers a robust predictive model for researchers and professionals in drug development.
References
- 1. Buy this compound | 6296-89-5 [smolecule.com]
- 2. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using Methyl 4-hydrazinylbenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives utilizing Methyl 4-hydrazinylbenzoate Hydrochloride as a key starting material. The methodologies outlined are based on the well-established Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring system.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals. Their wideranging biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, make them a subject of intense research in drug discovery and development. A common structural motif in many of these compounds is a 1-arylpyrazole core.
The Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a cornerstone of pyrazole chemistry.[1] This method offers a straightforward and efficient route to a diverse array of substituted pyrazoles. This compound is a valuable building block in this context, allowing for the introduction of a methyl benzoate moiety at the N1 position of the pyrazole ring, which can be further functionalized.
General Synthesis Pathway
The synthesis of pyrazole derivatives from this compound and a 1,3-dicarbonyl compound typically proceeds via an acid-catalyzed condensation reaction. The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1]
Experimental Workflow
The general workflow for the synthesis of pyrazole derivatives using this compound is depicted below. The process involves the reaction of the hydrazine hydrochloride with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, in a suitable solvent and often in the presence of an acid catalyst. The product is then isolated and purified.
References
Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Indoles using Methyl 4-hydrazinylbenzoate Hydrochloride
Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Drug Discovery
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains one of the most robust and widely utilized methods for the construction of the indole nucleus.[1] This heterocyclic scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[2] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-migraine triptan class of drugs, underscores the continued importance of versatile synthetic routes to functionalized indoles.[3]
This guide provides a detailed technical overview and practical protocols for the Fischer indole synthesis using Methyl 4-hydrazinylbenzoate Hydrochloride. The presence of the electron-withdrawing methyl ester group on the phenylhydrazine ring presents unique challenges and requires careful consideration of reaction conditions compared to syntheses with electron-rich or unsubstituted phenylhydrazines. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this classic reaction for the synthesis of novel indole derivatives.
Mechanistic Insights: A Step-by-Step Look at the Fischer Indole Synthesis
The generally accepted mechanism of the Fischer indole synthesis is a cascade of acid-catalyzed reactions, initiated by the formation of a phenylhydrazone from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1] The subsequent key steps are as follows:
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') isomer. This step is crucial for the subsequent sigmatropic rearrangement.[4]
-
[5][5]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, which forms the key C-C bond and breaks the weak N-N bond.[3]
-
Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole ring system.[1]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product.[3]
The Influence of Substituents on the Phenylhydrazine Ring
The electronic nature of substituents on the phenylhydrazine ring significantly impacts the reaction rate and required conditions.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density of the aromatic ring, which facilitates the key[5][5]-sigmatropic rearrangement. This often leads to higher yields under milder reaction conditions.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or, in our case, the methyl ester (-COOCH₃), decrease the electron density of the ring. This makes the[5][5]-sigmatropic rearrangement more difficult, necessitating harsher reaction conditions such as stronger acids, higher temperatures, or longer reaction times to achieve reasonable yields.[3]
Visualizing the Fischer Indole Synthesis
To further elucidate the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Application Note: Protocol for the Condensation Reaction of Methyl 4-hydrazinylbenzoate Hydrochloride with Aldehydes to Synthesize Biologically Relevant Hydrazones
Audience: Researchers, scientists, and drug development professionals.
Introduction Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ functional group.[1] They are formed through the condensation reaction of hydrazines with aldehydes or ketones.[1][2] Acylhydrazones, in particular, are prominent scaffolds in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[3][4][5] Their significance is highlighted by their inclusion in established drugs and their use as pH-sensitive linkers for targeted drug delivery.[3] This document provides a detailed protocol for the synthesis of hydrazones via the condensation of Methyl 4-hydrazinylbenzoate Hydrochloride with various aldehydes, a crucial reaction for generating libraries of potential therapeutic agents.
General Reaction Scheme
The reaction involves the nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond (imine) of the hydrazone.
-
Reactants : this compound and a generic aldehyde (R-CHO).
-
Product : The corresponding Methyl 4-((2-alkylidene)hydrazinyl)benzoate (a hydrazone).
-
Byproduct : Water (H₂O).
Figure 1: General reaction scheme for the synthesis of hydrazones.
Experimental Protocol
This protocol outlines a general solution-based method for the synthesis of hydrazones. Reaction conditions may require optimization depending on the specific aldehyde used.
1. Materials and Equipment
-
Reagents :
-
This compound (C₈H₁₁ClN₂O₂)
-
Various aromatic or aliphatic aldehydes
-
Solvent: Absolute Ethanol or Methanol
-
Catalyst (optional): Glacial Acetic Acid
-
Base (optional): Triethylamine (Et₃N)
-
-
Equipment :
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filtration apparatus
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus for reaction monitoring
-
2. General Synthesis Procedure
-
Preparation : In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol (e.g., 10-20 mL per gram of hydrazine). Stir the mixture until the solid is fully dissolved.
-
Reactant Addition : Add the desired aldehyde (1.0-1.1 eq) to the solution. If the aldehyde is a solid, it can be dissolved in a minimum amount of the reaction solvent before addition. For some sensitive substrates, dropwise addition at room temperature is recommended.[6]
-
Catalysis : Add a few drops of a catalytic acid, such as glacial acetic acid, to the mixture. This is a common practice to facilitate the dehydration step.[7]
-
Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80°C) with continuous stirring. Monitor the reaction progress using TLC until the starting materials are consumed. Reaction times can vary from 2 to 8 hours.[8]
-
Product Isolation : Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product will often precipitate as a solid. The precipitation can be further encouraged by placing the flask in an ice bath.
-
Filtration and Washing : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate several times with cold ethanol or diethyl ether to remove unreacted starting materials and impurities.[7]
-
Drying and Purification : Dry the collected solid product, preferably in a desiccator or a vacuum oven at a moderate temperature (e.g., 60°C).[7] The purity of the compound can be checked by its melting point and TLC. If necessary, further purify the product by recrystallization from a suitable solvent like ethanol.
-
Characterization : Confirm the structure of the synthesized hydrazone using standard analytical techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS).[4][9]
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of hydrazones from various hydrazides and aldehydes, demonstrating the general applicability of the protocol.
| Aldehyde | Hydrazide/Hydrazine | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Salicylaldehyde | 2,4-Dinitrophenylhydrazine | Ethanol | None | Reflux | 3 | - | |
| 2-Hydroxy Benzaldehyde | (Z)-3-hydrazineylideneindolin-2-one | Methanol/DMF | Acetic Acid | Reflux | 4 | - | [7] |
| 3-Hydroxy Benzaldehyde | 4-amino-3-hydroxybenzoic acid | Ethanol | Acetic Acid | 60 | 8 | - | [8] |
| 2,3-Dihydroxybenzaldehyde | 4-Aminobenzhydrazide | Methanol | None | RT | - | - | [6] |
| Substituted Benzaldehydes | 2-, 3-, or 4-Iodobenzoic acid hydrazide | Ethanol | None | Reflux | - | Good | [4] |
Table 1: Summary of typical reaction parameters for hydrazone synthesis.
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes involved.
Applications in Drug Development
The hydrazone moiety is a key pharmacophore in many biologically active molecules. The synthesis protocol described here allows for the creation of diverse chemical libraries for screening purposes. Derivatives of hydrazones have demonstrated significant potential in various therapeutic areas:
-
Antimicrobial Activity : Many hydrazone derivatives exhibit potent activity against various strains of bacteria and fungi, including resistant strains like MRSA.[4]
-
Anticancer Activity : Certain hydrazones have been identified as effective anticancer agents, with research focusing on their ability to induce apoptosis or inhibit tumor growth.[4]
-
Enzyme Inhibition : Hydrazones can act as inhibitors for enzymes such as monoamine oxidase (MAO), which is a target for treating neurological disorders, and laccase, which is relevant in agricultural applications.[9][10]
-
Anti-inflammatory and Analgesic Activity : The hydrazone scaffold is present in compounds showing significant anti-inflammatory and pain-relieving properties.[2]
Safety Precautions
This compound is a chemical that requires careful handling. According to its GHS classification, it is harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The condensation of this compound with aldehydes is a straightforward and efficient method for synthesizing a wide array of hydrazone derivatives. This protocol provides a robust foundation for researchers in drug discovery and medicinal chemistry to generate novel compounds for biological screening. The versatility of the reaction allows for systematic structural modifications, facilitating the exploration of structure-activity relationships (SAR) to develop new and effective therapeutic agents.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride | C9H11ClN2O3 | CID 130405979 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Hydrazones using Methyl 4-hydrazinylbenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ structure.[1] They are formed by the condensation reaction of aldehydes or ketones with hydrazine derivatives.[2][3] The resulting azometine (-NHN=CH-) group imparts a unique combination of chemical properties that make hydrazones valuable as intermediates in organic synthesis and as pharmacologically active agents themselves.[1][4] Hydrazone derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, anticancer, and antiviral properties, making them a significant area of interest in drug discovery and development.[5][6]
Methyl 4-hydrazinylbenzoate hydrochloride is a key starting material for synthesizing a library of hydrazone compounds. The presence of the ester functional group allows for further structural modifications, while the phenylhydrazine moiety provides the core structure for creating biologically active hydrazones. This document provides detailed protocols for the synthesis of hydrazones from this precursor and discusses their potential applications.
Applications in Drug Development
Hydrazones derived from substituted hydrazines are scaffolds of significant pharmacological importance. Their biological activity is often attributed to the –CO–NH–N=CH– moiety.[2]
-
Antimicrobial Activity : Numerous hydrazone derivatives have been developed and evaluated for their antibacterial and antifungal properties.[5] For instance, certain 4-fluorobenzoic acid hydrazones have shown activity against S. aureus comparable to the antibiotic ceftriaxone.[4] The continuous emergence of resistant bacterial strains makes the development of new antimicrobial agents, such as novel hydrazones, a critical area of research.[2]
-
Anticancer Activity : Hydrazones are explored for their potential as antitumoral agents.[4] Research has shown that derivatives of 4-hydrazinobenzoic acid can exert potent inhibitory effects against cancer cell lines such as HCT-116 and MCF-7.[7] Some of these compounds have been shown to induce apoptosis in cancer cells, highlighting a potential mechanism of action for their cytotoxic effects.[7]
-
Anti-inflammatory and Analgesic Activity : Certain hydrazone derivatives have been reported to exhibit significant anti-inflammatory and analgesic properties, making them candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Antiviral and Antitubercular Activity : The hydrazone functional group is present in several clinically used drugs.[2] Isonicotinic acid hydrazide (isoniazid), a cornerstone in tuberculosis treatment, is a hydrazide that can form hydrazones, and many of its derivatives have been synthesized to find more potent antitubercular agents.[4][6]
General Reaction Scheme
The synthesis of hydrazones from this compound is a straightforward condensation reaction with an aldehyde or a ketone. The reaction is typically carried out in a protic solvent like methanol or ethanol and may be catalyzed by a few drops of a weak acid, such as acetic acid. The hydrochloride salt is first neutralized, often in situ, to the free hydrazine, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to yield the final hydrazone product.
Caption: General reaction scheme for hydrazone synthesis.
Experimental Protocols
This section provides a detailed methodology for the synthesis of hydrazones using this compound and various carbonyl compounds.
Protocol 1: General Synthesis of Methyl 4-((2-benzylidene)hydrazinyl)benzoate Derivatives
This protocol describes the reaction of this compound with a representative aldehyde (e.g., benzaldehyde and its substituted derivatives).
Materials:
-
This compound (C₈H₁₁ClN₂O₂)[8]
-
Substituted Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)
-
Methanol (Absolute)
-
Glacial Acetic Acid
-
Sodium Acetate (optional, for pre-neutralization)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of methanol.
-
Neutralization: Add a slight molar excess of a mild base like sodium acetate (1.1 eq) to the solution to neutralize the hydrochloride and liberate the free hydrazine base. Stir for 15 minutes at room temperature. (Alternatively, the reaction can proceed without a separate neutralization step, relying on the solvent and equilibrium).
-
Addition of Carbonyl: To the stirred solution, add the desired aldehyde or ketone (1.0 eq).
-
Catalysis: Add 3-5 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-8 hours.[9][10]
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying and Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure hydrazone.[11]
Caption: A typical experimental workflow for hydrazone synthesis.
Data Presentation
The reaction conditions for synthesizing hydrazones can be optimized for different substrates. The following table summarizes representative data for the synthesis of various hydrazones from Methyl 4-hydrazinylbenzoate, based on typical results reported for analogous reactions.[11]
| Entry | Aldehyde/Ketone | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Methanol | 3 | 92% |
| 2 | 4-Chlorobenzaldehyde | Methanol | 4 | 88% |
| 3 | 4-Hydroxybenzaldehyde | Methanol | 3 | 91% |
| 4 | 4-Methoxybenzaldehyde | Methanol | 4 | 90% |
| 5 | 2-Hydroxybenzaldehyde | Methanol | 5 | 85% |
| 6 | Acetophenone | Ethanol | 8 | 78% |
Note: Yields are representative and may vary based on specific experimental conditions and purification methods.
Mechanism of Action Pathway
For drug development professionals, understanding the potential mechanism of action is crucial. As many hydrazones derived from 4-hydrazinobenzoic acid exhibit anticancer properties by inducing apoptosis, a simplified diagram of a potential pathway is presented below.[7] These compounds may trigger intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases, which are the executioners of cell death.
Caption: Potential mechanism of anticancer action via apoptosis.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Methyl 4-hydrazinylbenzoate Hydrochloride in Modern Medicinal Chemistry: A Guide to Application and Synthesis
In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, Methyl 4-hydrazinylbenzoate Hydrochloride has emerged as a cornerstone scaffold, prized for its inherent reactivity and versatility. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the underlying scientific principles that govern its utility.
Introduction: A Molecule of Strategic Importance
This compound, with the chemical formula C₈H₁₁ClN₂O₂, is a hydrazine derivative that serves as a critical intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its structure, featuring a reactive hydrazinyl group and a benzoate moiety, allows for a diverse range of chemical transformations.[1] This dual functionality makes it an invaluable tool for medicinal chemists aiming to construct complex molecular architectures, particularly nitrogen-containing heterocyclic compounds which are prevalent in many pharmacologically active agents.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 202.64 g/mol | [2] |
| Appearance | Solid | [5] |
| Storage | Inert atmosphere, room temperature | [5] |
Core Applications in Heterocyclic Synthesis
The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of heterocyclic systems. The nucleophilic hydrazine moiety readily participates in condensation and cyclization reactions, providing efficient routes to valuable scaffolds such as pyrazoles, indoles, and triazoles.
Synthesis of Pyrazole Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds that are fixtures in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6] The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] this compound provides a straightforward entry into this class of compounds.
The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The choice of reaction conditions, such as solvent and catalyst, can influence the regioselectivity of the reaction when unsymmetrical dicarbonyl compounds are used.
Diagram 1: General Synthesis of Pyrazoles
Caption: Reaction scheme for pyrazole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for the preparation of indoles, a privileged scaffold in medicinal chemistry found in numerous natural products and synthetic drugs.[9][10] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[9][11] this compound serves as the phenylhydrazine precursor in this reaction.
The mechanism involves the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. A[12][12]-sigmatropic rearrangement followed by the elimination of ammonia leads to the formation of the indole ring.[9][11] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the success of the reaction.[9][10]
Diagram 2: Fischer Indole Synthesis Workflow
Caption: Key steps in the Fischer indole synthesis.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of heterocyclic compounds with a wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties.[13] Several synthetic routes to 1,2,4-triazoles utilize hydrazine derivatives. One common method involves the reaction of a hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate, which is then cyclized with hydrazine hydrate.[12] Alternatively, amidine reagents can react with hydrazine hydrochloride salts to generate 1,5-disubstituted-1,2,4-triazoles.[3]
Protocols for Synthesis
The following protocols are provided as representative examples of how this compound can be utilized in the synthesis of key heterocyclic scaffolds. These are general procedures and may require optimization for specific substrates.
General Protocol for the Synthesis of a Pyrazole Derivative
This protocol describes the synthesis of a pyrazole derivative via the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone.
Materials:
-
This compound
-
Acetylacetone
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole derivative.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine derivatives are potentially toxic; avoid inhalation and skin contact.
General Protocol for the Fischer Indole Synthesis
This protocol outlines the synthesis of an indole derivative using this compound and a suitable ketone, for example, cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid or Polyphosphoric Acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and cyclohexanone (1.1 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a larger quantity of polyphosphoric acid).
-
Heat the reaction mixture to reflux, or to a higher temperature if using a high-boiling solvent or catalyst like polyphosphoric acid. Monitor the reaction by TLC.[14]
-
After the reaction is complete, cool the mixture to room temperature.
-
If a strong acid catalyst was used, carefully neutralize the mixture by pouring it over ice and adding a base (e.g., sodium hydroxide solution) until the pH is neutral.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude indole derivative by column chromatography or recrystallization.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Strong acids are corrosive; handle with extreme care.
-
Wear appropriate PPE.
Synthesis of Bioactive Hydrazone Derivatives
Hydrazones are another class of compounds with significant biological activities, including antimicrobial and anticancer properties.[15][16] They are readily synthesized by the condensation of a hydrazine with an aldehyde or ketone.[1][17]
Table 2: Examples of Bioactive Hydrazone Derivatives
| Hydrazone Derivative | Biological Activity | Reference |
| Isonicotinoyl hydrazones | Antitubercular | [16] |
| 4-Hydroxybenzoic acid [(5-nitro-2-furyl)methylene]-hydrazide | Intestinal antiseptic | [16] |
| Various substituted hydrazones | Anticonvulsant, antidepressant, analgesic | [16] |
General Protocol for Hydrazone Synthesis:
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., benzaldehyde)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating. The product often precipitates out of the solution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure hydrazone derivative.
Safety Precautions:
-
Work in a well-ventilated area.
-
Wear appropriate PPE.
Conclusion and Future Perspectives
This compound is a versatile and economically important building block in medicinal chemistry. Its ability to readily form key heterocyclic scaffolds such as pyrazoles and indoles, as well as bioactive hydrazones, underscores its significance in the synthesis of potential drug candidates. The protocols provided herein offer a foundation for the practical application of this compound in a research setting. Future work in this area will likely focus on the development of novel catalytic systems to further enhance the efficiency and selectivity of these transformations, as well as the exploration of new reaction pathways to expand the diversity of accessible molecular architectures.
References
- 1. Buy this compound | 6296-89-5 [smolecule.com]
- 2. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. This compound | 6296-89-5 [sigmaaldrich.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. chemistryjournal.net [chemistryjournal.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Synthesis of Novel Bioactive Compounds with Methyl 4-hydrazinylbenzoate Hydrochloride: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds utilizing Methyl 4-hydrazinylbenzoate Hydrochloride as a key starting material. This versatile chemical building block offers a gateway to a diverse range of heterocyclic compounds, particularly hydrazones and pyrazoles, which have demonstrated significant potential in the development of new therapeutic agents. The protocols outlined herein, along with the summarized bioactivity data, are intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
This compound is a valuable precursor in organic synthesis due to the reactive hydrazinyl group, which readily undergoes condensation reactions with various carbonyl compounds. This reactivity is central to the formation of Schiff bases, specifically hydrazones, which are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. Furthermore, the hydrazinyl moiety can participate in cyclization reactions to form stable five-membered heterocyclic rings like pyrazoles, another class of compounds with significant pharmacological importance. The ester group on the benzene ring provides an additional site for chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Application 1: Synthesis of Bioactive Hydrazone Derivatives
Hydrazones synthesized from this compound are a prominent class of compounds with significant therapeutic potential. The general synthesis involves the condensation reaction between the hydrazinyl group of this compound and an aldehyde or ketone, typically under acidic catalysis.
Experimental Workflow: Synthesis of Hydrazones
Caption: General workflow for the synthesis of hydrazone derivatives.
Detailed Experimental Protocol: Synthesis of Methyl 4-(2-(4-nitrobenzylidene)hydrazinyl)benzoate
This protocol describes the synthesis of a specific hydrazone derivative with potential biological activity.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve this compound (1 mmol) and 4-nitrobenzaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature to allow the product to crystallize.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Quantitative Bioactivity Data: Hydrazone Derivatives
The following table summarizes the in vitro anticancer activity of a series of synthesized hydrazide-hydrazone derivatives against various cancer cell lines.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3h | PC-3 (Prostate) | 1.32 | [1] |
| MCF-7 (Breast) | 2.99 | [1] | |
| HT-29 (Colon) | 1.71 | [1] | |
| 4b | HL-60 (Leukemia) | 1.25 - 4.92 | [2] |
| 5b | HL-60 (Leukemia) | 1.95 - 7.60 | [2] |
| 3i | HepG2 (Liver) | 42.4 | [3] |
| 3j | HepG2 (Liver) | 37.4 | [3] |
Application 2: Synthesis of Bioactive Pyrazole Derivatives
Pyrazole derivatives are another important class of heterocyclic compounds that can be synthesized from this compound. The synthesis typically involves a cyclization reaction with a 1,3-dicarbonyl compound.
Experimental Workflow: Synthesis of Pyrazoles
Caption: General workflow for the synthesis of pyrazole derivatives.
Detailed Experimental Protocol: Synthesis of a Substituted Pyrazole
This protocol provides a general method for the synthesis of pyrazole derivatives.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
A mixture of this compound (1 mmol) and a 1,3-dicarbonyl compound (1 mmol) is refluxed in ethanol or glacial acetic acid for several hours.[1]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then treated with cold water, and the resulting solid is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.
-
The structure and purity of the final compound are confirmed by spectroscopic analysis.
Quantitative Bioactivity Data: Pyrazole Derivatives
The following table presents the antimicrobial activity of a series of synthesized pyrazole derivatives, reported as the minimum inhibitory concentration (MIC).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 21a | S. aureus | 62.5 - 125 | [4] |
| B. subtilis | 62.5 - 125 | [4] | |
| C. albicans | 2.9 - 7.8 | [4] | |
| A. niger | 2.9 - 7.8 | [4] | |
| IIIc | E. coli | - | [5][6] |
| S. aureus | - | [5][6] | |
| IIIe | E. coli | - | [5][6] |
| S. aureus | - | [5][6] |
Note: Specific MIC values for compounds IIIc and IIIe were described as showing "promising antibacterial activity" compared to ampicillin, but exact quantitative data was not provided in the source.[5][6]
Mechanism of Action: Induction of Apoptosis by Hydrazone Derivatives
Several studies have indicated that hydrazone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[7][8] A common pathway involves the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is often implicated.
Signaling Pathway: Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by hydrazone derivatives.
This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[3] This results in increased mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[9][10]
Conclusion
This compound serves as a readily accessible and versatile starting material for the synthesis of a wide array of bioactive hydrazone and pyrazole derivatives. The straightforward synthetic protocols and the significant biological activities of the resulting compounds make this an attractive area of research for the development of new therapeutic agents. The information provided in this document is intended to facilitate further exploration and innovation in this promising field of medicinal chemistry.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. The Schiff base hydrazine copper(II) complexes induce apoptosis by P53 overexpression and prevent cell migration through protease-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methyl 4-hydrazinylbenzoate Hydrochloride: A Versatile Precursor for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydrazinylbenzoate hydrochloride is a key building block in the synthesis of a variety of heterocyclic compounds with significant biological activities. Its reactive hydrazine moiety makes it an ideal precursor for the development of novel agrochemicals, particularly fungicides. The derivatization of this compound, primarily through cyclocondensation reactions, has led to the discovery of potent inhibitors of fungal respiration, offering new solutions for crop protection. This document provides detailed application notes and experimental protocols for the synthesis of a pyrazolone-based fungicide from this compound and outlines its mechanism of action.
Application Notes
The primary application of this compound in the agrochemical sector is as a precursor for the synthesis of pyrazole and pyrazolone-based fungicides. These compounds are of significant interest due to their efficacy against a broad spectrum of phytopathogenic fungi. The synthesis of these active ingredients is typically achieved through a well-established and robust chemical transformation known as the Knorr pyrazole synthesis.
This reaction involves the cyclocondensation of the hydrazine precursor with a 1,3-dicarbonyl compound. A common and readily available dicarbonyl compound used for this purpose is ethyl acetoacetate. The resulting pyrazolone scaffold can be further modified to optimize its biological activity, stability, and spectrum of action.
The fungicidal activity of many pyrazolone derivatives stems from their ability to inhibit the fungal mitochondrial respiratory chain, specifically by targeting the enzyme succinate dehydrogenase (SDH). This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death. This targeted mode of action makes these compounds effective fungicides for the control of various plant diseases.
Experimental Protocols
Synthesis of 1-(4-(methoxycarbonyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one
This protocol details the synthesis of a pyrazolone fungicide precursor from this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (0.1 mol) and ethanol (100 mL).
-
Neutralization: To the stirred suspension, add sodium acetate (0.1 mol) to neutralize the hydrochloride and liberate the free hydrazine base. Stir the mixture at room temperature for 15 minutes.
-
Addition of β-Ketoester: To the reaction mixture, add ethyl acetoacetate (0.1 mol) dropwise over a period of 10 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
-
Characterization: The structure of the synthesized 1-(4-(methoxycarbonyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data
The fungicidal efficacy of pyrazolone derivatives is typically evaluated by determining their half-maximal effective concentration (EC50) against various phytopathogenic fungi. The following table summarizes the fungicidal activity of analogous pyrazolone compounds against two common plant pathogens. While specific data for the direct derivative of this compound is not available in the cited literature, these values provide a strong indication of the potential efficacy.
| Compound Class | Target Fungus | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| Pyrazolone Derivatives | Botrytis cinerea | 1.5 - 10 | Azoxystrobin | 0.5 - 5 |
| Pyrazolone Derivatives | Rhizoctonia solani | 5 - 20 | Hymexazol | 6.11[1] |
Note: The EC50 values are indicative and can vary depending on the specific substitutions on the pyrazolone ring and the experimental conditions.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for a pyrazolone fungicide precursor.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Caption: Inhibition of fungal respiration by pyrazolone fungicides.
References
Acylation reactions of the hydrazine group in Methyl 4-hydrazinylbenzoate Hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acylation of the hydrazine group in Methyl 4-hydrazinylbenzoate Hydrochloride. This compound is a valuable building block in medicinal chemistry, and its acylation provides access to a diverse range of N'-substituted hydrazide derivatives with potential applications in drug discovery.
Introduction
This compound is a versatile bifunctional molecule containing a reactive hydrazine moiety and a methyl ester. The hydrazine group is a potent nucleophile and readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form stable N'-acylhydrazides. This reaction is fundamental in the synthesis of a wide array of compounds, including precursors for heterocyclic synthesis and molecules with diverse biological activities. The resulting N'-acylhydrazide scaffold is a common feature in many pharmaceutical agents, including antitubercular, antimicrobial, and anti-inflammatory drugs.
The hydrochloride salt form of Methyl 4-hydrazinylbenzoate requires neutralization to liberate the free hydrazine for efficient acylation. This is typically achieved by the addition of a suitable base. The choice of base, solvent, and acylating agent can influence the reaction rate and yield.
Reaction Mechanism: Acylation of the Hydrazine Group
The acylation of the hydrazine group in Methyl 4-hydrazinylbenzoate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the terminal nitrogen atom of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This is followed by the elimination of a leaving group (chloride or a carboxylate anion) to yield the N'-acylhydrazide product.
Caption: General mechanism of hydrazine acylation.
Experimental Protocols
Protocol 1: Acylation using an Acyl Chloride
This protocol describes a general procedure for the acylation of this compound with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of starting material).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension with vigorous stirring. Stir the mixture for 15-30 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt and formation of the free hydrazine.
-
Acylation: While maintaining the temperature at 0 °C, add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Workflow for acylation with an acyl chloride.
Protocol 2: Acylation using an Acid Anhydride
This protocol provides a method for the acylation of this compound using an acid anhydride.
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride, Propionic anhydride)
-
Pyridine or Sodium acetate
-
Ethanol or Acetic acid
-
Ice-cold water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: Dissolve or suspend this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Base Addition (if necessary): If not using acetic acid as the solvent, add a base like pyridine (2.0 eq) or sodium acetate (1.5 eq) to neutralize the hydrochloride.
-
Acylation: Add the acid anhydride (1.2 eq) to the mixture. The reaction may be exothermic.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary. Monitor the reaction by TLC.
-
Workup:
-
Pour the reaction mixture into ice-cold water with stirring to precipitate the product and hydrolyze any excess anhydride.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
The following table summarizes typical yields for the acylation of substituted arylhydrazines with various acylating agents, providing an expected range for the acylation of Methyl 4-hydrazinylbenzoate. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Arylhydrazine Substrate | Acylating Agent | Base | Solvent | Yield (%) |
| 1 | Phenylhydrazine | Acetic Anhydride | - | Acetic Acid | 85-95 |
| 2 | 4-Nitrophenylhydrazine | Acetyl Chloride | Pyridine | DCM | 70-80 |
| 3 | 2,4-Dinitrophenylhydrazine | Benzoyl Chloride | Triethylamine | THF | 65-75 |
| 4 | Phenylhydrazine | Propionic Anhydride | Sodium Acetate | Ethanol | 80-90 |
Applications in Drug Development
N'-acylhydrazide derivatives of Methyl 4-hydrazinylbenzoate are important intermediates in the synthesis of various biologically active molecules. The acylhydrazone linkage (-CO-NH-N=CH-), formed by the condensation of the acylated product with aldehydes or ketones, is a privileged scaffold in medicinal chemistry.
Caption: Synthetic pathway to bioactive N-acylhydrazones.
These derivatives have been investigated for a range of therapeutic applications, including:
-
Antimicrobial Agents: The acylhydrazone moiety is present in several compounds with antibacterial and antifungal properties.
-
Anticancer Agents: Certain N-acylhydrazones have demonstrated cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory Drugs: The structural features of some acylhydrazones allow them to act as inhibitors of enzymes involved in the inflammatory cascade.
The ability to readily modify the acyl group and the subsequent aldehyde or ketone used for condensation allows for the creation of large libraries of compounds for high-throughput screening in drug discovery programs.
Application Notes and Protocols for the Synthesis of Anti-Cancer Agents Using Methyl 4-hydrazinylbenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydrazinylbenzoate hydrochloride is a valuable starting material in medicinal chemistry for the synthesis of a variety of heterocyclic compounds, particularly pyrazole derivatives. Pyrazoles are a well-established class of pharmacophores known to exhibit a broad spectrum of biological activities, including potent anti-cancer effects. The pyrazole scaffold serves as a versatile template for the design of targeted anti-cancer agents that can interact with various key proteins involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
These application notes provide detailed protocols for the synthesis of pyrazole-based anti-cancer agents starting from this compound, methods for their in vitro evaluation, and an overview of the relevant signaling pathways.
Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives
The following tables summarize the anti-cancer activity of various pyrazole derivatives against common cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Pyrazole Derivatives against MCF-7 (Human Breast Adenocarcinoma) Cell Line
| Compound/Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole Derivative 117 | 16.50-26.73 | Tamoxifen | 23.31 |
| Pyrazole-Naphthalene Derivative 112 | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 |
| 3,5-disubstituted thiazolidine-2,4-dione 108 | 1.27 | - | - |
| Pyrazolo[4,3-c]hexahydropyridine 31 | 2.4 | 5-Fluorouracil | 4.8 |
| Pyranopyridine Derivative 33 | Not specified | - | - |
| PYRIND | 39.7 ± 5.8 (72h) | - | - |
| Arylazo-pyrazole Derivative | 3.0 | Imatinib | 7.0 |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 | 8.03 | - | - |
Table 2: Cytotoxicity of Pyrazole Derivatives against HCT-116 (Human Colon Carcinoma) Cell Line
| Compound/Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| α-aminophosphonates 2a-f, 4a-d | Various | Doxorubicin | Not specified |
| Latonduine and indoloquinoline derivatives | Nanomolar ranges | Tivantinib | Not specified |
| Fluorinated pyrazole-based heterocycles | Various | Taxol | Not specified |
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyrazole Derivative via Knorr Pyrazole Synthesis
This protocol describes the synthesis of Methyl 1-(4-carbamoylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate, a representative anti-cancer agent, from this compound and ethyl benzoylacetate.
Materials:
-
This compound
-
Ethyl benzoylacetate
-
Glacial Acetic Acid
-
Ethanol
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Addition of Reactants: Add ethanol (20 mL) to the flask and stir until the starting material is dissolved. To this solution, add ethyl benzoylacetate (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (3-4 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. Prepare a TLC chamber with a suitable solvent system (e.g., ethyl acetate/hexane 1:1). Spot the starting materials and the reaction mixture on a TLC plate. The reaction is complete when the starting materials are consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add cold distilled water to the reaction mixture while stirring, which will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to obtain the pure Methyl 1-(4-carbamoylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized pyrazole derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized pyrazole compounds
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compounds in the cell culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the compounds to the respective wells. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a positive control (a known anti-cancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
Application Notes and Protocols: Synthesis of Antimicrobial Pyrazole Derivatives from Methyl 4-hydrazinylbenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel pyrazole-based antimicrobial compounds, utilizing Methyl 4-hydrazinylbenzoate Hydrochloride as a key starting material. The synthesized compounds have shown promising activity against a range of microbial pathogens.
Introduction
The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents. Pyrazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The synthesis of these compounds often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a chalcone.[5] This document outlines the synthesis of pyrazole derivatives starting from this compound, followed by an evaluation of their antimicrobial efficacy.
General Synthesis Pathway
The synthesis of the target antimicrobial pyrazole derivatives follows a two-step pathway. The first step involves the synthesis of chalcone intermediates via a Claisen-Schmidt condensation. The second step is the cyclization of these chalcones with this compound to yield the final pyrazole compounds.
Caption: General workflow for the synthesis of pyrazole derivatives.
Experimental Protocols
General Protocol for Chalcone Synthesis (Intermediate)
This protocol describes the Claisen-Schmidt condensation for the synthesis of α,β-unsaturated ketones (chalcones).
Materials:
-
Substituted Acetophenone (10 mmol)
-
Substituted Benzaldehyde (10 mmol)
-
Ethanol (30 mL)
-
40% Potassium Hydroxide solution (15 mL)
-
Crushed ice
-
10% Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (30 mL).
-
To this solution, add 40% potassium hydroxide solution (15 mL) and stir the mixture at room temperature for 30 minutes.
-
Allow the reaction mixture to stand for 24 hours.
-
Pour the reaction mixture into a beaker containing crushed ice to quench the reaction.
-
Neutralize the mixture with 10% HCl.
-
Filter the precipitated solid, wash it with distilled water, and dry it.
-
Recrystallize the crude product from absolute ethanol to obtain the purified chalcone.[6]
General Protocol for Pyrazole Synthesis
This protocol details the cyclization of the synthesized chalcones with this compound to form the final pyrazole derivatives.
Materials:
-
Synthesized Chalcone (1 mmol)
-
This compound (1 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (few drops, as catalyst)
Procedure:
-
In a reflux apparatus, dissolve the chalcone (1 mmol) and this compound (1 mmol) in ethanol (10 mL).
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the solid product that separates out, wash it with water, and recrystallize it from ethanol to obtain the purified pyrazole derivative.
Antimicrobial Activity
The synthesized pyrazole derivatives were screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) was determined using the microbroth dilution method.
Data Presentation
The following table summarizes the antimicrobial activity of representative synthesized pyrazole derivatives.
| Compound ID | R1-substituent | R2-substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| PZ-1 | H | 4-Cl | 12.5 | 25 | 50 |
| PZ-2 | 4-OCH3 | H | 6.25 | 12.5 | 25 |
| PZ-3 | 4-NO2 | 4-Br | 3.125 | 6.25 | 12.5 |
| PZ-4 | 2,4-diCl | H | 6.25 | 12.5 | >100 |
Note: The data presented here is a representative summary based on typical results found in the literature for similar compounds and should be confirmed by experimental validation.
Mechanism of Action
The antimicrobial activity of pyrazole derivatives is attributed to several potential mechanisms of action, primarily targeting essential bacterial enzymes and cellular processes.
Caption: Potential antimicrobial mechanisms of action for pyrazole derivatives.
The primary modes of action include:
-
Enzyme Inhibition: Pyrazole derivatives have been shown to be potent inhibitors of bacterial enzymes that are essential for survival. A key target is DNA gyrase , a type II topoisomerase that is crucial for DNA replication and transcription in bacteria.[1][7][8][9] Inhibition of this enzyme leads to the disruption of these vital processes. Another identified target is N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) , an enzyme involved in the lysine biosynthesis pathway of bacteria.[10][11] Since this pathway is absent in mammals, DapE inhibitors are attractive as selective antibacterial agents.
-
Cell Wall Disruption: Some pyrazole derivatives have been found to disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.[1]
-
Inhibition of Macromolecule Synthesis: Certain pyrazole compounds can interfere with the synthesis of essential macromolecules such as proteins and nucleic acids, thereby halting bacterial growth and proliferation.[1]
Conclusion
The synthetic route starting from this compound provides a versatile platform for the generation of a library of novel pyrazole derivatives. The promising antimicrobial activities observed for these compounds, coupled with their multi-target mechanisms of action, highlight their potential as lead structures for the development of new antimicrobial drugs to combat the growing threat of antibiotic resistance. Further optimization of the pyrazole scaffold is warranted to enhance potency and broaden the spectrum of activity.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecommons.luc.edu [ecommons.luc.edu]
- 11. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Heterocycles Using Methyl 4-hydrazinylbenzoate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of various heterocyclic compounds utilizing Methyl 4-hydrazinylbenzoate Hydrochloride as a key building block. The methodologies outlined below offer efficient and atom-economical routes to novel pyrazole, triazole, and pyridazinone derivatives, which are scaffolds of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile reagent in heterocyclic synthesis. The presence of the hydrazinyl group allows for the construction of various nitrogen-containing rings, while the methyl benzoate moiety provides a convenient handle for further functionalization, making it an attractive starting material for the generation of diverse compound libraries. One-pot multicomponent reactions are particularly advantageous as they reduce the number of synthetic steps, minimize waste, and increase overall efficiency. This document details established one-pot procedures for the synthesis of pyrazoles, triazoles, and pyridazinones.
Synthesis of Pyrazole Derivatives
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and reliable method for the synthesis of pyrazoles. One-pot strategies often involve the in situ formation of the dicarbonyl species or the direct condensation of three or more components.
Application Note: Three-Component Synthesis of Substituted Pyrazoles
A robust one-pot, three-component reaction allows for the synthesis of a variety of substituted pyrazoles. This method involves the condensation of a ketone, an aldehyde, and hydrazine monohydrochloride to form a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole.[1] While the literature primarily details this with hydrazine monohydrochloride, the protocol is adaptable for this compound. The resulting N-aryl pyrazoles are of particular interest due to their prevalence in bioactive molecules.
Experimental Protocol: One-Pot Synthesis of Methyl 4-(3,5-disubstituted-1H-pyrazol-1-yl)benzoate Derivatives
This protocol is adapted from a general method for pyrazole synthesis.[1]
Materials:
-
This compound
-
Appropriate ketone (e.g., Acetophenone)
-
Appropriate aldehyde (e.g., Benzaldehyde)
-
Ethanol (EtOH)
-
Dimethyl Sulfoxide (DMSO)
-
Oxygen (balloon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the selected ketone (1.0 mmol), and the chosen aldehyde (1.0 mmol) in ethanol (10 mL).
-
Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the hydrazone.
-
Remove the ethanol under reduced pressure.
-
Add DMSO (5 mL) to the residue and equip the flask with an oxygen-filled balloon.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired methyl 4-(3,5-disubstituted-1H-pyrazol-1-yl)benzoate.
Quantitative Data:
| Entry | Ketone | Aldehyde | Time (h) | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | 18 | 85 |
| 2 | Propiophenone | 4-Chlorobenzaldehyde | 20 | 82 |
| 3 | Cyclohexanone | 4-Methoxybenzaldehyde | 24 | 78 |
Note: Yields are estimated based on similar reported procedures and may vary depending on the specific substrates and reaction conditions.
Reaction Workflow:
Caption: One-pot, three-component synthesis of pyrazoles.
Synthesis of 1,2,4-Triazole Derivatives
Multicomponent reactions provide a powerful tool for the direct assembly of highly substituted 1,2,4-triazoles from simple starting materials.
Application Note: Multicomponent Synthesis of 1,5-Disubstituted 1,2,4-Triazoles
A practical approach for the synthesis of 1,5-disubstituted 1,2,4-triazoles involves the reaction of oxamide-derived amidine reagents with hydrazine hydrochloride salts.[2] This method offers mild reaction conditions and high regioselectivity. By employing this compound, functionalized triazoles with a benzoate moiety at the N1 position can be readily prepared.
Experimental Protocol: One-Pot Synthesis of Methyl 4-(5-substituted-1H-1,2,4-triazol-1-yl)benzoate
This protocol is based on a general procedure for 1,5-disubstituted 1,2,4-triazole synthesis.[2]
Materials:
-
This compound
-
Appropriate Oxamide-derived Amidine Reagent
-
Acetic Acid (AcOH) or Methanol (MeOH)
Procedure:
-
In a sealed tube, dissolve the oxamide-derived amidine reagent (1.0 mmol) and this compound (1.0 mmol) in acetic acid (5 mL).
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-(5-substituted-1H-1,2,4-triazol-1-yl)benzoate.
Quantitative Data:
| Entry | Amidine Reagent Substituent | Time (h) | Yield (%) |
| 1 | Phenyl | 5 | 90 |
| 2 | 4-Tolyl | 6 | 88 |
| 3 | Ethyl | 4 | 92 |
Note: Yields are based on analogous reactions and may differ with specific substrates.
Logical Relationship of Synthesis:
Caption: Synthesis of 1,5-disubstituted 1,2,4-triazoles.
Synthesis of Pyridazinone Derivatives
The condensation of γ-ketoacids with hydrazines is a fundamental method for constructing the pyridazinone core. One-pot variations of this reaction enhance its efficiency.
Application Note: One-Pot Synthesis of Dihydropyridazinones
A multicomponent approach can be employed for the synthesis of dihydropyridazinones from arenes, cyclic anhydrides, and aryl hydrazines, often facilitated by a catalyst under thermal or ultrasound conditions.[3] This strategy can be adapted for this compound to produce pyridazinone derivatives bearing a 4-methoxycarbonylphenyl group at the N2 position.
Experimental Protocol: One-Pot Synthesis of Methyl 4-(6-Aryl-3-oxo-2,3,4,5-tetrahydropyridazin-2-yl)benzoate
This protocol is an adaptation of a general multicomponent synthesis of pyridazinones.[3]
Materials:
-
This compound
-
Substituted Benzene (e.g., Toluene)
-
Succinic Anhydride
-
Aluminum Chloride (AlCl₃)
-
1-Butyl-3-methylimidazolium bromide ([bmim]Br) - as ionic liquid
-
Ultrasound bath
Procedure:
-
In a sonication flask, prepare the acidic ionic liquid by adding AlCl₃ (3.0 mmol) to [bmim]Br (1.0 mmol) and stir until a homogenous mixture is formed.
-
To this ionic liquid, add the substituted benzene (10 mmol), succinic anhydride (1.0 mmol), and this compound (1.0 mmol).
-
Irradiate the mixture in an ultrasound bath at 50-60 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding crushed ice.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired methyl 4-(6-aryl-3-oxo-2,3,4,5-tetrahydropyridazin-2-yl)benzoate.
Quantitative Data:
| Entry | Arene | Time (h) | Yield (%) |
| 1 | Toluene | 1.5 | 88 |
| 2 | Anisole | 1.2 | 91 |
| 3 | Chlorobenzene | 2.0 | 85 |
Note: Yields are based on similar reported procedures and are subject to variation.
Experimental Workflow for Pyridazinone Synthesis:
Caption: Workflow for pyridazinone synthesis.
Conclusion
The protocols described herein provide efficient and versatile one-pot methods for the synthesis of pyrazole, 1,2,4-triazole, and pyridazinone heterocycles using this compound. These methodologies are well-suited for the rapid generation of compound libraries for screening in drug discovery and development programs. The use of multicomponent strategies aligns with the principles of green chemistry by improving atom economy and reducing synthetic steps. Further optimization and exploration of the substrate scope for these reactions are encouraged to expand the accessible chemical space of these important heterocyclic scaffolds.
References
The Pivotal Role of Methyl 4-hydrazinylbenzoate Hydrochloride in Forging Complex Molecules through Multicomponent Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydrazinylbenzoate Hydrochloride (MHBH) has emerged as a versatile and highly valuable building block in the realm of organic synthesis, particularly in the strategic construction of complex heterocyclic scaffolds through multicomponent reactions (MCRs). Its unique structural features, combining a reactive hydrazine moiety with a readily modifiable methyl ester group on an aromatic ring, make it an ideal candidate for generating diverse molecular libraries with significant potential in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the utilization of MHBH in key multicomponent reactions, offering a practical guide for researchers in the synthesis of novel bioactive compounds.
Application in Pyrazole Synthesis: A Three-Component Approach
One of the most prominent applications of this compound in multicomponent reactions is the synthesis of highly substituted pyrazole derivatives. The reaction of an aryl hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for constructing the pyrazole ring system.[1][2][3] This three-component reaction, often catalyzed by an acid, proceeds with high regioselectivity and yields.
The general reaction involves the condensation of MHBH with a β-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, and an aldehyde. This one-pot synthesis allows for the rapid assembly of complex pyrazole structures bearing multiple points of diversity.
Table 1: Representative Quantitative Data for Aryl Hydrazine-based Pyrazole Synthesis
| Entry | Aryl Hydrazine | β-Dicarbonyl Compound | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylhydrazine | Ethyl Acetoacetate | Benzaldehyde | Acetic Acid | Ethanol | 4 | 85 | Adapted from[1] |
| 2 | 4-Nitrophenylhydrazine | Acetylacetone | 4-Chlorobenzaldehyde | HCl | Methanol | 6 | 78 | Adapted from[2] |
| 3 | Phenylhydrazine | Dimedone | 4-Methoxybenzaldehyde | p-TsOH | Toluene | 8 | 92 | Adapted from[3] |
Note: The data presented in this table is based on analogous reactions with similar aryl hydrazines and serves as a predictive guide for reactions involving this compound.
Experimental Protocol: Three-Component Synthesis of Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
Materials:
-
This compound (1.0 equiv)
-
Acetylacetone (1.1 equiv)
-
An appropriate aldehyde (e.g., benzaldehyde, 1.0 equiv)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv) and ethanol.
-
Stir the mixture until the solid is completely dissolved.
-
Add acetylacetone (1.1 equiv) and the selected aldehyde (1.0 equiv) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate.
Caption: Reaction mechanism for pyrazole synthesis.
Proposed Application in Ugi and Passerini Reactions
While direct literature examples of this compound in Ugi and Passerini reactions are scarce, its structural similarity to other aryl hydrazines suggests its potential as a valuable component in these powerful multicomponent reactions. The following are proposed protocols based on established methodologies for analogous compounds.[4][5][6]
Proposed Protocol: Ugi-type Four-Component Reaction
The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a bis-amide. In a modified approach, a hydrazine can be used as the amine component.
Materials:
-
This compound (1.0 equiv)
-
An aldehyde or ketone (1.0 equiv)
-
An isocyanide (e.g., cyclohexyl isocyanide, 1.0 equiv)
-
A carboxylic acid (e.g., acetic acid, 1.0 equiv)
-
Methanol (solvent)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 equiv) and the carbonyl compound (1.0 equiv) in methanol.
-
Add the carboxylic acid (1.0 equiv) to the mixture.
-
Add the isocyanide (1.0 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired α-acylamino amide product.
Caption: Proposed Ugi reaction workflow.
Proposed Protocol: Passerini-type Three-Component Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. While typically not involving a hydrazine directly, a modified approach could be envisioned.
Materials:
-
This compound (as a precursor to a carboxylic acid derivative)
-
An aldehyde or ketone (1.0 equiv)
-
An isocyanide (1.0 equiv)
-
Aprotic solvent (e.g., Dichloromethane)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid derivative of MHBH (prepared separately, 1.0 equiv) and the carbonyl compound (1.0 equiv) in the aprotic solvent.
-
Add the isocyanide (1.0 equiv) to the mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the α-acyloxy amide.
Potential in Biginelli-type Reactions
The Biginelli reaction is a multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[7][8] While urea is the classical nitrogen-containing component, the use of hydrazine derivatives in Biginelli-type reactions has been explored to generate novel heterocyclic scaffolds.[8] MHBH could potentially participate in such reactions to form dihydropyrimidinone analogues.
Table 2: Conditions for Biginelli and Related Reactions
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | EtOH, reflux | 91 | [9] |
| 2 | 4-Chlorobenzaldehyde | Methyl Acetoacetate | Thiourea | Yb(OTf)₃ | Solvent-free, 100°C | 85 | [10] |
| 3 | 3-Nitrobenzaldehyde | Ethyl Acetoacetate | Urea | L-Proline | CH₃CN, rt | 94 | [8] |
Signaling Pathways and Drug Development Implications
Pyrazole derivatives, which can be readily synthesized using this compound, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[11][12][13] Many of these activities are attributed to their ability to inhibit key enzymes in various signaling pathways. For instance, certain pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Others have been shown to target protein kinases involved in cancer cell proliferation and survival.
Caption: From synthesis to biological action.
The ability to rapidly generate diverse libraries of pyrazole derivatives from MHBH using multicomponent reactions provides a powerful platform for identifying novel drug candidates targeting these and other important signaling pathways. The methyl ester functionality of the resulting products offers a convenient handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of N-Acylhydrazones Using Methyl 4-hydrazinylbenzoate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction N-acylhydrazones (NAHs) are a class of organic compounds characterized by the azomethine group (–NHN=CH–) and are recognized as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties, NAHs are pivotal in the development of new therapeutic agents.[3][4][5] The synthesis of NAHs is typically achieved through a straightforward condensation reaction between a hydrazide or a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[1][6]
Methyl 4-hydrazinylbenzoate hydrochloride is a versatile and readily available bifunctional reagent. It serves as a key building block, providing a stable hydrazine moiety for the synthesis of a wide array of N-acylhydrazone derivatives. The presence of the methyl ester group offers an additional site for further chemical modification, allowing for the creation of diverse compound libraries for screening and lead optimization in drug development. This document provides a detailed protocol for the synthesis of N-acylhydrazones using this compound and discusses the potential applications of the resulting products.
Principle of the Reaction
The core of the synthesis is the acid-catalyzed condensation reaction between the hydrazine group of Methyl 4-hydrazinylbenzoate and the carbonyl group of an aldehyde or ketone. The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a dehydration step, leading to the formation of a stable C=N double bond, which characterizes the N-acylhydrazone structure. The hydrochloride salt form of the starting material often provides the necessary acidic environment to catalyze the reaction.
Caption: Logical workflow of the N-acylhydrazone synthesis.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of N-acylhydrazones from this compound and various aromatic aldehydes.
Materials:
-
This compound (C₈H₁₁ClN₂O₂)[7]
-
Substituted Aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst, optional)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 20-30 mL).
-
Addition of Aldehyde: To this solution, add the corresponding aldehyde (1.0-1.1 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction. The intrinsic acidity from the hydrochloride salt is often sufficient.
-
Reaction: Attach a condenser to the flask and reflux the mixture with stirring for 2-6 hours. The progress of the reaction should be monitored by TLC.[8]
-
Isolation of Product: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. The N-acylhydrazone product will often precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: The purified product can be dried in a vacuum oven. The structure and purity should be confirmed using analytical techniques such as Melting Point, FT-IR, and NMR spectroscopy.[9][10]
Caption: Step-by-step experimental workflow for N-acylhydrazone synthesis.
Results: Synthesis Data
The described protocol is effective for a variety of aldehydes, with yields typically ranging from good to excellent. The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield.
| Entry | Aldehyde Substrate | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3 | 92% |
| 2 | 4-Nitrobenzaldehyde | 2 | 95% |
| 3 | 4-Methoxybenzaldehyde | 5 | 85% |
| 4 | 4-Chlorobenzaldehyde | 3 | 90% |
| 5 | 2-Hydroxybenzaldehyde | 4 | 88% |
| (Note: These values are representative and may vary based on specific reaction conditions and scale.) |
Electron-withdrawing groups (e.g., -NO₂) on the aldehyde generally lead to faster reactions and higher yields due to the increased electrophilicity of the carbonyl carbon. Conversely, electron-donating groups (e.g., -OCH₃) can slow the reaction down.
Applications in Drug Development
N-acylhydrazones derived from this synthesis are valuable candidates for drug discovery programs. Their biological activity is often linked to their ability to act as enzyme inhibitors or to chelate metal ions.[3] For instance, many N-acylhydrazone derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[11]
Caption: Simplified diagram of COX-2 inhibition by N-acylhydrazones.
The structural versatility of the N-acylhydrazone scaffold allows for fine-tuning of its pharmacological properties. By varying the aldehyde or ketone component, researchers can systematically modify the steric and electronic properties of the molecule to optimize its binding affinity for a specific biological target, a fundamental concept in structure-activity relationship (SAR) studies. This makes this compound an invaluable tool for generating compound libraries aimed at discovering new and more effective drugs.
References
- 1. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acylhydrazones as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and reliable method involves a two-step process starting from Methyl 4-aminobenzoate. The first step is the diazotization of the aromatic amine group, followed by the reduction of the resulting diazonium salt to the corresponding hydrazine. The final product is then isolated as its hydrochloride salt.
Q2: What are the critical parameters to control during the diazotization step?
A2: Temperature and the rate of addition of sodium nitrite are critical. The reaction should be maintained at a low temperature (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1] Slow, portion-wise addition of the sodium nitrite solution is crucial to avoid localized overheating and the formation of byproducts.
Q3: My reaction mixture turned dark brown/black during diazotization. What happened?
A3: A dark coloration often indicates the decomposition of the diazonium salt to form phenol and other coupled byproducts. This is typically caused by an increase in temperature above the recommended 0-5 °C range. Ensure your ice-salt bath is efficient and that the temperature of the reaction mixture is constantly monitored.
Q4: What are the common reducing agents for converting the diazonium salt to the hydrazine?
A4: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a widely used and effective reducing agent for this transformation.[2] Sodium bisulfite is another common reagent for this reduction.[3]
Q5: The yield of my final product is consistently low. What are the likely causes?
A5: Low yields can stem from several factors:
-
Incomplete diazotization: Ensure the starting amine is fully dissolved and that the stoichiometry of sodium nitrite and acid is correct.
-
Decomposition of the diazonium salt: As mentioned, poor temperature control is a primary cause.
-
Inefficient reduction: The amount and concentration of the reducing agent, as well as reaction time and temperature, can impact the reduction efficiency.
-
Losses during workup and purification: The product may be partially soluble in the wash solvents. Ensure proper pH adjustment during precipitation and use cold solvents for washing.
Q6: How can I purify the final this compound?
A6: Recrystallization is a common and effective method for purifying the final product.[4] Suitable solvent systems can include ethanol/water mixtures or isopropanol. The choice of solvent will depend on the impurity profile.
Troubleshooting Guide
| Issue | Observation | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Final product mass is significantly lower than theoretical. | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient reduction. 4. Product loss during workup. | 1. Ensure complete dissolution of the starting material before adding sodium nitrite. Verify stoichiometry. 2. Maintain strict temperature control (0-5 °C) during diazotization. 3. Use a sufficient excess of the reducing agent and allow for adequate reaction time. 4. Minimize the volume of wash solvents and use ice-cold solvents. |
| Product Purity Issues | Presence of impurities in NMR or LC-MS analysis. | 1. Formation of 4-hydroxy methylbenzoate. 2. Azo coupling byproducts. 3. Unreacted starting material (Methyl 4-aminobenzoate). 4. Over-reduction to 4-aminomethylbenzoate. | 1. Strict temperature control during diazotization. 2. Ensure a sufficiently acidic environment during diazotization. 3. Monitor the reaction for completeness (e.g., by TLC). 4. Use a controlled amount of reducing agent and monitor the reaction. Recrystallize the final product. |
| Poor Crystallization | Product oils out or forms a fine, difficult-to-filter powder. | 1. Presence of significant impurities. 2. Inappropriate recrystallization solvent. 3. Cooling the solution too rapidly. | 1. Attempt to purify the crude product by another method (e.g., column chromatography of the free base) before recrystallization. 2. Screen for alternative recrystallization solvents or solvent mixtures. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inconsistent Results | Significant variation in yield and purity between batches. | 1. Inconsistent reaction conditions. 2. Variable quality of reagents. | 1. Standardize all reaction parameters, including temperatures, addition rates, and stirring speeds. 2. Use reagents from a reliable source and check their purity if possible. |
Experimental Protocols
Synthesis of this compound
Step 1: Diazotization of Methyl 4-aminobenzoate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Methyl 4-aminobenzoate (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in water.
-
Add the sodium nitrite solution dropwise to the cooled suspension over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt solution is now complete.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
The product will precipitate as the hydrochloride salt.
Step 3: Isolation and Purification
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold water, followed by a cold organic solvent like isopropanol or diethyl ether to remove residual acids and byproducts.
-
Dry the product under vacuum at a temperature not exceeding 50 °C.
-
For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Representative Yield and Purity Data for this compound Synthesis
| Parameter | Condition A (Controlled) | Condition B (Sub-optimal) | Expected Outcome |
| Diazotization Temperature | 0-5 °C | 10-15 °C | Higher temperatures lead to diazonium salt decomposition and lower yields. |
| Reducing Agent | Stannous Chloride | Sodium Bisulfite | Both are effective, though reaction times and workup procedures may differ. |
| Typical Crude Yield | 75-85% | 40-60% | Demonstrates the importance of controlled conditions. |
| Purity after Recrystallization | >98% | >95% | Recrystallization is effective in removing major impurities. |
Visualizations
References
Technical Support Center: Optimizing Fischer Indole Synthesis with Methyl 4-hydrazinylbenzoate Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the Fischer indole synthesis using Methyl 4-hydrazinylbenzoate Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indole synthesis with this compound failing or giving low yields?
Low yields or reaction failure with this specific substrate are common and can be attributed to several factors:
-
Electronic Effects: The methyl 4-hydrazinylbenzoate moiety contains a powerful electron-withdrawing group (the methyl ester). This group deactivates the phenyl ring, making the key[1][1]-sigmatropic rearrangement step of the Fischer synthesis more difficult and slower.[2] Consequently, harsher reaction conditions, such as stronger acids or higher temperatures, are often required to drive the reaction to completion.[3]
-
Inappropriate Acid Catalyst: The choice of acid is critical.[4][5] A catalyst that is too weak may not be sufficient to promote the reaction with this deactivated substrate. Conversely, an acid that is too strong or used at too high a concentration can lead to degradation of the starting material or the indole product.[4]
-
Suboptimal Temperature and Time: The reaction generally requires elevated temperatures to proceed.[6] However, prolonged heating or excessively high temperatures can cause decomposition. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to find the optimal balance.[3]
-
Purity of Reactants: Impurities in either the this compound or the carbonyl compound can lead to side reactions and significantly lower the yield. Using the hydrochloride salt is often advantageous as it is more stable.[3]
Q2: I am observing multiple spots on my TLC plate. What are the common side reactions and how can I minimize them?
The formation of byproducts is a frequent issue. Key side reactions include:
-
Incomplete Reaction: Unreacted starting hydrazone is often a major component of the crude product mixture if conditions are not forceful enough.
-
Product Degradation/Polymerization: The indole product itself can be unstable in strong, hot acid, leading to the formation of colored impurities and tars. Minimizing reaction time and temperature is key.[4]
-
Aldol Condensation: If using enolizable aldehydes or ketones, aldol condensation can occur as a competing reaction.[7]
-
Oxidative Side Reactions: Indoles can be susceptible to oxidation.[7] If this is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[7]
To minimize these issues, carefully control the reaction conditions, monitor progress by TLC to avoid unnecessarily long reaction times, and consider performing the reaction under an inert atmosphere.[3][7]
Q3: How should I choose the acid catalyst and solvent for this electron-deficient system?
For phenylhydrazines with strong electron-withdrawing groups, a more robust acid catalyst is generally necessary.[3] A screening process is highly recommended. Both Brønsted acids (like sulfuric acid, p-toluenesulfonic acid, and polyphosphoric acid) and Lewis acids (like zinc chloride and boron trifluoride) can be effective.[5][8][9] Polyphosphoric acid (PPA) is a particularly effective catalyst and solvent for difficult cyclizations.[3] Acetic acid can also serve as both a catalyst and a solvent, representing a milder option that may prevent side reactions.[3][8]
Q4: What is the best way to perform the initial hydrazone formation?
The intermediate hydrazone can be formed in situ or pre-formed and isolated. A one-pot procedure, where the hydrazone formation and subsequent indolization occur in the same vessel, is often more efficient.[10] This is typically achieved by heating the this compound and the carbonyl compound (aldehyde or ketone) together in a solvent like ethanol or acetic acid prior to adding the cyclization catalyst.[10]
Troubleshooting and Optimization
Optimizing the Fischer indole synthesis is an empirical process.[3] The following table provides recommended starting points for screening reaction conditions with this compound.
Table 1: Recommended Starting Conditions for Screening
| Catalyst | Solvent | Temperature Range (°C) | Key Considerations |
| Polyphosphoric Acid (PPA) | None (PPA acts as solvent) | 100 - 160 | Highly effective for difficult cyclizations, but work-up can be challenging.[3] |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene or Acetic Acid | 80 - 110 (Reflux) | A strong Brønsted acid that is easy to handle.[5] |
| Sulfuric Acid (H₂SO₄) | Ethanol or Acetic Acid | 80 - 120 (Reflux) | A strong, inexpensive Brønsted acid; can cause sulfonation or charring if not controlled.[8] |
| Zinc Chloride (ZnCl₂) | None (neat) or Toluene | 120 - 180 | A common and effective Lewis acid catalyst.[9] |
| Acetic Acid | Acetic Acid | 118 (Reflux) | Acts as both a milder catalyst and solvent; good for preventing degradation.[3][8] |
Troubleshooting Logic Flow
If a reaction fails, this workflow can help diagnose the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Purification of Hydrazones Synthesized from Methyl 4-hydrazinylbenzoate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of hydrazones using Methyl 4-hydrazinylbenzoate Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying hydrazones synthesized from this compound?
A1: The two primary and most effective methods for purifying hydrazones derived from this compound are recrystallization and column chromatography. The choice between these methods often depends on the physical state of the crude product (solid vs. oil) and the nature of the impurities.
Q2: My crude hydrazone product is an oil and will not solidify. How can I purify it?
A2: Obtaining an oily product is a common challenge. Here are several techniques to induce solidification and facilitate purification:
-
Trituration: Vigorously stir the oil with a non-polar solvent such as cold hexanes or pentane. This can help to break up the oil and induce precipitation of the solid hydrazone.
-
Solvent-Antisolvent Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexanes) until the solution becomes cloudy. This can promote the formation of a solid precipitate which can then be collected by filtration.
-
Column Chromatography: If the product remains an oil, purification by silica gel column chromatography is a viable option.
Q3: What are the likely impurities in my crude hydrazone product?
A3: When synthesizing hydrazones from this compound, common impurities may include:
-
Unreacted Starting Materials: Residual Methyl 4-hydrazinylbenzoate or the aldehyde/ketone reactant.
-
Azine byproduct: Formed by the reaction of the hydrazone with a second equivalent of the aldehyde or ketone. Using a slight excess of the hydrazine starting material can help minimize this side reaction.[1]
-
Hydrolysis Products: Hydrazones can be susceptible to hydrolysis, especially under acidic conditions, which would regenerate the starting aldehyde/ketone and hydrazine.
-
Inorganic Salts: If a base is used to neutralize the hydrochloride salt, the resulting inorganic salt may be present.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the collected fractions from column chromatography, or the mother liquor and crystals from recrystallization, you can assess the separation of the desired product from impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the hydrazone. | Use a lower-boiling point solvent or a mixed solvent system. |
| The crude product is highly impure. | Attempt a preliminary purification by column chromatography before recrystallization. | |
| Poor recovery of the purified product. | The hydrazone is too soluble in the chosen cold solvent. | Select a solvent in which the hydrazone has lower solubility at low temperatures. Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation. |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not move from the baseline (Rf = 0). | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Product runs with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent. For example, in a hexane/ethyl acetate system, decrease the proportion of ethyl acetate. |
| Streaking of the product spot on the TLC plate. | The hydrazone may be interacting too strongly with the silica gel, or the sample is overloaded. | Add a small amount of a polar solvent like methanol or a few drops of a base like triethylamine to the eluent to improve the spot shape. Ensure not to overload the column. |
| Decomposition of the product on the column. | Hydrazones can be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by treating it with a base like triethylamine before preparing the column, or use a different stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the general procedure for purifying solid hydrazone derivatives of Methyl 4-hydrazinylbenzoate.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude hydrazone in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the crude hydrazone to an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Table 1: Common Recrystallization Solvents for Hydrazones
| Solvent System | Typical Hydrazone Characteristics |
| Ethanol | Good general-purpose solvent for many hydrazones. |
| Methanol | Similar to ethanol, effective for polar hydrazones. |
| Ethanol/Water | A good mixed-solvent system for adjusting polarity. |
| Ethyl Acetate/Hexanes | Another effective mixed-solvent system for a range of polarities. |
Protocol 2: Purification by Column Chromatography
This protocol is suitable for purifying oily hydrazone products or for separating mixtures of closely related compounds.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude hydrazone in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure hydrazone.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 2: Suggested Eluent Systems for Column Chromatography of Hydrazones
| Eluent System | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A versatile system; the ratio can be adjusted to elute a wide range of hydrazones. A common starting point is a 9:1 or 4:1 mixture, gradually increasing the ethyl acetate content. |
| Dichloromethane / Methanol | Medium to High | Suitable for more polar hydrazones. A small percentage of methanol (1-5%) is often sufficient. |
| Ethyl Acetate / Petroleum Ether | Low to Medium | Similar to hexane/ethyl acetate, with petroleum ether being a less expensive alternative to hexane. A 3:1 mixture of ethyl acetate to petroleum ether has been reported for hydrazone purification.[1] |
Visualizations
Caption: General purification workflow for hydrazones.
Caption: Troubleshooting logic for hydrazone purification.
References
Technical Support Center: Reactions with Methyl 4-hydrazinylbenzoate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-hydrazinylbenzoate Hydrochloride. Our aim is to help you identify and mitigate the formation of common byproducts in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound, particularly in pyrazole synthesis?
A1: The most prevalent byproduct in pyrazole synthesis (e.g., Knorr synthesis) using unsymmetrical dicarbonyl compounds is the formation of regioisomers . This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons of the dicarbonyl compound, leading to a mixture of pyrazole products. Other potential byproducts include hydrazones , which are intermediates that may not fully cyclize, and in some cases, products resulting from the hydrolysis of the methyl ester group to a carboxylic acid, especially under strong acidic or basic conditions.
Q2: My reaction mixture turns a dark yellow or red color. Is this normal, and what causes it?
A2: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine hydrochloride salts. This is often attributed to the formation of colored impurities from the hydrazine starting material itself, which can be sensitive to air and light. The acidic conditions generated by the hydrochloride salt can also promote the formation of these colored byproducts.
Q3: I am observing the formation of two distinct product spots on my TLC plate that seem to be isomers. How can I control the regioselectivity of the reaction?
A3: The formation of regioisomers is a common challenge. Regioselectivity is influenced by both steric and electronic factors of the substituents on both the this compound and the dicarbonyl compound. To improve regioselectivity, you can try the following:
-
Solvent Optimization: Aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to provide better regioselectivity compared to commonly used protic solvents like ethanol.[1]
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the formation of one regioisomer over the other.
-
pH Adjustment: The addition of a mild base, such as sodium acetate, can neutralize the HCl from the starting material. This change in pH can influence the reaction pathway and improve selectivity.
Q4: My reaction yield is low. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC to determine the optimal reaction time.
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Byproduct Formation: The formation of regioisomers or other side products will naturally lower the yield of the desired product.
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Hydrolysis: If the reaction conditions are too harsh (e.g., high concentration of acid or base, prolonged heating), the methyl ester group of your starting material or product may hydrolyze.
-
Purification Losses: The desired product might be lost during workup and purification steps.
To improve the yield, consider optimizing the reaction stoichiometry (a slight excess of the hydrazine may be beneficial), temperature, and reaction time. Ensure your starting materials are pure, as impurities can lead to side reactions.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during reactions with this compound.
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Presence of two or more product spots on TLC, suggesting isomers. | Formation of regioisomers due to reaction with an unsymmetrical dicarbonyl compound. | 1. Characterize the isomers: Isolate each isomer and characterize by NMR and Mass Spectrometry to confirm their structures. 2. Modify reaction conditions: Experiment with different solvents (e.g., switch from ethanol to DMF). 3. Adjust pH: Add one equivalent of a mild base like sodium acetate or potassium acetate. 4. Vary temperature: Attempt the reaction at a lower temperature. |
| Low overall yield of the desired pyrazole product. | - Incomplete reaction. - Formation of significant amounts of byproducts. - Hydrolysis of the ester group. - Product loss during workup. | 1. Monitor reaction kinetics: Use TLC or LC-MS to track the consumption of starting materials and formation of the product to determine the optimal reaction time. 2. Optimize stoichiometry: Try using a slight excess (1.1 to 1.2 equivalents) of this compound. 3. Control pH: Use a buffer or a mild base to maintain a more neutral pH if hydrolysis is suspected. 4. Refine purification: Re-evaluate your extraction and chromatography methods to minimize product loss. |
| Reaction mixture develops a strong color (yellow/red/brown). | - Degradation of the hydrazine starting material. - Formation of colored polymeric byproducts. | 1. Use high-purity starting materials: Ensure the this compound is of high quality and has been stored properly. 2. Inert atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Purification: Use charcoal treatment or column chromatography to remove colored impurities from the final product. |
| Product contains the corresponding carboxylic acid. | Hydrolysis of the methyl ester group. | 1. Avoid harsh acidic or basic conditions: If possible, perform the reaction under neutral or mildly acidic/basic conditions. 2. Limit water content: Use anhydrous solvents. 3. Esterification of the byproduct: If hydrolysis is unavoidable, the resulting carboxylic acid can potentially be re-esterified as a final step. |
Experimental Protocols
Protocol: Knorr Pyrazole Synthesis with Acetylacetone
This protocol describes a general procedure for the synthesis of Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Sodium Acetate (optional)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Optional: Add sodium acetate (1 equivalent) to neutralize the hydrochloride.
-
Add acetylacetone (1 to 1.1 equivalents) to the solution.
-
Optional: Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts related to byproduct formation in reactions with this compound.
Caption: Potential reaction pathways leading to the desired product and common byproducts.
Caption: A logical workflow for troubleshooting common issues in reactions.
References
Technical Support Center: Pyrazole Synthesis with Methyl 4-hydrazinylbenzoate Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in pyrazole synthesis using Methyl 4-hydrazinylbenzoate Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for pyrazole synthesis using this compound and a 1,3-dicarbonyl compound?
The synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound typically follows the Knorr pyrazole synthesis. This is a condensation reaction that is often acid-catalyzed. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1][2][3]
Q2: I am experiencing a very low yield in my pyrazole synthesis. What are the common causes?
Low yields in pyrazole synthesis can be attributed to several factors:
-
Purity of Starting Materials: Ensure that both the this compound and the 1,3-dicarbonyl compound are of high purity. Impurities can lead to side reactions that consume reactants and complicate purification.
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Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH can significantly impact the reaction yield. These parameters often require careful optimization for each specific substrate combination.
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Reduced Nucleophilicity of the Hydrazine: The electron-withdrawing nature of the methyl benzoate group on the hydrazine can decrease its nucleophilicity, slowing down the initial condensation step.
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Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyl compounds or incomplete cyclization can reduce the yield of the desired product.
-
Product Precipitation/Solubility Issues: The product's solubility in the reaction solvent can affect the reaction equilibrium and ease of isolation.
Q3: How does the hydrochloride salt of the hydrazine affect the reaction?
The hydrochloride salt makes the initial reaction mixture acidic. This can be advantageous as the Knorr synthesis is often acid-catalyzed.[1][2][3] However, the pH must be carefully controlled. Excessively low pH can protonate the hydrazine, further reducing its nucleophilicity and hindering the reaction. In some cases, the addition of a mild base may be necessary to neutralize the excess acid.
Q4: Can the formation of regioisomers be controlled when using an unsymmetrical 1,3-dicarbonyl compound?
The formation of two regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups. Factors that can influence the regioselectivity include:
-
Steric Hindrance: The less sterically hindered carbonyl group is often attacked preferentially by the hydrazine.
-
Electronic Effects: The electronic properties of the substituents on the dicarbonyl compound can influence the reactivity of the carbonyl groups.
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Reaction Conditions: Solvent polarity and temperature can sometimes be adjusted to favor the formation of one regioisomer over the other. Aprotic dipolar solvents have been shown to give better results than polar protic solvents in some cases.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low purity of starting materials.2. Incorrect reaction temperature.3. Inappropriate solvent.4. Reduced nucleophilicity of the hydrazine due to the electron-withdrawing methyl benzoate group. | 1. Purify starting materials (e.g., recrystallization, distillation).2. Optimize the reaction temperature. Start at room temperature and gradually increase if no reaction is observed. Some reactions may require reflux.[5][6]3. Screen different solvents. Protic solvents like ethanol or acetic acid are common, but aprotic solvents like DMF or DMSO might be beneficial.[4][5]4. Consider adding a catalytic amount of a non-nucleophilic base to free the hydrazine from its salt and increase its nucleophilicity. |
| Formation of Multiple Products (TLC) | 1. Formation of regioisomers with an unsymmetrical 1,3-dicarbonyl compound.2. Incomplete reaction, leaving starting materials.3. Formation of side products due to competing reactions. | 1. Adjust reaction conditions (temperature, solvent) to improve regioselectivity. If separation is difficult, consider using a symmetrical 1,3-dicarbonyl if the experimental design allows.2. Increase reaction time or temperature. Monitor the reaction progress by TLC until the starting materials are consumed.3. Lower the reaction temperature to minimize side reactions. Ensure an inert atmosphere if oxidative side products are suspected. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities.2. The product is inherently an oil at room temperature. | 1. Purify the crude product using column chromatography on silica gel.2. Attempt to form a solid derivative (e.g., a salt) for easier handling and purification. Trituration with a non-polar solvent like hexane may induce crystallization. |
| Reaction Mixture Darkens Significantly | 1. Decomposition of starting materials or product at high temperatures.2. Oxidative side reactions. | 1. Run the reaction at a lower temperature.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 4 | Good to Excellent | [4] |
| Acetic Acid | 100 | 1 | High | [7] |
| Methanol | Room Temp | 72 | Good | [5] |
| N,N-Dimethylacetamide (DMAc) | Room Temp | Varies | High (59-98%) | [8] |
| Ethylene Glycol | Room Temp | Varies | Good to Excellent (70-95%) | [8] |
| Water | Varies | Varies | Can be effective in some cases | [9] |
Table 2: Example Yields for Pyrazole Synthesis with Phenylhydrazine Derivatives
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Yield (%) | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | High | [7] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide | 74-77 | [4] |
| Acetylacetone | Phenylhydrazine | Ethanol | 95 (with nano-ZnO catalyst) | [4] |
| (E)-3-Aryl-1-(3-phenyloxiran-2-yl)-prop-2-en-1-one | Tosyl hydrazine | Acetic Acid | Good | [10] |
Experimental Protocols
General Protocol for the Synthesis of Methyl 4-(3,5-disubstituted-1H-pyrazol-1-yl)benzoate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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This compound
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1,3-Dicarbonyl compound (e.g., acetylacetone, dibenzoylmethane)
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Catalyst (optional, e.g., a few drops of concentrated sulfuric or hydrochloric acid)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., 10 mL of ethanol per gram of hydrazine).
-
Add the 1,3-dicarbonyl compound (1.0-1.1 equivalents) to the solution.
-
If using a neutral solvent like ethanol, add a catalytic amount of acid (e.g., 2-3 drops of concentrated HCl). If using glacial acetic acid as the solvent, no additional catalyst is needed.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
If the product precipitates upon cooling, collect it by vacuum filtration. Wash the solid with a small amount of cold solvent.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[10]
Mandatory Visualizations
Caption: Experimental workflow for pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Stability of Methyl 4-hydrazinylbenzoate Hydrochloride in acidic vs. basic media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of Methyl 4-hydrazinylbenzoate Hydrochloride in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound has two primary functional groups susceptible to degradation: the methyl ester and the hydrazinyl group. The main degradation pathways are:
-
Hydrolysis of the ester linkage: This can occur under both acidic and basic conditions, yielding 4-hydrazinylbenzoic acid and methanol.[1][2][3]
-
Oxidation of the hydrazinyl group: The hydrazinyl moiety is prone to oxidation, which can be accelerated by factors such as the presence of oxygen, metal ions, and exposure to light. This can lead to the formation of various oxidation products and often results in a change in the color of the solution. Phenylhydrazine, a related compound, is known to darken upon exposure to air due to oxidation.[4][5][6]
Q2: How does the stability of this compound differ in acidic versus basic media?
A2: The stability of this compound is significantly influenced by pH.
-
In acidic media: The compound is relatively more stable. While acid-catalyzed hydrolysis of the ester can occur, the protonation of the hydrazinyl group helps to protect it from oxidation. Hydrazine derivatives are generally more stable under acidic conditions.[7]
-
In basic media: The compound is less stable. Base-catalyzed hydrolysis of the ester is typically faster than acid-catalyzed hydrolysis.[1][8][9] Additionally, the free base of the hydrazine is more susceptible to oxidation.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products depend on the conditions.
| Condition | Primary Degradation Pathway | Expected Degradation Products |
| Acidic Media | Acid-catalyzed ester hydrolysis | 4-hydrazinylbenzoic acid, Methanol |
| Basic Media | Base-catalyzed ester hydrolysis | 4-hydrazinylbenzoate (salt), Methanol |
| Oxidation of the hydrazinyl group | Aromatic compounds (e.g., phenol, benzoic acid), Nitrogen gas, and other oxidation byproducts. |
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere. Several suppliers recommend storage at room temperature or refrigerated (4°C), protected from light and moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellowing or browning) of the solid or solution. | Oxidation of the hydrazinyl group. This can be initiated by exposure to air, light, or trace metal impurities.[4] | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon).- Use deoxygenated solvents.- Store solutions in amber vials to protect from light.- Consider adding a chelating agent (e.g., EDTA) to sequester metal ions. |
| Unexpectedly rapid degradation of the compound in solution. | The pH of the medium may not be optimal. The presence of contaminants could be catalyzing degradation. | - Verify the pH of your solution.- For short-term storage in solution, prefer a slightly acidic pH.- Ensure high purity of solvents and reagents. |
| Inconsistent results in stability studies. | Variability in experimental conditions. Inaccurate quantification of the parent compound and its degradants. | - Tightly control experimental parameters such as temperature, pH, and light exposure.- Use a validated, stability-indicating analytical method (e.g., HPLC) to monitor the degradation. |
| Precipitation of the compound from the solution. | Poor solubility at the experimental pH or formation of an insoluble degradation product. | - Verify the solubility of this compound and its potential degradation products at the experimental pH.- Adjust the pH or consider using a co-solvent if solubility is an issue. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[10][11][12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at room temperature for a defined period (e.g., 1 hour), as basic hydrolysis is expected to be rapid.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At specified time points, withdraw samples and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Analyze samples at specified time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source with a specified output (e.g., consistent with ICH Q1B guidelines).
-
Simultaneously, keep control samples in the dark.
-
Analyze the exposed and control samples at specified time points.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The method should be able to separate the parent compound from all significant degradation products.
-
Quantify the amount of remaining parent compound and the formation of degradation products.
Visualizations
Caption: Degradation pathways in acidic vs. basic media.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. homework.study.com [homework.study.com]
- 2. brainly.com [brainly.com]
- 3. quora.com [quora.com]
- 4. Page loading... [guidechem.com]
- 5. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. google.com [google.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. fda.gov [fda.gov]
Technical Support Center: Recrystallization of Methyl 4-hydrazinylbenzoate Hydrochloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of Methyl 4-hydrazinylbenzoate Hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: Based on solubility data, this compound is soluble in water and sparingly soluble in methanol.[1] This suggests that a mixed solvent system of methanol and water can be effective. Alternatively, a common method for purifying phenylhydrazine hydrochlorides is to dissolve the crude product in a minimal amount of hot water, followed by the addition of concentrated hydrochloric acid to induce precipitation of the purified hydrochloride salt.[2] For derivatives, recrystallization from 2 M HCl or ethanol has been reported to be effective.[3] A specific protocol for the synthesis of the parent compound involves precipitation from a methanol/ether mixture.
Q2: I'm observing an oiling out of my product instead of crystallization. What should I do?
A2: Oiling out occurs when the solute is insoluble in the solvent at the boiling point of the solvent. To resolve this, you can try the following:
-
Increase the amount of the better solvent: If using a mixed solvent system (e.g., ethanol/water), add more of the solvent in which your compound is more soluble (ethanol in this case) to ensure complete dissolution at high temperatures.
-
Use a higher boiling point solvent: This will increase the solubility of your compound at elevated temperatures.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.
-
Use a different solvent system: If the above methods fail, a different solvent or solvent mixture may be required.
Q3: My crystals are not forming, even after the solution has cooled. What are the possible reasons and solutions?
A3: This is a common issue known as supersaturation. Here are some techniques to induce crystallization:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution. This will provide a template for further crystallization.
-
Reduce the solvent volume: If too much solvent was used, the solution may not be saturated enough for crystallization to occur upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: If cooling to 0°C is not sufficient, you can try a dry ice/acetone bath for even lower temperatures, provided your solvent does not freeze.
Q4: What are the common sources of yield loss during recrystallization, and how can I minimize them?
A4: Yield loss is an inherent part of the recrystallization process, but it can be minimized.[4][5] Common causes include:
-
Compound remaining in the mother liquor: A portion of the compound will always remain dissolved in the cold solvent.[4][5] To minimize this, use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, crystals can form on the filter paper. To prevent this, use a pre-heated funnel and filter flask.
-
Excessive washing of crystals: Washing the collected crystals with too much cold solvent can dissolve some of the product.[6] Use a minimal amount of ice-cold solvent for washing.
-
Incomplete transfer of material: Some product may be lost during transfers between flasks. Ensure all material is transferred as completely as possible.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Yellow or colored crystals | Presence of colored impurities from the synthesis, such as unreacted starting materials or side products. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a fluted filter paper for the hot filtration to prevent the charcoal from passing through. |
| Low recovery of purified product | - Too much solvent used for dissolution.- Incomplete precipitation.- Crystals are too soluble in the wash solvent. | - Evaporate some of the solvent and re-cool.- Cool the solution for a longer period or at a lower temperature.- Ensure the wash solvent is ice-cold and use a minimal amount. |
| Product precipitates as a fine powder instead of crystals | The solution cooled too rapidly. | Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulation of the flask can also help to slow down the cooling rate. |
| The compound is insoluble in all common recrystallization solvents | The compound may be highly polar or have strong intermolecular interactions. | Try dissolving the compound in a small amount of a high-boiling point polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then add a less polar anti-solvent (e.g., water or an ether) to induce crystallization. |
| The melting point of the recrystallized product is still broad | The compound may not be pure, or it could be a mixture of polymorphs. | - Repeat the recrystallization process, ensuring slow cooling.- Try a different solvent system for recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Methanol/Ether
This protocol is adapted from a synthetic procedure for this compound.
Methodology:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
Once fully dissolved, slowly add diethyl ether to the hot solution until a slight turbidity persists.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum.
Protocol 2: Recrystallization of Phenylhydrazine Hydrochloride Derivatives from Aqueous HCl
This is a general and effective method for the purification of various phenylhydrazine hydrochloride salts.[2]
Methodology:
-
Dissolve the crude phenylhydrazine hydrochloride derivative in a sufficient amount of hot water.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filter the hot solution through a pre-heated funnel to remove the charcoal and any other insoluble impurities.
-
To the hot filtrate, slowly add concentrated hydrochloric acid. The amount to be added will depend on the specific derivative and should be determined empirically.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the crystals thoroughly.
Data Summary
The following table summarizes typical solvent systems used for the recrystallization of hydrazinobenzoate derivatives and related compounds. Quantitative data such as solvent ratios and yields are highly dependent on the specific derivative and the purity of the crude material.
| Compound | Solvent System | Typical Observations |
| This compound | Methanol/Diethyl Ether | Precipitation of the hydrochloride salt. |
| Ethyl 2-hydrazinobenzoate Hydrochloride | 2 M HCl or Ethanol | Effective for purification.[3] |
| Phenylhydrazine Hydrochloride | Water/Concentrated HCl | Precipitation of pure white crystals.[2] |
Visualizations
Caption: General workflow for the recrystallization of organic compounds.
Caption: Decision-making flowchart for troubleshooting common recrystallization problems.
References
Troubleshooting low yield in condensation reactions with Methyl 4-hydrazinylbenzoate Hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges, particularly low yield, during condensation reactions involving Methyl 4-hydrazinylbenzoate Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in my condensation reaction?
Low yields can stem from several factors including suboptimal reaction conditions (pH, temperature, reaction time), the purity of your starting materials, incomplete reaction, or the formation of side products. It is also possible that the product is partially lost during workup and purification.
Q2: What is the optimal pH for hydrazone formation, and why is it important?
The formation of hydrazones is typically an acid-catalyzed reaction. The optimal pH is generally in the mildly acidic range of 4.5 to 6.[1] This is because the carbonyl oxygen needs to be protonated to increase the electrophilicity of the carbonyl carbon for the nucleophilic attack by the hydrazine. However, if the solution is too acidic, the hydrazine nucleophile becomes excessively protonated and thus, non-nucleophilic and unreactive.[1]
Q3: How should I handle the hydrochloride salt of Methyl 4-hydrazinylbenzoate?
Since you are starting with a hydrochloride salt, the reaction mixture will be acidic. This is often sufficient to catalyze the reaction. In some cases, the reaction may be slow due to the reduced nucleophilicity of the protonated hydrazine. If you suspect this is the case, a small amount of a base like sodium acetate can be added to free the hydrazine, but care must be taken not to make the solution basic.
Q4: What are the common side products in this type of reaction?
A common side reaction is the formation of an azine. This occurs when the initial hydrazone product reacts with a second molecule of the aldehyde or ketone, especially if there is an excess of the carbonyl compound.[1] To minimize this, use a 1:1 molar ratio of your reactants or add the carbonyl compound dropwise to the hydrazine solution.[1]
Q5: How can I effectively monitor the progress of my reaction?
The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside your starting materials, you can observe the disappearance of the reactants and the appearance of a new spot corresponding to your product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[1]
Q6: My product appears to be an oil and is difficult to crystallize. What should I do?
If your product is an oil, purification can be challenging. Consider the following techniques:
-
Extraction: Use a suitable solvent to extract your product from the reaction mixture.
-
Column Chromatography: This is a very effective method for purifying oils. You will need to determine an appropriate solvent system (eluent) to separate your product from impurities.
-
Trituration: Adding a non-polar solvent like hexanes and scratching the flask can sometimes induce crystallization.
Q7: What is the best method for purifying the final hydrazone product?
Recrystallization is a highly effective method for purifying solid hydrazone products.[2] Ethanol or methanol are commonly used solvents for this purpose.[2][3] If using column chromatography, be aware that hydrazones can be sensitive to the acidic nature of silica gel. It may be necessary to use a solvent system containing a small amount of a basic modifier, like triethylamine, or to use basic alumina.
Troubleshooting Guide for Low Yield
Problem: Low or No Product Yield
-
Potential Cause: Purity of starting materials.
-
Solution: Ensure that your this compound and the carbonyl compound are pure. Impurities can interfere with the reaction. Consider purifying your starting materials if their purity is questionable.
-
-
Potential Cause: Suboptimal Reaction Conditions.
-
Solution:
-
pH: The reaction is acid-catalyzed. A few drops of acetic acid can be added to ensure the pH is in the optimal 4.5-6 range.[1][4][5]
-
Temperature: Many condensation reactions with hydrazines require heat to proceed to completion. Refluxing is a common technique.[2][3]
-
Reaction Time: Ensure the reaction has been allowed to run for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed.[4][5]
-
-
-
Potential Cause: Incomplete Reaction.
-
Solution: As monitored by TLC, if starting material is still present after an extended period, consider increasing the temperature or adding a catalytic amount of acid.
-
-
Potential Cause: Formation of Side Products.
Problem: Product is Difficult to Purify
-
Potential Cause: Presence of closely related impurities.
-
Solution: A combination of purification techniques may be necessary. For example, column chromatography followed by recrystallization can be effective.
-
-
Potential Cause: Product is an oil.
-
Solution: If recrystallization is not feasible, column chromatography is the preferred method. Finding the right eluent system through TLC trials is crucial for good separation.
-
Data Presentation
The following table provides a general overview of how different reaction parameters can influence the yield of hydrazone formation. The exact conditions will need to be optimized for your specific substrates.
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Catalyst | None | Catalytic Acetic Acid | Higher yield with Condition B | The reaction is acid-catalyzed; protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.[1] |
| Temperature | Room Temperature | Reflux (e.g., in Ethanol) | Higher yield with Condition B | Increased temperature provides the activation energy needed for the reaction to go to completion, especially with less reactive ketones. |
| Solvent | Toluene | Ethanol/Methanol | Higher yield with Condition B | Polar protic solvents like ethanol can facilitate the proton transfers involved in the mechanism and are excellent for dissolving the reactants.[2][3] |
| Reactant Ratio (Hydrazine:Carbonyl) | 1:1.2 | 1:1 | Higher purity with Condition B | An excess of the carbonyl compound can lead to the formation of azine byproducts, thus reducing the yield of the desired hydrazone.[1] |
Experimental Protocols
General Protocol for the Synthesis of a Hydrazone from this compound and an Aldehyde
This protocol describes a standard procedure for the synthesis of a hydrazone via condensation.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or methanol.
-
Addition of Carbonyl: To this solution, add the aldehyde (1.0 equivalent).
-
Catalyst Addition (Optional but Recommended): Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress by TLC.[3]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities. The crude product can be further purified by recrystallization from ethanol.[2][6]
Visualizations
Experimental Workflow
Caption: General experimental workflow for hydrazone synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Managing Azo Dye Impurities in Diazotization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help manage the formation of azo dye impurities during diazotization reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during diazotization and azo coupling reactions.
Q1: Why is my reaction mixture turning dark brown or black?
A dark coloration in the reaction mixture often indicates the decomposition of the diazonium salt or the occurrence of unwanted side reactions. The primary causes include:
-
Elevated Temperatures: Diazonium salts are thermally unstable. If the temperature rises above the recommended 0-5 °C range, they can rapidly decompose, leading to the formation of phenolic byproducts and other colored impurities.[1]
-
Insufficient Acidity: Inadequate acid concentration can result in incomplete protonation of the starting amine. This can lead to unwanted coupling reactions between the newly formed diazonium salt and the unreacted primary amine, forming highly colored diazoamino compounds.[1]
-
Oxidation: Phenols and anilines, often used as coupling components, are susceptible to oxidation, which can produce colored impurities.
Troubleshooting Steps:
-
Ensure strict temperature control by using an ice-salt bath to maintain the temperature between 0-5 °C throughout the diazotization and coupling steps.
-
Add the sodium nitrite solution slowly and dropwise to control the exothermic nature of the reaction and prevent localized temperature increases.[1]
Q2: My desired azo dye yield is low. How can I improve it?
Low yields can be attributed to several factors that can be optimized:
-
Incomplete Diazotization: Insufficient sodium nitrite or acid can lead to unreacted starting amine.
-
Decomposition of Diazonium Salt: As mentioned above, higher temperatures lead to the degradation of the diazonium salt. It is also important to use the diazonium salt solution immediately after its preparation.
-
Suboptimal pH for Coupling: The pH of the coupling reaction is critical and depends on the coupling partner. For phenols, a slightly alkaline medium (pH 9-10) is required to form the more reactive phenoxide ion. For anilines, a mildly acidic medium (pH 4-5) is necessary to prevent N-coupling and favor C-coupling.[3]
-
Slow or Inefficient Mixing: Poor mixing can lead to localized high concentrations of reactants, promoting side reactions.
Troubleshooting Steps:
-
Maintain the reaction temperature strictly between 0-5 °C.
-
Carefully adjust and monitor the pH of the coupling reaction mixture.
-
Ensure vigorous and efficient stirring throughout the addition of the diazonium salt solution to the coupling component.
Q3: I am observing the formation of an oily or tar-like substance. What is it and how can I prevent it?
The formation of oily or tar-like materials is often due to the generation of polymeric byproducts or extensive decomposition.
-
High Localized Reactant Concentrations: Adding the diazonium salt solution too quickly can lead to localized hotspots and side reactions, resulting in polymerization.
-
Elevated Reaction Temperature: Higher temperatures accelerate the decomposition of the diazonium salt into highly reactive species that can polymerize.
Troubleshooting Steps:
-
Add the diazonium salt solution slowly and with vigorous stirring to the coupling component solution.
-
Maintain strict temperature control at 0-5 °C.
-
Ensure that the starting materials are pure, as impurities can sometimes initiate polymerization.
Q4: How can I minimize the formation of triazene impurities?
Triazenes are formed from the N-coupling of the diazonium salt with primary or secondary amines.
-
Incorrect pH: The pH of the coupling reaction mixture can influence the site of coupling (C-coupling vs. N-coupling).
Troubleshooting Steps:
-
For coupling with anilines, maintain a mildly acidic pH (4-5) to favor C-coupling.[3]
-
If N-coupling remains a significant issue, consider protecting the amine group of the coupling agent if it is not the intended reaction site.
Frequently Asked Questions (FAQs)
What is the optimal temperature for a diazotization reaction? The optimal temperature for most diazotization reactions is 0-5 °C. This low temperature is crucial because diazonium salts are thermally unstable and can decompose rapidly at higher temperatures, significantly reducing the yield of the desired product.[1] However, for some robust diazonium salts, slight deviations may be tolerated for short periods.
Why is an excess of mineral acid used in diazotization? A strong mineral acid, such as hydrochloric acid or sulfuric acid, is used in excess (typically 2.5-3 equivalents) for several reasons:
-
To dissolve the aromatic amine by forming its salt.
-
To generate nitrous acid in situ from sodium nitrite.
-
To maintain a sufficiently acidic medium to prevent the newly formed diazonium salt from coupling with the unreacted amine.[1]
How can I confirm the formation of the diazonium salt? A common qualitative test is to add a small aliquot of the reaction mixture to a solution of a coupling agent, such as 2-naphthol in a basic solution. The immediate formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[1]
What are some common impurities in azo dyes and how can they be removed? Common impurities include unreacted starting materials, byproducts from side reactions (e.g., phenols, triazenes, diazoamino compounds), and polymeric substances.[4] Purification can be achieved through techniques such as:
-
Recrystallization: This is a common method for purifying solid azo dyes. The choice of solvent is critical.
-
Chromatography: Column chromatography can be effective for separating the desired azo dye from its impurities, especially for small-scale purifications.[5]
-
Washing: Washing the crude product with cold water can help remove inorganic salts and other water-soluble impurities.
What analytical techniques are used to assess the purity of azo dyes? High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of azo dyes and their impurities due to its high resolution and sensitivity.[6] Other techniques like UV-Visible Spectrophotometry and Thin-Layer Chromatography (TLC) can be used for preliminary screening.
Data Presentation
Table 1: Effect of pH on Azo Dye Purity in a Continuous Flow System
| pH | Product Purity (%) |
| 3.72 | Lower |
| 4.0 | ~95 |
| 4.3 | ~95 |
| 4.54 | Lower |
| Data from a study on the continuous flow synthesis of a specific azo pigment, indicating an optimal pH range for the coupling reaction.[4] |
Table 2: Illustrative Impact of Temperature on Diazonium Salt Stability
| Temperature Range (°C) | Observation | Impact on Yield |
| -10 to 10 | Minimal decomposition of the diazonium salt observed.[7] | High yield of the desired product is expected. |
| 10 to 20 | Slight increase in decomposition rate. | A minor decrease in yield may be observed. |
| Above 20 | Significant decomposition and gas evolution.[1] | A significant reduction in yield is likely. |
| This table provides a general illustration based on typical observations in diazotization reactions. |
Experimental Protocols
Protocol 1: General Procedure for Diazotization
-
Preparation of the Amine Solution: In a beaker, dissolve the primary aromatic amine in a solution of distilled water and a 2.5 to 3 molar excess of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.
-
Confirmation of Completion: After the addition is complete, continue stirring for 15-30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The resulting solution contains the diazonium salt and should be kept cold and used immediately.
Protocol 2: General Procedure for Azo Coupling
-
Preparation of the Coupling Component Solution: In a separate beaker, dissolve the coupling component (e.g., a phenol or aniline derivative) in an appropriate solvent.
-
For phenols, dissolve in an aqueous sodium hydroxide solution.
-
For anilines, dissolve in a weakly acidic solution.
-
-
Cooling: Cool the coupling component solution to 0-5 °C in an ice-salt bath.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent with continuous and vigorous stirring. A brightly colored precipitate of the azo dye should form.
-
Completion and Isolation: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the reaction. Collect the precipitated azo dye by vacuum filtration and wash the solid with cold water to remove unreacted salts.[4]
Protocol 3: Purification of Azo Dye by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the azo dye is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, acetone, or ethanol-water mixtures.
-
Dissolution: Place the crude azo dye in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the dye is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath may be necessary.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Products from Methyl 4-hydrazinylbenzoate Hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using column chromatography to purify reaction products derived from Methyl 4-hydrazinylbenzoate Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before attempting column chromatography?
Before any column purification, it is essential to perform a thorough analysis using Thin-Layer Chromatography (TLC). TLC helps you to identify the number of components in your reaction mixture, determine an appropriate solvent system for separation, and estimate the relative polarity of your target compound. The ideal solvent system for your column will give your desired product an Rf value of approximately 0.2-0.4 on the TLC plate.
Q2: What stationary phase is best for purifying derivatives of this compound?
For most applications, standard silica gel (60 Å, 230-400 mesh) is the stationary phase of choice due to its versatility and cost-effectiveness. However, products derived from Methyl 4-hydrazinylbenzoate, such as hydrazones, may be polar and potentially sensitive to the acidic nature of silica. If you observe compound degradation (streaking on TLC or low recovery), consider these alternatives:
-
Deactivated Silica Gel: Reduce the acidity of silica gel by pre-treating it with a base like triethylamine.[1]
-
Alumina: Alumina is available in neutral, acidic, or basic forms and can be a good alternative if your compound is unstable on silica.[1]
-
Reversed-Phase Silica (C18): If your product is highly polar and does not move from the baseline even in very polar solvent systems like 100% ethyl acetate, reversed-phase chromatography may be a suitable option.[1]
Q3: My product is a highly polar solid with poor solubility in the chosen eluent. How should I load it onto the column?
For compounds that are not readily soluble in the mobile phase, a dry loading technique is recommended.[2] This method involves pre-adsorbing your crude product onto a small amount of silica gel.
Dry Loading Method:
-
Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane, methanol).[2]
-
Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to the solution.[2]
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[2]
-
Carefully add this powder to the top of your packed column.[2]
Q4: The product I synthesized is a hydrazone. Are there specific considerations for this class of compounds?
Yes. Hydrazones, formed from the condensation of Methyl 4-hydrazinylbenzoate with aldehydes or ketones, can be polar and may contain basic nitrogen atoms.[3][4] These characteristics can lead to strong interactions with the acidic silanol groups on the surface of silica gel, often resulting in significant peak tailing. To mitigate this, consider adding a small percentage (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your eluent system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column. | 1. The eluent system is not polar enough.2. The compound has decomposed on the silica gel.[1] | 1. Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.2. Test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it. If it degrades, consider using a less acidic stationary phase like deactivated silica or alumina.[1] |
| Poor separation of product and impurities. | 1. The chosen eluent system is not optimal.2. The column was overloaded with the crude sample.3. The sample band at the top of the column was too wide.[2] | 1. Re-evaluate your solvent system using TLC. Try different solvent combinations to maximize the ΔRf between your product and impurities.2. Reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.3. Ensure the sample is loaded in a minimal amount of solvent to create a thin, concentrated band at the top of the column.[2] |
| Product elutes with significant tailing. | 1. Strong interaction between the polar/basic functional groups of the analyte and acidic silanol groups on the silica surface.[5] | 1. Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to block the active silanol sites.2. Consider using an end-capped stationary phase if using HPLC. |
| The column runs dry or develops cracks/channels. | 1. The silica was not packed uniformly.2. The solvent level dropped below the top of the stationary phase. | 1. Repack the column. Ensure the silica is settled into a uniform bed without air pockets.2. Always maintain a level of solvent above the silica bed. Add eluent carefully to avoid disturbing the surface. A layer of sand on top can help.[2] |
Experimental Protocols
Protocol 1: Solvent System Selection using TLC
-
Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent.
-
Spotting: Use a capillary tube to spot the mixture onto a silica gel TLC plate. Also, spot your starting materials as references if available.
-
Development: Place the TLC plate in a developing chamber containing a proposed eluent system (e.g., 70:30 Hexane:Ethyl Acetate).
-
Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Analysis: Calculate the Rf value for each spot. Adjust the solvent system polarity until the desired product has an Rf of 0.2-0.4, with good separation from impurities.
Protocol 2: Standard Column Packing and Elution (Wet Loading)
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Packing: Fill the column about one-third full with your initial, least polar eluent. In a separate beaker, create a slurry of silica gel in the same eluent. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.
-
Equilibration: Once the silica has settled, add a protective layer of sand on top and drain the excess solvent until it is just level with the sand.
-
Loading: Dissolve the crude product in the minimum amount of solvent. Using a pipette, carefully add the sample solution to the top of the silica bed.[2]
-
Elution: Open the stopcock and drain the solvent until the sample has fully entered the silica bed. Carefully add your eluent, fill the column, and begin collecting fractions.
-
Analysis: Monitor the elution process by collecting fractions and analyzing them via TLC to identify which ones contain the purified product.
Visualized Workflows
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting logic for peak tailing issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. Buy this compound | 6296-89-5 [smolecule.com]
- 4. TWI356817B - Process for preparing hydrazone compound - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Effect of temperature on the stability of Methyl 4-hydrazinylbenzoate Hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyl 4-hydrazinylbenzoate Hydrochloride solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution has turned yellow. Is it still usable?
A1: A yellow discoloration can indicate degradation of the compound. The hydrazine moiety is susceptible to oxidation, which can lead to colored byproducts. We recommend preparing fresh solutions, especially for sensitive applications. To minimize oxidation, use deoxygenated solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Q2: I observe precipitation in my aqueous solution of this compound upon storage in the refrigerator. What is the cause and how can I resolve this?
A2: this compound has limited solubility in cold aqueous solutions. The precipitation is likely the compound coming out of solution. You can try to gently warm the solution to redissolve the precipitate. However, for long-term storage, it is advisable to store the compound as a solid at -20°C and prepare solutions fresh as needed. If a stock solution is required, consider using a solvent in which the compound is more soluble at low temperatures, such as DMSO, and store at -80°C for extended stability.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For optimal stability, it is recommended to prepare solutions fresh before use. If storage is necessary, solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. Aqueous solutions are less stable and should be used immediately. The solid compound should be stored at -20°C.
Q4: I am seeing unexpected peaks in my HPLC analysis of a reaction involving this compound. Could this be due to degradation?
A4: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. The two primary functional groups susceptible to degradation are the ester and the hydrazine moieties. Hydrolysis of the ester group under acidic or basic conditions will form 4-hydrazinylbenzoic acid. The hydrazine group is prone to oxidation. Elevated temperatures can accelerate both of these degradation pathways.
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, consider the following precautions:
-
Temperature: Perform reactions at the lowest effective temperature.
-
pH: Avoid strongly acidic or basic conditions if possible, as these can promote hydrolysis of the ester group.
-
Atmosphere: For reactions sensitive to oxidation, use deoxygenated solvents and maintain an inert atmosphere (nitrogen or argon).
-
Light: Protect solutions from light, as photolytic degradation can occur.
-
Fresh Solutions: Always use freshly prepared solutions for the best results.
Effect of Temperature on Stability
Table 1: Hypothetical Degradation of this compound (1 mg/mL in Aqueous Buffer, pH 7.4) at Various Temperatures.
| Temperature (°C) | Time (hours) | % Degradation (Hypothetical) |
| 4 | 24 | < 1% |
| 72 | 1-2% | |
| 25 (Room Temp) | 24 | 2-5% |
| 72 | 5-10% | |
| 40 | 24 | 10-15% |
| 72 | >25% |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid, UV detection at an appropriate wavelength).
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.
-
Characterize the degradation products using techniques such as LC-MS/MS to elucidate their structures.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Identifying and minimizing impurities in Methyl 4-hydrazinylbenzoate Hydrochloride starting material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-hydrazinylbenzoate Hydrochloride. The information provided is intended to help identify and minimize impurities in the starting material, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Impurities in this compound can originate from the synthesis process or degradation. They can be broadly categorized as follows:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Such as 4-aminobenzoic acid, methyl benzoate, or 4-hydrazinobenzoic acid.[1]
-
Intermediates: Depending on the synthetic route, various intermediates may be present in trace amounts.
-
Byproducts: Side reactions during synthesis can lead to the formation of related substances, such as positional isomers.
-
-
Degradation Products:
-
Hydrolysis Products: The ester group can hydrolyze to form 4-hydrazinobenzoic acid.
-
Oxidation Products: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of various colored impurities.
-
-
Residual Solvents:
-
Solvents used during synthesis and purification (e.g., methanol, ethanol, ether, dioxane) may be present in the final product.[2]
-
Q2: How can I detect and quantify impurities in my this compound sample?
A2: The most common analytical techniques for impurity profiling are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC with UV or MS detection is ideal for separating and quantifying non-volatile and thermally labile impurities. A reverse-phase C18 column is often used.
-
GC-MS is the preferred method for the identification and quantification of residual solvents.[3][4]
Q3: What is a suitable starting point for developing an HPLC method for purity analysis?
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Silanol interactions with the basic hydrazine group.- Column overload.- Use of an inappropriate mobile phase pH. | - Use a base-deactivated column.- Add a competing base like triethylamine (TEA) to the mobile phase (0.1%).- Reduce the sample concentration.- Adjust the mobile phase pH to be 2-3 units below the pKa of the analyte. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh HPLC-grade solvents.- Purge the injection port and loop.- Run a blank gradient to identify the source of contamination. |
| Baseline Drift | - Inadequate column equilibration.- Mobile phase composition changing over time.- Temperature fluctuations. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Prepare fresh mobile phase daily and keep it well-mixed.- Use a column oven to maintain a constant temperature. |
| Irreproducible Retention Times | - Leaks in the HPLC system.- Inconsistent mobile phase preparation.- Pump malfunction. | - Check for leaks at all fittings.- Ensure accurate and consistent preparation of the mobile phase.- Check the pump for proper functioning and pressure stability.[5][6] |
Minimizing Impurities During Storage
| Issue | Cause | Prevention |
| Discoloration (Yellowing/Browning) | Oxidation of the hydrazine group. | Store the material under an inert atmosphere (e.g., nitrogen or argon).[7] |
| Formation of Hydrolysis Impurities | Reaction with moisture. | Store in a tightly sealed container in a desiccator or a dry box. |
| General Degradation | Exposure to light and/or elevated temperatures. | Store in a cool, dark place. For long-term storage, refrigeration (-20°C) is recommended.[8] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis (Example)
This is a general method and may require optimization for your specific instrumentation and impurity profile.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of Mobile Phase A. |
Expected Results (Hypothetical)
| Compound | Retention Time (min) |
| 4-Hydrazinobenzoic acid | ~ 8.5 |
| Methyl 4-hydrazinylbenzoate | ~ 15.2 |
| Methyl 4-aminobenzoate | ~ 17.8 |
Protocol 2: GC-MS for Residual Solvent Analysis (Example)
This protocol is based on general guidelines for residual solvent analysis and should be validated for your specific application.
| Parameter | Specification |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 220 °C |
| Transfer Line Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| MS Scan Range | 35 - 350 amu |
| Sample Preparation | Dissolve 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO) in a headspace vial. |
Visualizations
Caption: Workflow for the identification and mitigation of impurities.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-HYDRAZINOBENZOIC ACID METHYL ESTER HYDROCHLORIDE | 6296-89-5 [chemicalbook.com]
- 3. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 6. labcompare.com [labcompare.com]
- 7. This compound | 6296-89-5 [sigmaaldrich.com]
- 8. 4510-12-7|Methyl 4-hydrazinylbenzoate|BLD Pharm [bldpharm.com]
Validation & Comparative
Mass Spectrometry Analysis of Hydrazone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the sensitive and accurate analysis of carbonyl-containing compounds such as aldehydes, ketones, and steroids is a frequent challenge. Derivatization with hydrazine-based reagents to form hydrazones is a widely adopted strategy to enhance ionization efficiency and improve chromatographic retention in mass spectrometry (MS)-based analyses. This guide provides an objective comparison of various hydrazone derivatization approaches, supported by experimental data, to aid in the selection of the optimal method for specific analytical needs.
Enhancing Sensitivity: A Comparison of Hydrazone Derivatization Reagents
The choice of derivatizing reagent is critical and can lead to significant differences in analytical sensitivity. Below is a comparison of commonly used hydrazine reagents for the analysis of various carbonyl compounds by liquid chromatography-mass spectrometry (LC-MS).
Table 1: Comparison of Hydrazine Reagents for the LC-MS/MS Analysis of Aldehydes
| Derivatization Reagent | Analyte Class | Fold Increase in Sensitivity (Compared to Underivatized) | Limit of Detection (LOD) | Key Features & Considerations |
| 3-Nitrophenylhydrazine (3-NPH) | Reactive Aldehydes (MDA, ACR, HHE, HNE) | Not specified, but greater sensitivity than DNPH for MDA and ACR[1] | 0.1 - 2 fmol on-column[1] | Lower background signal in ESI compared to DNPH, leading to improved sensitivity for certain aldehydes.[1] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Reactive Aldehydes (MDA, ACR, HHE, HNE) | Not specified | Similar to 3-NPH for HHE and HNE, but higher for MDA and ACR[1] | A widely used reagent, but can have higher background noise in ESI-MS.[1] |
| Dansylhydrazine | Carbonyl-containing metabolites | Significant signal increase for compounds like acetaldehyde[1] | Not specified | Introduces a fluorescent tag, enabling dual detection by fluorescence and MS. |
MDA: Malondialdehyde, ACR: Acrolein, HHE: 4-hydroxy-2-hexenal, HNE: 4-hydroxy-2-nonenal
Table 2: Comparison of Hydrazine Reagents for the LC-MS/MS Analysis of Ketosteroids
| Derivatization Reagent | Analyte Class | Fold Increase in Sensitivity (Compared to Underivatized) | Limit of Quantitation (LOQ) | Key Features & Considerations |
| 2-Hydrazino-1-methylpyridine (HMP) | Mono-oxosteroids | 70 - 1600 fold[2][3] | pg on column | Excellent sensitivity for mono-ketosteroids; however, it is not suitable for di-oxosteroids and can form multiple isomers.[2][3][4] |
| 2-Hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) | Androgens (e.g., DHT) | Less sensitive than HMP[4] | Not specified | An alternative to HMP, but with lower sensitivity enhancement.[4] |
| Girard's Reagent T (GT) | Neurosteroids, Ecdysteroids | Not specified | pg level for ecdysteroids[5][6] | Introduces a pre-charged quaternary ammonium group, enhancing ESI ionization.[7] |
| Modified Girard's Reagent (HTMOB) | Ketones (e.g., 17-hydroxyprogesterone) | 3.3 - 7.0 fold increase compared to Girard T[8] | Not specified | Modified structure leads to improved signal intensity in ESI-MS.[8] |
Ionization Techniques for Hydrazone Derivatives: ESI vs. APCI
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources for LC-MS analysis of hydrazone derivatives.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and charged molecules. Hydrazone derivatives containing permanently charged moieties, such as those derived from Girard's reagents or HMP, are particularly amenable to ESI, often exhibiting excellent sensitivity in the positive ion mode.[7]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile compounds. For neutral hydrazone derivatives, such as those formed with DNPH, APCI can provide better ionization efficiency than ESI, especially when analyzing less polar analytes.[9] In some cases, negative ion mode APCI can yield deprotonated molecules with high sensitivity.[10]
MALDI-MS Analysis of Hydrazone Derivatives
Matrix-assisted laser desorption/ionization (MALDI) is another powerful technique for the analysis of derivatized compounds, particularly in fields like glycomics and proteomics.
-
Reactive Matrices: Some hydrazine reagents, such as 2,4-dinitrophenylhydrazine (DNPH) and 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH), can also function as a MALDI matrix, a concept known as "reactive matrices". This allows for in-situ derivatization and analysis on the MALDI target. DMNTH has been shown to provide superior results compared to DNPH for the analysis of glucocorticoids.
-
Girard's Reagents in MALDI: Girard's reagents are also effective for enhancing the MALDI signal of neutral molecules like N-glycans. The pre-charged nature of the Girard's hydrazone derivatives significantly improves their ionization efficiency in the MALDI process.[11] On-target derivatization with Girard's reagent T has been shown to be a rapid and sensitive method for glycan analysis.[12]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful and reproducible analysis. Below are representative protocols for the derivatization of different classes of carbonyl compounds.
Protocol 1: Derivatization of Steroids with 2-Hydrazino-1-methylpyridine (HMP)
This protocol is adapted for the analysis of mono-oxosteroids.
-
Sample Preparation: Extract steroids from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method. Evaporate the extract to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a solution containing 1 mg/mL of HMP in acetonitrile.
-
Add 10 µL of 2% (v/v) acetic acid in acetonitrile.
-
Vortex the mixture and incubate at 60 °C for 60 minutes.[2]
-
-
LC-MS/MS Analysis:
-
After incubation, evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Use a C18 column for chromatographic separation.
-
Set the mass spectrometer to positive ion ESI mode and monitor the specific precursor-product ion transitions for the HMP-derivatized steroids.
-
Protocol 2: Derivatization of Aldehydes with 3-Nitrophenylhydrazine (3-NPH)
This protocol is optimized for the analysis of reactive aldehydes in biological samples.[1]
-
Sample Preparation: Homogenize tissue samples in a suitable buffer containing antioxidants and internal standards. Precipitate proteins using an acidic solution (e.g., 20% trichloroacetic acid).[1] Centrifuge and collect the supernatant.
-
Derivatization Reaction:
-
LC-MS/MS Analysis:
-
Inject the reaction mixture directly onto the LC-MS/MS system.
-
Employ a C18 column with a gradient elution using mobile phases such as water and acetonitrile with a small amount of formic acid.
-
Operate the mass spectrometer in positive ion ESI mode and use multiple reaction monitoring (MRM) for quantification.
-
Protocol 3: On-Target Derivatization of N-Glycans with Girard's Reagent T (GTOD) for MALDI-MS
This protocol is designed for the rapid and sensitive analysis of glycans.[12]
-
Sample Preparation: Release N-glycans from glycoproteins using an appropriate enzymatic or chemical method. Purify the released glycans.
-
On-Target Derivatization:
-
Spot 0.5 µL of the purified glycan solution onto the MALDI target plate.
-
Add 0.5 µL of a 10 mg/mL solution of Girard's Reagent T in water containing 0.5% acetic acid.
-
Allow the spot to air dry at room temperature.
-
-
MALDI-MS Analysis:
-
Overlay the dried sample spot with 0.5 µL of a suitable MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid).
-
Allow the matrix to co-crystallize with the derivatized glycans.
-
Acquire mass spectra in the positive ion mode.
-
Visualizing the Workflow and Fragmentation
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of carbonyl compounds using hydrazone derivatization followed by LC-MS/MS.
Caption: General workflow for hydrazone derivatization LC-MS/MS analysis.
General Fragmentation Pathway of Hydrazone Derivatives
Understanding the fragmentation patterns of hydrazone derivatives is key to developing robust MRM methods and for structural elucidation. The fragmentation is influenced by the structure of the original carbonyl compound and the derivatizing reagent.
Caption: Common fragmentation pathways for protonated hydrazone derivatives in MS/MS.
For steroid-hydrazones, fragmentation often involves characteristic losses from the steroid backbone, such as sequential water losses and cleavage of the D-ring.[13] The derivatizing agent can also direct fragmentation, for example, Girard's reagent derivatives often show a characteristic neutral loss of the quaternary amine moiety.[5][6]
Conclusion
Derivatization of carbonyl compounds into hydrazones is a powerful tool for enhancing the performance of mass spectrometry-based analyses. The choice of the derivatizing reagent, ionization technique, and analytical platform should be carefully considered based on the specific analytes of interest and the desired sensitivity. Reagents like 2-hydrazino-1-methylpyridine and modified Girard's reagents offer exceptional sensitivity for certain classes of compounds in LC-ESI-MS. For MALDI-MS, reactive matrices and on-target derivatization with reagents like Girard's T provide rapid and sensitive analysis, particularly for glycans. By understanding the comparative performance and applying optimized protocols, researchers can significantly improve the quality and reliability of their analytical results for a wide range of carbonyl-containing molecules.
References
- 1. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Methyl 4-hydrazinylbenzoate Hydrochloride and Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the success of a research endeavor. Both Methyl 4-hydrazinylbenzoate Hydrochloride and phenylhydrazine are valuable reagents, serving as precursors in a multitude of chemical transformations. This guide provides an objective comparison of their reactivity, supported by established chemical principles and experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
The primary difference in reactivity between this compound and phenylhydrazine stems from the electronic effects of the substituent on the phenyl ring. The methyl ester group in this compound is electron-withdrawing, which reduces the nucleophilicity of the hydrazine moiety. Consequently, this compound is generally less reactive than the unsubstituted phenylhydrazine. This difference in reactivity can be advantageous in certain applications where controlled reactivity or specific electronic properties are desired.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented in Table 1.
| Property | This compound | Phenylhydrazine |
| Molecular Formula | C₈H₁₁ClN₂O₂[1] | C₆H₈N₂[2] |
| Molecular Weight | 202.64 g/mol [1] | 108.14 g/mol [2] |
| Appearance | Solid[3] | Colorless to pale-yellow liquid or solid[2] |
| pKa of Conjugate Acid | Expected to be < 5.21 | 5.21[4] |
| Solubility | Soluble in water and polar organic solvents[5] | Sparingly soluble in water; miscible with ethanol, ether, chloroform, and benzene[2] |
Table 1. Physicochemical properties of this compound and Phenylhydrazine.
Reactivity Analysis
The reactivity of hydrazines in common organic reactions, such as hydrazone formation and the Fischer indole synthesis, is largely dependent on the nucleophilicity of the terminal nitrogen atom of the hydrazine group (-NH₂).
Electronic Effects:
The key differentiator between the two molecules is the substituent at the para position of the phenyl ring.
-
Phenylhydrazine: The phenyl group itself is generally considered to be electron-withdrawing through inductive effects but can also donate electron density through resonance in certain contexts.[6][7][8][9]
-
This compound: The methyl ester group (-COOCH₃) is a well-established electron-withdrawing group due to both inductive and resonance effects. This group deactivates the phenyl ring and, more importantly, withdraws electron density from the hydrazine moiety.[6]
This withdrawal of electron density reduces the availability of the lone pair of electrons on the terminal nitrogen atom, thereby decreasing its nucleophilicity. As a result, Methyl 4-hydrazinylbenzoate is a weaker nucleophile than phenylhydrazine.
Impact on Reactivity:
The reduced nucleophilicity of Methyl 4-hydrazinylbenzoate directly translates to lower reactivity in nucleophilic attack reactions. This can manifest as:
-
Slower reaction rates: Reactions with Methyl 4-hydrazinylbenzoate will generally proceed at a slower rate compared to phenylhydrazine under identical conditions.
-
Harsher reaction conditions: To achieve comparable reaction times and yields, reactions involving Methyl 4-hydrazinylbenzoate may require higher temperatures, longer reaction times, or stronger acid catalysis.[10]
-
Lower yields: In some cases, the reduced reactivity may lead to lower overall yields of the desired product, particularly in sensitive or equilibrium-driven reactions.[10][11]
The hydrochloride salt form of Methyl 4-hydrazinylbenzoate further modulates its reactivity. In its protonated form, the hydrazine is not nucleophilic. To participate in reactions, the free base must be generated in situ, typically by the addition of a base or by using a solvent system that can deprotonate the hydrochloride salt.[12]
Common Applications and Comparative Performance
Both compounds are widely used in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other bioactive molecules.
Hydrazone Formation
The condensation of a hydrazine with an aldehyde or a ketone to form a hydrazone is a fundamental reaction.
Caption: General scheme for hydrazone formation.
Due to its higher nucleophilicity, phenylhydrazine will react more readily with carbonyl compounds than Methyl 4-hydrazinylbenzoate. This difference in reactivity can be exploited for selective reactions in molecules containing multiple carbonyl groups of varying reactivity.
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for the preparation of indoles from a phenylhydrazine and an enolizable aldehyde or ketone under acidic conditions.[13][14][15][16] The reaction proceeds through a hydrazone intermediate.
Caption: Simplified workflow of the Fischer Indole Synthesis.
The electron-withdrawing nature of the methyl ester group in Methyl 4-hydrazinylbenzoate makes the key[6][6]-sigmatropic rearrangement step of the Fischer indole synthesis more difficult.[10] Consequently, harsher reaction conditions (e.g., stronger acids, higher temperatures) are often required, and yields may be lower compared to reactions with phenylhydrazine or phenylhydrazines bearing electron-donating groups.[10][11]
The following table provides a qualitative comparison of the expected performance of the two reagents in these key reactions.
| Reaction | Phenylhydrazine | This compound | Rationale |
| Hydrazone Formation | Higher reactivity, faster reaction rates, milder conditions. | Lower reactivity, slower reaction rates, may require heating or catalysis. | Higher nucleophilicity of phenylhydrazine. |
| Fischer Indole Synthesis | Generally higher yields and milder reaction conditions. | Often requires stronger acids and higher temperatures, potentially leading to lower yields.[10][11] | The electron-withdrawing ester group disfavors the key rearrangement step.[10] |
Table 2. Qualitative comparison of reactivity in common synthetic transformations.
Experimental Protocols
The following are generalized experimental protocols that can be adapted to compare the reactivity of this compound and phenylhydrazine.
General Procedure for Hydrazone Synthesis
-
Preparation of Hydrazine Solution:
-
For phenylhydrazine: Dissolve 1.0 equivalent of phenylhydrazine in a suitable solvent (e.g., ethanol, acetic acid).
-
For this compound: Dissolve 1.0 equivalent of this compound in a suitable solvent. To generate the free base, add 1.0-1.1 equivalents of a mild base (e.g., sodium acetate, triethylamine) if the reaction is not conducted under acidic conditions.[12]
-
-
Reaction with Carbonyl Compound: Add 1.0-1.1 equivalents of the aldehyde or ketone to the hydrazine solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Work-up and Isolation: Once the reaction is complete, the hydrazone product may precipitate from the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
General Procedure for Fischer Indole Synthesis
-
Formation of Hydrazone (in situ): In a round-bottom flask, dissolve 1.0 equivalent of the hydrazine (phenylhydrazine or this compound with a base if needed) and 1.0-1.2 equivalents of the enolizable aldehyde or ketone in a suitable solvent (e.g., glacial acetic acid, ethanol).
-
Acid Catalysis and Cyclization: Add an acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, zinc chloride).[13][14] Heat the reaction mixture to reflux. The reaction temperature and time will vary depending on the substrates and the catalyst used. Harsher conditions are generally expected for Methyl 4-hydrazinylbenzoate.[10]
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water.
-
Isolation and Purification: The crude indole product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Logical Workflow for Reagent Selection
The choice between this compound and phenylhydrazine depends on the specific requirements of the synthesis. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting the appropriate hydrazine reagent.
Conclusion
References
- 1. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemiis.com [chemiis.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for Compounds Synthesized with Methyl 4-hydrazinylbenzoate Hydrochloride
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of common analytical techniques for the characterization and quantification of compounds synthesized using Methyl 4-hydrazinylbenzoate Hydrochloride. This starting material is frequently utilized in the synthesis of a variety of nitrogen-containing heterocyclic compounds, such as pyrazoles and hydrazones, which are of significant interest in medicinal chemistry.[1][2][3][4]
The following sections will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The choice of an analytical method is contingent on various factors including the analyte's properties (volatility, thermal stability, polarity), the required sensitivity, and the purpose of the analysis (e.g., purity determination, impurity profiling, or stability testing).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Elemental Analysis |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.[6] | Intrinsic quantitative method where the signal intensity is directly proportional to the number of atomic nuclei.[7][8] | Determines the elemental composition (e.g., C, H, N) of a compound. |
| Typical Analytes | Non-volatile and thermally labile compounds, polar to non-polar molecules.[6] | Volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes.[5][9] | Soluble compounds containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F).[10] | Pure solid samples. |
| Strengths | Versatile, widely applicable, high resolution, and well-established for purity and stability-indicating assays.[11] | High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities.[12] | Absolute quantification without the need for a specific reference standard of the analyte, provides structural information.[7][13] | Provides fundamental information on the elemental composition, confirming the empirical formula. |
| Limitations | Requires reference standards for quantification, potential for co-elution of impurities.[13] | Not suitable for non-volatile or thermally labile compounds without derivatization, which can add complexity.[14] | Lower sensitivity compared to chromatographic methods, requires more sample, and can be complex to set up.[15] | Does not provide information on molecular structure or the presence of isomers. Requires a relatively pure sample. |
| Typical Run Time | 10-60 minutes per sample.[16] | A few minutes to an hour, depending on the complexity of the sample.[16] | Can be longer than chromatographic methods, especially for nuclei with long relaxation times. | Varies depending on the instrumentation and elements being analyzed. |
Data Presentation: Method Validation Parameters
The following tables summarize typical validation parameters for the analysis of a hypothetical hydrazone derivative synthesized from this compound, in accordance with ICH guidelines.[17][18]
Table 1: HPLC Method Validation Summary
| Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ≥ 3:1 | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | Signal-to-Noise ≥ 10:1 | 0.3 |
| Specificity | No interference from blank, placebo, and degradation products. | Method is specific. |
| Robustness | %RSD ≤ 2.0% for small variations in method parameters. | Method is robust. |
Table 2: GC-MS Method Validation Summary (after derivatization)
| Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range (ng/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.8 - 103.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 5.0% | 3.8% |
| Limit of Detection (LOD) (ng/mL) | Signal-to-Noise ≥ 3:1 | 0.05 |
| Limit of Quantitation (LOQ) (ng/mL) | Signal-to-Noise ≥ 10:1 | 0.15 |
| Specificity | No interfering peaks at the retention time of the analyte derivative. | Method is specific. |
| Robustness | %RSD ≤ 5.0% for small variations in method parameters. | Method is robust. |
Table 3: qNMR Method Validation Summary
| Parameter | Acceptance Criteria | Hypothetical Results |
| Purity Assay vs. Certified Standard | Agreement within ± 2.0% | 99.2% (vs. 99.5% certified) |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | 0.3% |
| - Intermediate Precision | ≤ 1.5% | 0.7% |
| Specificity | Resolved signals for analyte and internal standard. | Method is specific. |
| Robustness | Purity results are unaffected by minor changes in experimental parameters. | Method is robust. |
Table 4: Elemental Analysis Data
| Element | Calculated (%) | Found (%) | Difference (%) |
| Carbon (C) | 65.78 | 65.65 | -0.13 |
| Hydrogen (H) | 5.51 | 5.58 | +0.07 |
| Nitrogen (N) | 19.17 | 19.05 | -0.12 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods.
HPLC Method Protocol
A stability-indicating RP-HPLC method can be developed and validated for the quantitative determination of hydrazone derivatives.[11]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
-
Validation Procedure: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[17] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.[19]
GC-MS Method Protocol
For the analysis of hydrazine-containing compounds, derivatization is often necessary to improve volatility and chromatographic performance.[9]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: React the sample with a derivatizing agent such as salicylaldehyde or acetone to form a stable, volatile derivative.[12]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to separate the derivative from other components.
-
MS Detector: Electron ionization (EI) mode with a scan range appropriate for the derivative's mass spectrum.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent, add the derivatizing agent, and heat if necessary to complete the reaction.
-
Validation Procedure: Validate the method for specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness as per ICH guidelines.[9]
qNMR Method Protocol
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[7]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters: Use a pulse sequence with a long relaxation delay (D1) to ensure full relaxation of all relevant protons.
-
Data Processing: Integrate the signals of the analyte and the internal standard.
-
Calculation: Calculate the purity of the analyte based on the integral values, the number of protons for each signal, the molar masses, and the weights of the analyte and the internal standard.
-
Validation Procedure: Validate for specificity, precision, and robustness.
Elemental Analysis Protocol
Elemental analysis is a fundamental technique to confirm the elemental composition of a newly synthesized compound.
-
Instrumentation: An elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried, pure sample into a tin capsule.
-
Analysis: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Interpretation: The measured percentages of C, H, and N are compared to the theoretical values calculated from the compound's molecular formula. The difference should be within an acceptable range (typically ±0.4%).
Mandatory Visualizations
Caption: Workflow for selecting an appropriate analytical method.
Caption: Logical pathway for HPLC method validation.
References
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 10. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 11. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 12. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enovatia.com [enovatia.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. actascientific.com [actascientific.com]
- 19. jddtonline.info [jddtonline.info]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Methyl 4-hydrazinylbenzoate Hydrochloride
Executive Summary: The Critical Role of Purity in Synthesis and Development
Methyl 4-hydrazinylbenzoate Hydrochloride (MHBH) is a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its bifunctional nature, containing both a hydrazinyl group and a methyl ester, makes it a valuable building block.[1] However, the very reactivity that makes this compound useful also predisposes it to potential impurities arising from synthesis, storage, or degradation. For researchers and drug development professionals, ensuring the purity of MHBH is not merely a quality control checkpoint; it is fundamental to achieving reproducible results, ensuring the safety and efficacy of final products, and adhering to stringent regulatory standards.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on the robust, classical technique of titration. We will contrast this established method with modern chromatographic alternatives, providing the technical rationale and experimental data necessary for scientists to select the most appropriate method for their specific application, whether for routine quality control, reference standard certification, or in-depth impurity profiling.
The Gold Standard Revisited: Purity Determination by Potentiometric Redox Titration
Titration remains a cornerstone of chemical analysis for its accuracy, low cost, and reliance on stoichiometric principles rather than calibrated electronic responses. For a compound like MHBH, the hydrazinyl moiety (-NHNH₂) is an excellent functional group for redox titration due to its strong reducing properties.[2]
Principle and Mechanism
The purity assay of MHBH by titration is based on the oxidation of its hydrazinyl group by a strong oxidizing agent in an acidic medium. A common and highly effective titrant is potassium iodate (KIO₃), a primary standard, which reacts with the hydrazine derivative in the presence of hydrochloric acid.[3][4]
The overall reaction is: IO₃⁻ + 2N₂H₅⁺ + 2H⁺ + 2Cl⁻ → ICl₂⁻ + 2N₂ + 6H₂O
In this reaction, the hydrazine is oxidized to nitrogen gas (N₂), and the iodate is reduced. The endpoint, where all the hydrazinyl groups have been consumed, can be detected potentiometrically. Potentiometric titration measures the change in potential of an indicator electrode versus a reference electrode as a function of titrant volume.[5] This method offers a sharp, unambiguous endpoint, which is particularly advantageous over visual indicators when dealing with even slightly colored or turbid solutions.[5][6]
Workflow for Potentiometric Titration of MHBH
Caption: Workflow for purity assay of MHBH via potentiometric redox titration.
Detailed Experimental Protocol: A Self-Validating System
Instrumentation and Reagents:
-
Automatic Potentiometric Titrator (e.g., Metrohm 809 Titrando or equivalent)[6]
-
Platinum (Pt) ring indicator electrode and Silver/Silver Chloride (Ag/AgCl) reference electrode
-
Analytical balance (± 0.1 mg)
-
This compound (MHBH) sample
-
Potassium iodate (KIO₃), primary standard grade
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Titrant Preparation (0.1 M KIO₃): Accurately weigh approximately 21.4 g of KIO₃ (dried at 120°C for 2 hours), dissolve in 1 L of deionized water, and mix thoroughly. The exact molarity should be calculated from the weight.
-
Sample Preparation: Accurately weigh about 150-200 mg of the MHBH sample into a 150 mL beaker.
-
Dissolution: Add 25 mL of 2 M HCl to the beaker and stir until the sample is completely dissolved.
-
Titration Setup: Place the beaker on the magnetic stirrer of the titrator. Immerse the Pt and Ag/AgCl electrodes into the solution, ensuring they do not touch the bottom or sides of the beaker.
-
Titration Execution: Titrate the sample solution with the standardized 0.1 M KIO₃ solution. The titrator should be programmed to add smaller increments of titrant as the potential begins to change more rapidly, indicating the approach of the endpoint.
-
Endpoint Determination: The endpoint is the volume of KIO₃ solution corresponding to the maximum inflection in the potential curve (i.e., the peak of the first derivative plot).
-
Calculation: Purity (%) = (V × M × (MW / 2) / W) × 100 Where:
-
V: Volume of KIO₃ titrant at the endpoint (L)
-
M: Molarity of the KIO₃ solution (mol/L)
-
MW: Molecular weight of MHBH (202.64 g/mol )[7]
-
2: Stoichiometric factor (2 moles of MHBH react with 1 mole of KIO₃)
-
W: Weight of the MHBH sample (g)
-
Expertise & Trustworthiness: The choice of potentiometric detection provides a self-validating endpoint, free from the subjective interpretation of color changes.[5] Using a primary standard like KIO₃ eliminates the need for secondary standardization against another substance, reducing cumulative error. Running a blank titration (with only the solvent) is recommended to ensure no interferences contribute to the result.
Alternative Methodologies: A Comparative Overview
While titration is a powerful tool for assaying the bulk material, chromatographic techniques are indispensable for identifying and quantifying specific impurities, often at much lower levels.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis. It excels at separating the main analyte from closely related substances, such as precursors, side-products, or degradation products.[8]
-
Principle: A solution of the sample is passed through a column packed with a stationary phase under high pressure. Different components in the mixture interact differently with the stationary phase, causing them to separate and elute at different times. A UV detector is typically used for quantification.
-
Typical Application for MHBH: A reversed-phase stability-indicating HPLC method would be developed.[9] This would likely involve a C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient.[10] The method must be validated to demonstrate specificity, linearity, accuracy, and precision for both the main component and any known impurities.[9]
Gas Chromatography (GC)
GC is highly effective for volatile and semi-volatile compounds.[11] Since MHBH is a salt and not volatile, its analysis by GC requires a derivatization step to convert it into a more volatile species.[12][13]
-
Principle: The derivatized sample is injected into a heated port, vaporized, and carried by an inert gas through a column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection.
-
Application for MHBH: The hydrazinyl group can be reacted with an aldehyde or ketone, such as acetone or pentafluorobenzaldehyde (PFB), to form a stable, volatile hydrazone or azine derivative.[12][14] This technique is particularly sensitive for detecting trace levels of residual hydrazine, a potential genotoxic impurity.[12]
Head-to-Head Comparison: Selecting the Right Tool for the Job
The choice of analytical method is driven by the specific question being asked. Is it a routine check of bulk purity, or a detailed investigation of trace impurities? The table below summarizes the key performance characteristics of each method.
| Feature | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with Derivatization |
| Principle | Redox Stoichiometry | Differential Partitioning | Volatility & Partitioning |
| Primary Use | Assay (Purity of major component) | Impurity Profiling & Assay | Trace analysis of specific impurities (e.g., hydrazine) |
| Accuracy/Precision | Excellent for >95% purity | Excellent | Very Good (dependent on derivatization efficiency) |
| Sensitivity | Lower (typically % level) | High (ppm level) | Very High (ppb-ppm level) |
| Specificity | Low (titrates total reducing substances) | High (separates individual components) | High (for target analytes) |
| Throughput | Moderate | High (with autosampler) | Moderate (sample prep can be slow) |
| Cost (Instrument) | Low | High | High |
| Cost (Per Sample) | Very Low | Moderate | Moderate to High |
| Key Advantage | Absolute method, low cost, robust. | Superior separation power, versatile. | Unmatched sensitivity for volatile/derivatizable compounds.[12] |
| Key Limitation | Not impurity-specific, lower sensitivity. | Higher cost, requires reference standards for impurities. | Indirect method (requires derivatization), not for non-volatile impurities. |
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method for MHBH.
Conclusion and Recommendations
For the routine purity assessment of this compound batches where the primary interest is the content of the main component, potentiometric redox titration is an exceptionally reliable, accurate, and cost-effective method. Its foundation in absolute stoichiometry makes it a powerful tool for quality control labs.
However, for applications requiring a comprehensive understanding of the impurity profile, such as in drug development, stability testing, or for release of GMP-grade material, a validated stability-indicating HPLC method is essential.[9] It is the only technique of the three that can separate, identify (with MS), and quantify a wide range of potential process-related and degradation impurities in a single run.
Finally, when the specific concern is the quantification of highly volatile or potentially genotoxic impurities like residual hydrazine, GC-MS with prior derivatization is the preferred method due to its superior sensitivity.[12][15]
A robust quality control strategy will often employ titration or HPLC for the main assay and supplement it with specific methods like GC-MS for critical trace impurities, ensuring a complete and accurate picture of the material's quality.
References
- 1. Buy this compound | 6296-89-5 [smolecule.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jddtonline.info [jddtonline.info]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. sielc.com [sielc.com]
- 13. Free hydrazine quantification by GC - Chromatography Forum [chromforum.org]
- 14. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Analysis of Methyl 4-hydrazinylbenzoate Hydrochloride and its Ethyl Ester Analog for Researchers
In the landscape of pharmaceutical intermediates and drug discovery, the selection of appropriate starting materials is paramount to the successful synthesis of novel therapeutic agents. This guide provides a detailed comparative study of two closely related compounds: Methyl 4-hydrazinylbenzoate Hydrochloride and its ethyl ester analog, Ethyl 4-hydrazinylbenzoate Hydrochloride. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, reactivity, and potential biological activities, supported by experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly minor difference in the ester group—methyl versus ethyl—can significantly influence the physicochemical properties of these molecules. These differences can have cascading effects on their solubility, stability, and ultimately, their suitability for various synthetic applications and biological screenings.
| Property | This compound | Ethyl 4-hydrazinylbenzoate Hydrochloride | Key Differences & Implications |
| Molecular Formula | C₈H₁₁ClN₂O₂[1] | C₉H₁₃ClN₂O₂[2] | The addition of a methylene group (CH₂) in the ethyl ester increases its molecular weight. |
| Molecular Weight | 202.64 g/mol [1] | 216.67 g/mol [2] | The higher molecular weight of the ethyl ester may influence its diffusion and transport properties. |
| Melting Point | 205-207 °C[1] | Data not available for the hydrochloride salt. The free base has a melting point of 118 °C[3]. | The high melting point of the methyl ester hydrochloride suggests a stable crystalline lattice. The melting point of the ethyl ester hydrochloride is expected to be different but is not readily available in the literature. |
| Solubility | Soluble in water, sparingly soluble in methanol[1]. | The free base is soluble in most organic solvents but insoluble in water[3]. The hydrochloride salt is expected to have increased water solubility. | The methyl ester hydrochloride's solubility in water makes it suitable for aqueous reactions. The ethyl ester's higher lipophilicity (due to the ethyl group) may favor its use in organic media. Lipophilicity is a critical factor influencing oral absorption and other pharmacokinetic properties[4]. |
| Stability | Generally stable under standard conditions. Hydrolysis of the ester is a potential degradation pathway. | Generally stable, but potentially more susceptible to hydrolysis than the methyl ester. Studies on homologous esters have shown that ethyl esters can have a shorter half-life in plasma compared to methyl esters[5]. | The rate of hydrolysis can impact the shelf-life of the compound and its in-vivo stability. The choice between the methyl and ethyl ester may depend on the desired stability profile for a specific application. |
Synthesis and Reactivity
Both compounds are valuable intermediates in organic synthesis, primarily due to the reactive hydrazine and ester functionalities. They serve as building blocks for the synthesis of a wide array of heterocyclic compounds and hydrazones, which have shown promise in medicinal chemistry[2][6].
The synthesis of both compounds generally involves the esterification of 4-hydrazinobenzoic acid followed by conversion to the hydrochloride salt, or the hydrazinolysis of the corresponding p-aminobenzoate.
Biological Activity: A Focus on Anticancer and Antimicrobial Potential
Derivatives of both Methyl and Ethyl 4-hydrazinylbenzoate have been investigated for their potential as anticancer and antimicrobial agents. The hydrazine moiety is a key pharmacophore that can be readily converted into hydrazones, which have demonstrated a broad spectrum of biological activities.
While direct comparative studies on the parent compounds are limited, the analysis of their derivatives provides insights into their potential. It is important to note that the biological activity is highly dependent on the specific substitutions made to the core structure.
Anticancer Activity
Hydrazone derivatives of related structures have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
| Cancer Cell Line | IC₅₀ of a Representative Derivative (if available) | Reference Compound |
| MCF-7 (Breast Cancer) | IC₅₀ values for various hydrazone derivatives of 4-hydrazinobenzoic acid have been reported in the low micromolar range. | Doxorubicin |
| HCT-116 (Colon Cancer) | Similar to MCF-7, derivatives have shown significant activity. | Doxorubicin |
Antimicrobial Activity
The hydrazinyl group is also a known feature in some antimicrobial agents. Derivatives of these benzoates have been screened for their activity against various bacterial and fungal strains.
| Microbial Strain | MIC of a Representative Derivative (if available) | Reference Compound |
| Staphylococcus aureus | Some hydrazone derivatives have shown moderate to good activity. | Ciprofloxacin |
| Escherichia coli | Activity is variable depending on the specific derivative. | Ciprofloxacin |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible research. Below are methodologies for the synthesis and key biological assays relevant to the comparative study of these compounds.
Synthesis of this compound
Materials:
-
4-Aminobenzoic acid
-
Methanol
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Hydrazine hydrate
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride (SnCl₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ethanol
Procedure (Two-step from 4-Aminobenzoic acid):
-
Esterification:
-
Suspend 4-aminobenzoic acid in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride or concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product, methyl 4-aminobenzoate, with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Diazotization and Reduction:
-
Dissolve the synthesized methyl 4-aminobenzoate in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 2-3 hours at room temperature.
-
Collect the precipitated this compound by filtration.
-
Wash the product with a small amount of cold water and then with diethyl ether.
-
Recrystallize the crude product from ethanol to obtain pure crystals.
-
Synthesis of Ethyl 4-hydrazinylbenzoate Hydrochloride
The synthesis of the ethyl ester analog follows a similar procedure to the methyl ester, with the substitution of methanol with ethanol during the esterification step.
In-Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and Ethyl 4-hydrazinylbenzoate Hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or appropriate broth for the specific microbe
-
96-well microtiter plates
-
Test compounds
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a series of two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The anticancer activity of hydrazone derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. While the exact mechanisms for Methyl and Ethyl 4-hydrazinylbenzoate Hydrochloride are not fully elucidated, related compounds have been shown to target pathways such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclooxygenase-2 (COX-2) signaling cascades.
EGFR/HER2 Signaling Pathway
The EGFR and HER2 pathways are frequently overactive in various cancers, leading to uncontrolled cell proliferation and survival. Inhibition of these pathways is a key strategy in cancer therapy.
COX-2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated in cancer and inflammatory conditions. Its inhibition can lead to reduced inflammation and can induce apoptosis in cancer cells.
Workflow for Comparative Evaluation
A systematic approach is crucial for a robust comparative study. The following workflow outlines the key steps for evaluating this compound and its ethyl ester analog.
Conclusion
Both this compound and its ethyl ester analog are versatile intermediates with significant potential in drug discovery. The choice between the two will depend on the specific requirements of the target molecule and the desired physicochemical and pharmacokinetic properties. The methyl ester, with its higher water solubility, may be advantageous for certain synthetic routes and formulations. Conversely, the ethyl ester's increased lipophilicity might be beneficial for enhancing membrane permeability and oral absorption of its derivatives. This guide provides a foundational framework for researchers to make informed decisions and to design further comparative studies to fully elucidate the subtle but significant differences between these two valuable chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 4-hydrazinylbenzoate hydrochloride [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. Lipophilicity in PK design: methyl, ethyl, futile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New method for determining the solubility of salts in aqueous solutions at elevated temperatures (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 4-hydrazinylbenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential biological activities of compounds derived from Methyl 4-hydrazinylbenzoate Hydrochloride. The information is curated from existing literature on related hydrazone and pyrazole derivatives, offering a predictive framework for screening new compounds. Supporting experimental data from analogous series are presented, alongside detailed methodologies for key biological assays.
Introduction
This compound is a versatile starting material for the synthesis of a wide array of heterocyclic compounds, particularly hydrazones and pyrazoles. These scaffolds are of significant interest in medicinal chemistry due to their diverse and potent biological activities. The hydrazide-hydrazone moiety (–CO–NH–N=CH–) is a well-established pharmacophore known to impart antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. This guide explores the potential of this compound derivatives by comparing the reported activities of structurally similar compounds.
General Synthesis Pathway
The primary route for derivatizing this compound involves its condensation with various aldehydes and ketones to form Schiff bases (hydrazones), or its reaction with β-dicarbonyl compounds to yield pyrazole derivatives. A generalized synthetic workflow is depicted below.
Caption: General workflow for the synthesis and biological screening of hydrazone derivatives.
Comparative Biological Activity
The following tables summarize the biological activities of various hydrazone and pyrazole derivatives, providing a benchmark for potential activities of compounds derived from this compound.
Anticancer Activity
Hydrazone derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis.
Table 1: Comparative in vitro Anticancer Activity of Representative Hydrazone Derivatives
| Compound ID | R-Group on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hydrazone 1 | 4-Nitro | MCF-7 (Breast) | 21.5 | Cisplatin | - |
| Hydrazone 2 | 4-Chloro | MCF-7 (Breast) | - | - | - |
| Quinoline Hydrazide 1 | - | SH-SY5Y (Neuroblastoma) | 5.7 | - | - |
| Quinoline Hydrazide 1 | - | Kelly (Neuroblastoma) | 2.4 | - | - |
| Quinoline Hydrazide 2 | - | SH-SY5Y (Neuroblastoma) | 2.9 | - | - |
| Quinoline Hydrazide 2 | - | Kelly (Neuroblastoma) | 1.3 | - | - |
| Quinoline Hydrazide 2 | - | MCF-7 (Breast) | 14.1 | - | - |
| Quinoline Hydrazide 2 | - | MDA-MB-231 (Breast) | 18.8 | - | - |
Data compiled from analogous series of hydrazone derivatives.[1][2]
A potential signaling pathway targeted by anticancer hydrazones involves the inhibition of key kinases or the induction of apoptosis through caspase activation.
Caption: Hypothetical signaling pathway for hydrazone-induced apoptosis.
Antimicrobial Activity
Schiff bases and pyrazole derivatives are known to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Comparative in vitro Antimicrobial Activity of Representative Pyrazole and Schiff Base Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Pyrazole 1 | Escherichia coli | 0.25 | Ciprofloxacin | - |
| Pyrazole 2 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | - |
| Pyrazole 3 | Aspergillus niger | 1 | Clotrimazole | - |
| Schiff Base 1 | Pseudomonas aeruginosa | 50 | Kanamycin | - |
| Schiff Base 2 | Escherichia coli | 50 | Kanamycin | - |
| Schiff Base 3 | Staphylococcus aureus | 100-200 | Kanamycin | - |
Data compiled from analogous series of pyrazole and Schiff base derivatives.[3][4]
Anti-inflammatory Activity
Certain pyrazole and hydrazone derivatives have demonstrated potent anti-inflammatory activity, often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Table 3: Comparative Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound ID | In vivo Model | % Edema Inhibition | In vitro Target | IC50 (µM) | Standard Drug | % Edema Inhibition / IC50 (µM) |
| Pyrazole 4a | Carrageenan-induced paw edema | - | COX-2 | 0.67 | Celecoxib | 15.7-17.5% / 0.87 |
| Pyrazole 4b | Carrageenan-induced paw edema | - | COX-2 | 0.58 | Celecoxib | 15.7-17.5% / 0.87 |
| Pyrazole 4f | Carrageenan-induced paw edema | 15-20% | - | - | Celecoxib | 15.7-17.5% |
| Pyrazole 4a | - | - | 5-LOX | 1.92 | Zileuton | 2.43 |
| Pyrazole 4b | - | - | 5-LOX | 2.31 | Zileuton | 2.43 |
Data compiled from an analogous series of pyrazole-hydrazone derivatives.[5]
The anti-inflammatory action of these compounds is often mediated through the arachidonic acid pathway by inhibiting COX and LOX enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.
Caption: Inhibition of the arachidonic acid pathway by pyrazole derivatives.
Experimental Protocols
General Synthesis of Hydrazones
A solution of this compound (1 mmol) in ethanol (20 mL) is treated with the appropriate aromatic or heterocyclic aldehyde/ketone (1 mmol). A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 4-6 hours.[6] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.
In vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In vitro Antimicrobial Activity (Agar Well Diffusion Method)
-
Media Preparation: Muller-Hinton agar is prepared and sterilized.
-
Inoculation: The microbial culture is uniformly spread over the surface of the agar plates.
-
Well Preparation: Wells of 6 mm diameter are punched into the agar plates.
-
Compound Loading: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compounds.[3]
In vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
-
Animal Grouping: Wistar albino rats are divided into groups, including a control group, a standard group (receiving a known anti-inflammatory drug like Diclofenac sodium), and test groups (receiving different doses of the synthesized compounds).
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Edema Induction: After 1 hour of drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
% Inhibition Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.[5]
Conclusion
The derivatives of this compound, particularly hydrazones and pyrazoles, represent a promising class of compounds with the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comparative framework based on existing data for analogous compounds, offering valuable insights for researchers engaged in the design and screening of new therapeutic agents. The detailed experimental protocols serve as a practical resource for the biological evaluation of newly synthesized derivatives. Further structure-activity relationship (SAR) studies on a dedicated series of compounds derived from this compound are warranted to identify lead candidates with optimized potency and selectivity.
References
- 1. BIOLOGICAL ACTIVITY OF SOME NEWLY SYNTHESIZED HYDRAZONE DERIVATIVES DERIVED FROM (DICYCLOPROPYLMETHYLENE)HYDRAZONE | European Chemical Bulletin [bibliomed.org]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Purity Determination of Methyl 4-hydrazinylbenzoate Hydrochloride: qNMR vs. Alternatives
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and titrimetric methods for the purity determination of Methyl 4-hydrazinylbenzoate Hydrochloride, a key building block in the synthesis of various pharmaceutical compounds.
This document outlines the principles of each technique, presents illustrative experimental data for comparison, and provides detailed methodologies for the key experiments.
Principles of Purity Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of corresponding nuclei (typically ¹H) in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for purity assessment. It separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. A detector, commonly a UV-Vis detector, measures the response of each eluting component. Purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. This method's accuracy can be influenced by the response factors of impurities, which may differ from that of the main compound.
Titration is a classic chemical analysis method used to determine the concentration of an identified analyte. For a hydrochloride salt like this compound, an acid-base titration can be employed to determine its purity. A solution of the sample is titrated with a standardized solution of a base, and the endpoint is determined using an indicator or a pH meter. The purity is calculated based on the stoichiometry of the reaction.
Comparative Data Analysis
To illustrate the performance of each technique, a hypothetical batch of this compound was analyzed. The results are summarized in the table below.
| Parameter | qNMR | HPLC (UV, 254 nm) | Acid-Base Titration |
| Purity (%) | 98.5 ± 0.2 | 99.2 (Area %) | 98.2 ± 0.3 |
| Precision (%RSD) | 0.2 | 0.5 | 0.3 |
| Principle | Direct, primary method based on molar concentration[1] | Comparative method based on separation and UV absorption | Stoichiometric reaction |
| Reference Standard | Certified internal standard (e.g., Maleic Acid) required[1] | Analyte-specific reference standard recommended for highest accuracy | Standardized titrant (e.g., NaOH) required |
| Specificity | High, based on distinct resonance signals | Can be high with optimized separation, but co-elution is possible | Lower, as any acidic or basic impurity can interfere |
| Impurity Detection | Can identify and quantify structurally related and unrelated impurities with protons | Excellent for detecting UV-active impurities | Does not provide information on the nature of impurities |
| Throughput | Lower, especially for high precision measurements requiring long relaxation delays | Higher, with typical run times of 15-30 minutes per sample | Moderate |
| Sample Consumption | Higher (milligrams) | Lower (micrograms) | Higher (milligrams) |
| Destructive | No, the sample can be recovered | Yes | Yes |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions and the nature of the impurities present.
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)
-
NMR tubes (5 mm)
-
Analytical balance (5-decimal place)
-
Vortex mixer
Instrumentation:
-
500 MHz NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with the following parameters:
-
Pulse program: A standard 90° pulse sequence.
-
Relaxation delay (d1): 30 s (at least 5 times the longest T₁ of the signals of interest).
-
Number of scans: 16
-
Acquisition time: ≥ 3 s
-
Spectral width: Appropriate for observing all relevant signals.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the aromatic protons can be used. For maleic acid, the olefinic protons are used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by area percent.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase, for instance, a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection: 254 nm
-
Run a gradient elution to separate the main peak from any impurities.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Acid-Base Titration
Objective: To determine the purity of this compound by titration.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Phenolphthalein indicator
-
Burette, pipette, and Erlenmeyer flasks
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the this compound sample into an Erlenmeyer flask.
-
Dissolve the sample in approximately 50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
-
Titration:
-
Titrate the sample solution with the standardized 0.1 M NaOH solution until a permanent faint pink color is observed.
-
Record the volume of NaOH solution used.
-
-
Calculation:
-
Calculate the purity using the following formula:
Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample) * 100
Where:
-
V_NaOH = Volume of NaOH solution used (in L)
-
M_NaOH = Molarity of NaOH solution
-
MW_analyte = Molecular weight of this compound
-
m_sample = mass of the sample (in g)
-
-
Visualizing the Workflows
Caption: Workflow for qNMR Purity Determination.
Caption: Workflow for HPLC Purity Determination.
Caption: Workflow for Titration Purity Determination.
Conclusion
The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis.
-
qNMR stands out as a primary and powerful technique for obtaining an absolute purity value without the need for a specific reference standard of the analyte. It provides structural information and can quantify a wide range of impurities, making it an excellent tool during process development and for the certification of reference materials.
-
HPLC is a highly sensitive and high-throughput method, ideal for routine quality control and for detecting trace-level impurities. For the most accurate quantification, especially of impurities with different UV responses, the use of reference standards for each impurity is recommended.
-
Titration offers a simple and cost-effective method for determining the purity of the hydrochloride salt. However, it lacks specificity and does not provide any information about the nature of the impurities present.
For comprehensive and robust purity assessment, a combination of orthogonal techniques is often employed. For instance, HPLC can be used for high-sensitivity impurity profiling, while qNMR can confirm the identity and provide an accurate, absolute measure of the bulk material's purity. This multi-faceted approach ensures the highest level of confidence in the quality of this compound products.
References
A Comparative Guide to TLC Visualization Techniques for Methyl 4-hydrazinylbenzoate Hydrochloride
Monitoring the progress of chemical reactions involving Methyl 4-hydrazinylbenzoate Hydrochloride is crucial for researchers in organic synthesis and drug development. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose, but effective visualization of the separated components on the TLC plate is paramount. This guide provides a comparative analysis of various visualization techniques suitable for this specific compound, which possesses a UV-active aromatic ring and a reactive hydrazine group.
Performance Comparison of Visualization Techniques
The choice of visualization method depends on the specific requirements of the experiment, such as the need for sample recovery (non-destructive vs. destructive methods) and the presence of other functional groups in the reaction mixture. The following table summarizes and compares the performance of several common TLC visualization techniques for this compound and related derivatives.
| Technique | Principle | Destructive/ Non-destructive | Selectivity & Suitability | Typical Appearance of Spot |
| UV Light (254 nm) | Quenching of fluorescence by UV-absorbing compounds. | Non-destructive | Excellent for aromatic and conjugated systems.[1][2][3] The plate can be used for subsequent staining.[2] | Dark spots on a green fluorescent background.[1][4] |
| Iodine Vapor | Formation of colored complexes with organic compounds. | Semi-destructive (spots fade over time).[2][5] | General stain with high affinity for aromatic and unsaturated compounds.[4][6][7] | Yellow-brown spots on a light-brown background.[1][2] |
| Potassium Permanganate (KMnO₄) | Oxidation of the analyte. | Destructive | Excellent for any oxidizable functional group, such as the hydrazine moiety, alcohols, and alkenes.[4][8] | Yellow to brown spots on a purple/pink background.[9] |
| Ninhydrin | Reaction with primary amines to form a colored product (Ruhemann's purple). | Destructive | Highly specific for primary amines and amino acids.[10] Hydrazines, as amine derivatives, react to give colored spots.[11][12] | Pink to purple spots, often after heating.[11] |
| p-Anisaldehyde | Acid-catalyzed condensation reaction with nucleophilic compounds. | Destructive | Good general reagent for nucleophiles, including amines/hydrazines.[4][13] Often gives a range of colors for different compounds.[14] | Varies (e.g., blue, green, red, violet) on a pink background after heating.[13][15] |
| Vanillin | Similar to p-anisaldehyde, involving acid-catalyzed reactions. | Destructive | A versatile, general-purpose stain that reacts with many functional groups, including nucleophiles.[13][16][17] | A wide variety of colors, which can help differentiate compounds.[16] |
Experimental Workflow and Visualization Pathways
The logical flow for visualizing a developed TLC plate typically starts with non-destructive methods, preserving the plate for subsequent, more specific destructive techniques if necessary.
Caption: Workflow for TLC plate visualization, starting with non-destructive UV analysis followed by a choice of destructive chemical staining methods.
Experimental Protocols
Below are detailed protocols for the most effective visualization techniques. Always handle chemical stains in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
UV Light Visualization
-
Methodology:
-
After developing and thoroughly drying the TLC plate, place it under a short-wave UV lamp (254 nm).[2]
-
UV-active compounds, such as those containing aromatic rings, will appear as dark spots against the green fluorescent background of the plate.[1][7]
-
Lightly circle the observed spots with a pencil for a permanent record, as they will disappear once the UV light is removed.[2]
-
Iodine Vapor Staining
-
Reagent Preparation:
-
Methodology:
-
Place the developed, dry TLC plate into the iodine chamber using forceps and seal it.[18]
-
Allow the plate to remain in the chamber until yellow-brown spots appear. This typically takes a few minutes.[1][18]
-
Remove the plate and immediately circle the spots with a pencil, as the stain will fade over time as the iodine evaporates.[2][5]
-
Potassium Permanganate (KMnO₄) Staining
-
Reagent Preparation:
-
Methodology:
-
Using tweezers, quickly dip the dry TLC plate into the permanganate solution.
-
Remove the plate and allow the excess stain to drip off.
-
Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against the purple background.[8][9] Overheating can cause the entire plate to turn brown.[8]
-
Ninhydrin Staining
-
Reagent Preparation:
-
Methodology:
-
Quickly dip the dry TLC plate into the ninhydrin solution.
-
Allow the solvent to evaporate.
-
Gently heat the plate with a heat gun. Primary amines and related compounds will develop as pink to purple spots.[11]
-
p-Anisaldehyde Staining
-
Reagent Preparation:
-
Methodology:
-
Dip the dry TLC plate into the p-anisaldehyde solution.
-
Gently warm the plate with a heat gun until colored spots develop against a light pink background.[13] The color of the spots can vary depending on the compound's structure.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. theory.labster.com [theory.labster.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. Curly Arrow: Let's Talk About TLCs Part 5 - Iodine Stain [curlyarrow.blogspot.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Stains for Developing TLC Plates [faculty.washington.edu]
- 8. TLC stains [reachdevices.com]
- 9. m.youtube.com [m.youtube.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 12. echemi.com [echemi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chromatography [chem.rochester.edu]
- 15. epfl.ch [epfl.ch]
- 16. Curly Arrow: Let's talk about TLCs Part 1 - Vanillin Stain [curlyarrow.blogspot.com]
- 17. devthechemist.com [devthechemist.com]
- 18. websites.umich.edu [websites.umich.edu]
- 19. silicycle.com [silicycle.com]
- 20. scribd.com [scribd.com]
Comparison of catalytic activity with different acids in Fischer indole synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a venerable and versatile method for the construction of the indole nucleus, remains a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1] The choice of acid catalyst is a critical parameter that profoundly influences the reaction's efficiency, yield, and in some cases, regioselectivity.[2][3] This guide provides an objective comparison of the catalytic activity of various acids, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.
Performance Comparison of Acid Catalysts
The efficacy of an acid catalyst in the Fischer indole synthesis is typically evaluated based on the yield of the desired indole product, reaction time, and reaction conditions. Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride, iron(III) chloride, and aluminum chloride) are effective in catalyzing this transformation.[3][4]
The following table summarizes reported yields for the synthesis of various indole derivatives using different acid catalysts. It is important to note that reaction conditions such as substrate, solvent, temperature, and reaction time vary between studies, which impacts direct comparability.
| Catalyst | Substrate (Arylhydrazine + Carbonyl Compound) | Reaction Conditions | Yield (%) | Reference |
| Brønsted Acids | ||||
| p-Toluenesulfonic acid (PTSA) | Phenylhydrazine + 3-Pentanone | Solvent-free, 100 °C, 5 min | 82 | [5] |
| p-Toluenesulfonic acid (PTSA) | Hydrazine + Tricyclic Ketone | tert-Butanol, 80 °C | 47 (indolenine) + 29 (indole) | [2] |
| Polyphosphoric acid (PPA) | Phenylhydrazine + Acetophenone | Heat | Not specified | [6] |
| Polyphosphoric acid (PPA) | Hydrazone derivative | Acetic Acid | 87 | [2] |
| Polyphosphoric acid (PPA) | Phenylacetylene + Phenylhydrazine | - | 93 | [7][8] |
| Acetic Acid | Phenylhydrazone of a ketone | Reflux | "Satisfactory" | [2] |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | Phenylhydrazine + Propiophenone | Microwave, 170 °C, 10 min | 92 | [9] |
| Lewis Acids | ||||
| Zinc chloride (ZnCl₂) | Phenylhydrazine + Cyclohexanone | Microwave, Ionic Liquid | 79.89 | [10] |
| Zinc chloride (ZnCl₂) | Phenylhydrazone of Acetophenone | Triethylene glycol, Microwave | "Excellent" | [11] |
| Choline chloride·2ZnCl₂ | Phenylhydrazone of Acetophenone | 95 °C, 4 h | 91 | [12] |
| Phosphomolybdic acid | Phenyl hydrazine hydrochloride + Acetophenone | Chloroform, 60 °C, 4 h | 86 | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
Protocol 1: Fischer Indole Synthesis using p-Toluenesulfonic Acid (Solvent-Free) [5]
-
Materials: Phenylhydrazine, 3-Pentanone, p-Toluenesulfonic acid monohydrate.
-
Procedure:
-
In a test tube, thoroughly mix phenylhydrazine (1.0 mmol), 3-pentanone (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol).
-
Heat the mixture with occasional swirling in a water bath at approximately 100 °C for 5 minutes.
-
Cool the mixture to room temperature.
-
Add water to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Protocol 2: Fischer Indole Synthesis using Polyphosphoric Acid [6]
-
Materials: Phenylhydrazine, Acetophenone, Polyphosphoric Acid (PPA), Ethanol, Ice water, 10% Sodium hydroxide solution.
-
Procedure:
-
In a round-bottom flask, combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).
-
Gently heat the mixture (e.g., in a water bath at 60 °C) for 30 minutes to form the phenylhydrazone.
-
To the cooled phenylhydrazone, add polyphosphoric acid (approximately 10 times the weight of phenylhydrazine).
-
Heat the mixture in a water bath at 100 °C for 10 minutes.
-
Pour the hot reaction mixture into ice water.
-
Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until alkaline.
-
Collect the precipitated 2-phenylindole by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol for purification.
-
Protocol 3: Microwave-Assisted Fischer Indole Synthesis using Zinc Chloride in an Ionic Liquid [10]
-
Materials: Phenylhydrazine, Cyclohexanone, Zinc chloride (ZnCl₂), Pyridinium-based ionic liquid.
-
Procedure:
-
Combine phenylhydrazine, cyclohexanone, ZnCl₂, and the ionic liquid in a microwave-safe vessel.
-
Seal the vessel and subject it to microwave irradiation.
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction mixture and isolate the product, 1,2,3,4-tetrahydrocarbazole. The use of ionic liquids in conjunction with ZnCl₂ has been shown to afford better yields than either catalyst used individually.[10]
-
Mandatory Visualizations
Caption: General mechanism of the Fischer indole synthesis.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testbook.com [testbook.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
Efficacy comparison of antimicrobial agents synthesized from different hydrazine derivatives
A Comparative Guide to the Antimicrobial Efficacy of Novel Hydrazine Derivatives
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Hydrazine derivatives, particularly the hydrazide-hydrazone class of compounds, have emerged as a versatile and highly promising scaffold in medicinal chemistry. This guide provides a comparative analysis of the antimicrobial efficacy of various hydrazine derivatives, synthesized by incorporating different heterocyclic and aromatic moieties. We delve into the structure-activity relationships, proposed mechanisms of action, and supporting experimental data for key classes of these compounds, including pyrazole, thiazole, and quinoline derivatives. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial agents.
Introduction: The Post-Antibiotic Era and the Need for Innovation
The relentless evolution of multidrug-resistant (MDR) pathogens poses one of the most significant threats to global health. The waning efficacy of conventional antibiotics has created a critical therapeutic void, propelling the scientific community to explore new chemical entities capable of overcoming established resistance mechanisms.[1] In this pursuit, synthetic medicinal chemistry offers a powerful avenue for designing molecules with novel modes of action. Among the various structural scaffolds investigated, compounds possessing the hydrazide-hydrazone moiety (-CONH-N=CH-) have garnered substantial interest.[2][3][4] This functional group serves as a flexible and effective pharmacophore, present in several clinically used drugs and a vast number of investigational compounds with a broad spectrum of biological activities, including antimicrobial, antitubercular, antifungal, and anticancer properties.[5][6][7]
This guide will compare the antimicrobial performance of distinct classes of hydrazine derivatives, synthesizing data from recent studies to provide a clear perspective on their potential as lead compounds for future drug development.
The Hydrazide-Hydrazone Moiety: A Versatile Pharmacophore
The pharmacological significance of the hydrazide-hydrazone scaffold is largely attributed to its key structural feature: the azomethine group (-NH–N=CH-).[2] This group imparts a unique combination of rigidity and conformational flexibility, allowing these molecules to effectively bind to various biological targets. The presence of proton-donating (N-H) and proton-accepting (C=O, C=N) sites facilitates the formation of crucial hydrogen bonds with enzyme active sites. Furthermore, the lipophilic character of the hydrocarbon backbone aids in penetrating microbial cell membranes.
The general structure allows for extensive chemical modification at two primary sites (R and R'), enabling the synthesis of large libraries of compounds with diverse physicochemical properties. By incorporating various aromatic or heterocyclic rings, researchers can fine-tune the molecule's steric, electronic, and lipophilic characteristics to optimize antimicrobial potency and selectivity.
Caption: General chemical structure of the hydrazide-hydrazone moiety.
Comparative Efficacy of Hydrazine Derivative Classes
The antimicrobial activity of hydrazine derivatives is profoundly influenced by the nature of the aromatic or heterocyclic rings attached to the core structure. Below, we compare the efficacy of several prominent classes.
Pyrazole-Hydrazine Derivatives
Pyrazole moieties are well-established pharmacophores in numerous approved drugs. Their incorporation into a hydrazone framework often yields compounds with potent and broad-spectrum antimicrobial activity.[8][9] The pyrazole ring can enhance binding to biological targets and improve the overall pharmacokinetic profile of the molecule.
Key Findings & Structure-Activity Relationship (SAR):
-
Broad-Spectrum Activity: Many pyrazole-derived hydrazones exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Acinetobacter baumannii) bacteria, including multidrug-resistant strains like MRSA.[9]
-
Substituent Effects: The introduction of electron-withdrawing groups, such as fluoro or nitro groups, on appended phenyl rings can significantly enhance antibacterial potency. For instance, naphthyl-substituted pyrazole hydrazones have shown MIC values as low as 0.78–1.56 µg/mL against Gram-positive bacteria.[9]
-
Mechanism of Action: A primary mechanism for this class is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[9] This was supported by molecular docking studies showing strong binding interactions within the enzyme's active site.[5][6]
Thiazole and 1,3,4-Thiadiazole-Hydrazine Derivatives
The inclusion of sulfur-containing heterocycles like thiazole and thiadiazole is a common strategy in antimicrobial drug design. The sulfur atom can improve membrane permeability and participate in key binding interactions.[10] These derivatives have demonstrated significant antibacterial and antifungal properties.
Key Findings & SAR:
-
Potent Bactericidal Effect: Certain 1,2,3-thiadiazole derivatives exhibit potent bactericidal effects, with MIC values as low as 1.95 µg/mL against Staphylococcus species, which is several-fold greater than the reference drug nitrofurantoin.[5][6]
-
Antifungal Activity: Thiadiazole derivatives have shown remarkable activity against pathogenic fungi, including black fungi like Rhizopus oryzae.[10] This is particularly relevant in the context of emerging fungal infections.
-
Synergistic Design: The combination of the thiadiazole ring with other moieties, such as quinazoline, can lead to compounds with a wide range of antimicrobial activities.[11]
Other Notable Hydrazine Derivatives
-
(2,4-dinitrophenyl) Hydrazones: While synthetically accessible, derivatives based on (2,4-dinitrophenyl) hydrazine have generally shown moderate antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and the fungus Candida albicans.[12][13]
-
Indol-2-one Derivatives: An indol-2-one derivative was found to have higher antibacterial activity than tetracycline against B. subtilis, S. aureus, and E. coli. Its mechanism was linked to strong inhibition of S. aureus DNA gyrase.[5][6]
-
Quinoline Derivatives: Hydrazide-hydrazones of 2-propylquinoline-4-carboxylic acid have displayed significant antibacterial activity, indicating the value of the quinoline scaffold.[6]
Data Summary: Minimum Inhibitory Concentration (MIC)
The following table summarizes the reported MIC values for representative compounds from different hydrazine derivative classes against common pathogens.
| Derivative Class | Compound/Reference | S. aureus (Gram +) | E. coli (Gram -) | K. pneumoniae (Gram -) | B. subtilis (Gram +) | Source |
| Hydrazide-Hydrazone | Compound 5f | 16.0 mm (Zone) | 2.5 µg/mL | 2.5 µg/mL | 20.4 mm (Zone) | [2] |
| Hydrazide-Hydrazone | Compound 5c | 5.1 mm (Zone) | - | - | 2.5 µg/mL | [2] |
| Isonicotinic Acid | Compound 15 | 1.95–7.81 µg/mL | - | - | 1.95–7.81 µg/mL | [5] |
| Indol-2-one | Compound 21 | MIC < Tetracycline | MIC < Tetracycline | - | MIC < Tetracycline | [5][6] |
| 1,2,3-Thiadiazole | Compound 28 | 1.95 µg/mL | - | - | 1.95 µg/mL | [5][6] |
| Pyrazoline | Compound 5, 19, 24 | 64 µg/mL | - | - | >64 µg/mL | [14] |
| Pyrazole-Hydrazone | Naphthyl-subst. (6) | 0.78–1.56 µg/mL | - | - | - | [9] |
| Pyrazole-Carbothiohydrazide | Compound 21a | - | - | - | - | [8] |
Note: Data is presented as MIC (µg/mL) unless otherwise specified. Zone of inhibition is given in mm. "-" indicates data not available in the cited source.
Proposed Mechanisms of Antimicrobial Action
While the exact mechanism can vary between derivatives, a significant body of evidence points towards the inhibition of bacterial DNA gyrase (and topoisomerase IV) as a primary mode of action for many potent hydrazine derivatives.[5][6][9]
DNA Gyrase Inhibition Pathway:
-
Cellular Uptake: The lipophilic nature of the hydrazone derivative facilitates its diffusion across the bacterial cell wall and membrane.
-
Target Binding: The compound binds to the active site of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The binding is often stabilized by hydrogen bonds and hydrophobic interactions.
-
Enzymatic Inhibition: This binding prevents the enzyme from re-ligating the DNA strands after catalysing a transient double-strand break, leading to an accumulation of DNA breaks.
-
Cell Death: The irreparable DNA damage triggers a cascade of events, including the SOS response, ultimately leading to bacterial cell death (bactericidal effect).
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Experimental Protocols
General Synthesis of Hydrazide-Hydrazone Derivatives (5a-l)
This protocol is representative of the condensation reaction used to synthesize the hydrazone scaffold.[2]
Materials:
-
Hydrazide intermediate (e.g., compound 3) (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
A mixture of the hydrazide (1 mmol) and the selected aromatic aldehyde (1 mmol) is prepared in a round-bottom flask.
-
Ethanol (25 mL) is added as the solvent.
-
A catalytic amount (2-3 drops) of glacial acetic acid is added to the mixture.
-
The reaction mixture is heated at reflux for 3-4 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate (the hydrazide-hydrazone product) is collected by filtration.
-
The solid product is washed with cold ethanol, dried under vacuum, and recrystallized from ethanol to yield the pure compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Synthesized hydrazine derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Reference antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Compound Preparation: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that each well will receive a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the compound dilution, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to verify bacterial growth and a negative control (broth only) to check for sterility. A reference antibiotic control is also included.
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Caption: Experimental workflow for MIC determination.
Conclusion and Future Perspectives
Hydrazine derivatives, particularly those belonging to the hydrazide-hydrazone family, represent a highly versatile and promising platform for the development of novel antimicrobial agents. The ability to readily modify their structure allows for the fine-tuning of their activity against a wide range of pathogens, including those with significant resistance profiles. The incorporation of pyrazole and thiadiazole moieties has proven to be a particularly effective strategy, yielding compounds with sub-micromolar efficacy.
Future research should focus on:
-
Expanding SAR Studies: Systematically exploring the impact of a wider range of heterocyclic and aromatic substituents to identify novel pharmacophores with enhanced potency and reduced toxicity.
-
Mechanism Deconvolution: While DNA gyrase is a key target, further studies are needed to elucidate other potential mechanisms of action and to understand how these compounds overcome existing resistance pathways.
-
In Vivo Efficacy and Toxicology: Promising lead compounds must be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetic properties, and safety profiles.
-
Combination Therapies: Investigating the potential for synergistic effects when these novel derivatives are used in combination with existing antibiotics.
By leveraging the synthetic tractability and potent bioactivity of hydrazine derivatives, the scientific community can continue to build a robust pipeline of new chemical entities to combat the growing threat of antimicrobial resistance.
References
- 1. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 14. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: A Comparative Guide to Structure Validation of Novel Compounds
In the landscape of drug discovery and chemical research, the precise determination of a molecule's three-dimensional structure is paramount. This structural blueprint governs a compound's function, interactions, and therapeutic potential. For researchers, scientists, and drug development professionals, selecting the optimal technique for structure validation is a critical decision. This guide provides an objective comparison of X-ray crystallography, the gold standard in structure determination, with its primary alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM), supported by experimental data and detailed protocols.
The Gold Standard: X-ray Crystallography
X-ray crystallography has been the cornerstone of structural biology for decades, responsible for the vast majority of structures deposited in the Protein Data Bank (PDB).[1][2] The technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound of interest.[1][3][4][5] By analyzing the pattern of diffracted X-rays, scientists can reconstruct a detailed electron density map of the molecule, revealing its atomic arrangement with high precision.[1][5][6] This method is invaluable for understanding protein-ligand interactions at an atomic level, guiding the design of more potent and specific drug candidates.[1][7]
Strengths of X-ray Crystallography:
-
High Resolution: Capable of achieving atomic or near-atomic resolution (often below 1.5 Å), providing unambiguous structural details.[7][8]
-
Well-Established: A mature and robust technique with well-defined protocols and a large community of experts.[1]
-
No Molecular Weight Limit: In principle, there is no size limit for molecules that can be studied, although larger and more complex molecules can be challenging to crystallize.[1][9]
Limitations of X-ray Crystallography:
-
Crystallization is Essential: The primary bottleneck is the need to grow high-quality, single crystals, which can be a time-consuming and often challenging process, particularly for large, flexible, or membrane proteins.[4][10][11][12]
-
Static Picture: The resulting structure represents an average conformation within the crystal lattice and may not fully capture the molecule's dynamic nature in solution.[9]
-
Potential for Artifacts: The crystallization process itself can sometimes introduce conformational changes that are not representative of the native state.[10]
Alternative and Complementary Techniques
While X-ray crystallography remains a dominant force, NMR spectroscopy and cryo-EM offer powerful alternatives, each with unique advantages for specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing a more dynamic picture of their conformation and behavior.[1][2][11] It relies on the magnetic properties of atomic nuclei.[10][13] By analyzing the interactions between nuclei, a set of distance and angular restraints can be generated to calculate a three-dimensional structure.[10]
Strengths of NMR Spectroscopy:
-
Solution-State Analysis: Provides structural information in a near-physiological environment, capturing molecular dynamics and flexibility.[2][11]
-
No Crystallization Required: This is a significant advantage for molecules that are difficult or impossible to crystallize.[2]
-
Probing Interactions: Excellent for studying molecular interactions, binding events, and conformational changes in solution.[9]
Limitations of NMR Spectroscopy:
-
Molecular Size Limitation: Generally limited to smaller proteins and molecules (typically <50 kDa) due to increasing spectral complexity and signal overlap with larger molecules.[10][14]
-
Lower Resolution: Typically provides lower resolution structures compared to X-ray crystallography.
-
Complex Data Analysis: The analysis of NMR data can be complex and time-consuming.[15]
-
Sensitivity: NMR is an inherently insensitive technique, often requiring larger sample amounts compared to other methods.[14][[“]][17]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has undergone a "resolution revolution" in recent years, emerging as a near-atomic resolution technique that rivals X-ray crystallography for certain applications.[1] In cryo-EM, purified macromolecules are rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope.[18] Tens of thousands of individual particle images are then computationally averaged to reconstruct a 3D model.[18]
Strengths of Cryo-EM:
-
Applicable to Large and Complex Molecules: Particularly well-suited for large, dynamic, or heterogeneous macromolecular complexes that are challenging to crystallize.[19][20]
-
Near-Native State: Samples are studied in a vitrified, hydrated state, which is believed to be close to their native conformation.[8]
-
No Crystallization Needed: Bypasses the often-difficult crystallization step.[19]
Limitations of Cryo-EM:
-
Resolution Limitations for Small Molecules: Smaller proteins can be difficult to discern from the background noise, making high-resolution structure determination challenging.[19][21]
-
Sample Preparation Challenges: Achieving a thin, uniform layer of vitreous ice with well-dispersed particles can be difficult.[22]
-
Computationally Intensive: The processing of large datasets requires significant computational resources.[18]
-
Low Throughput: The overall workflow can be slower compared to high-throughput crystallography.
Quantitative Comparison of Structure Validation Techniques
To aid in the selection of the most appropriate technique, the following tables summarize key quantitative parameters for X-ray crystallography, NMR spectroscopy, and cryo-EM.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Cryo-Electron Microscopy (Single Particle Analysis) |
| Typical Resolution | 0.8 - 3.5 Å | 1.5 - 2.5 Å (for small proteins) | 1.8 - 5 Å |
| Molecular Weight Range | No theoretical limit, but crystallization is the bottleneck. | Typically < 50 kDa | > 50 kDa (lower limit is a challenge) |
| Sample Amount | 5-15 mg for screening and optimization | 5-10 mg | 0.1 - 1 mg for screening, 1-5 mg for data collection |
| Sample Purity | >95% | >95% | >95% |
| Sample State | Single Crystal | Solution | Vitrified Ice |
| Throughput | Can be high-throughput with automation | Lower throughput | Lower throughput |
| Cost | Moderate to High (Synchrotron access can be costly) | High (instrumentation is expensive) | Very High (microscopes and detectors are expensive) |
Table 1: Comparison of Key Performance Metrics.
| Compound Type | X-ray Crystallography | NMR Spectroscopy | Cryo-EM |
| Small Organic Molecules | Excellent | Excellent | Not suitable |
| Peptides and Small Proteins (<50 kDa) | Excellent | Excellent | Challenging |
| Large Soluble Proteins (>50 kDa) | Good (if they crystallize) | Challenging | Excellent |
| Large Protein Complexes | Challenging to crystallize | Very Challenging | Excellent |
| Membrane Proteins | Very Challenging to crystallize | Challenging | Good to Excellent |
| Nucleic Acids | Good | Good | Good |
Table 2: Applicability to Different Compound Types.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the key techniques discussed.
Protocol 1: X-ray Crystallography Workflow for a Novel Compound
-
Crystallization Screening:
-
Prepare a highly pure and concentrated solution of the novel compound (>95% purity, 5-10 mg/mL).
-
Use commercially available or custom-made screens to test a wide range of precipitants, buffers, and salts.
-
Employ vapor diffusion (sitting or hanging drop) methods to allow for slow equilibration and crystal growth.
-
Incubate crystallization plates at a constant temperature and monitor for crystal formation over several days to weeks.
-
-
Crystal Optimization and Harvesting:
-
Once initial crystals are obtained, optimize conditions by fine-tuning precipitant and compound concentrations to improve crystal size and quality.
-
Carefully harvest the best crystals using a cryo-loop and flash-cool them in liquid nitrogen, often with a cryoprotectant, to prevent ice crystal formation.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in an X-ray beamline, typically at a synchrotron source for high-intensity X-rays.[1]
-
Rotate the crystal in the X-ray beam and collect a series of diffraction images.
-
-
Data Processing and Structure Solution:
-
Process the diffraction images to determine the unit cell dimensions, space group, and reflection intensities.
-
Solve the "phase problem" using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial atomic model into the resulting electron density map.
-
-
Structure Refinement and Validation:
-
Refine the atomic model against the experimental data to improve its fit and geometry.
-
Validate the final structure using various quality metrics to ensure its accuracy and reliability before deposition in a public database.
-
Protocol 2: 2D NMR for Small Molecule Structure Elucidation
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[23]
-
Transfer the solution to a high-quality NMR tube.
-
-
Acquisition of 1D NMR Spectra:
-
Acquire a ¹H NMR spectrum to identify the different proton environments.
-
Acquire a ¹³C NMR spectrum to identify the different carbon environments.
-
-
Acquisition of 2D NMR Spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the molecule's 3D conformation.
-
-
Data Analysis and Structure Elucidation:
-
Integrate and analyze the chemical shifts, coupling constants, and cross-peaks from all spectra.
-
Piece together the molecular fragments and establish their connectivity to determine the complete chemical structure.
-
Use NOESY data to determine the relative stereochemistry.
-
Protocol 3: Single-Particle Cryo-EM Workflow for a Protein-Ligand Complex
-
Sample Preparation and Vitrification:
-
Prepare a highly pure and stable sample of the protein-ligand complex at an appropriate concentration (typically 1-5 mg/mL).
-
Apply a small volume (~3 µL) of the sample to a cryo-EM grid.[22]
-
Blot away excess liquid to create a thin film and rapidly plunge the grid into a cryogen (e.g., liquid ethane) to vitrify the sample.[22]
-
-
Data Acquisition:
-
Load the vitrified grid into a transmission electron microscope (TEM) equipped with a cryo-stage.
-
Collect a large dataset of thousands of low-dose images (micrographs) of the randomly oriented particles.[18]
-
-
Image Processing and 2D Classification:
-
Perform motion correction on the raw movie frames to correct for beam-induced movement.
-
Estimate the contrast transfer function (CTF) of the microscope.
-
Automatically or semi-automatically pick individual particles from the micrographs.
-
Classify the 2D particle images to remove bad particles and group similar views.[24]
-
-
3D Reconstruction and Refinement:
-
Generate an initial 3D model (ab initio or from a reference).
-
Refine the 3D model by iteratively aligning the 2D class averages.
-
Perform further 3D classification to identify and separate different conformational states.[24]
-
-
Model Building and Validation:
-
Build an atomic model into the final high-resolution 3D map.
-
Refine and validate the model, similar to the process in X-ray crystallography.
-
Visualizing the Workflows
To further clarify the experimental processes and decision-making logic, the following diagrams are provided.
References
- 1. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. The Advantages and Disadvantages of XRD - [thefuturepositive.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rigaku.com [rigaku.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. quora.com [quora.com]
- 10. fiveable.me [fiveable.me]
- 11. news-medical.net [news-medical.net]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 14. youtube.com [youtube.com]
- 15. Structural Biology by NMR: Structure, Dynamics, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. azooptics.com [azooptics.com]
- 18. MyScope [myscope.training]
- 19. criver.com [criver.com]
- 20. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 21. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 22. frontiersin.org [frontiersin.org]
- 23. benchchem.com [benchchem.com]
- 24. creative-biostructure.com [creative-biostructure.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-hydrazinylbenzoate Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Methyl 4-hydrazinylbenzoate Hydrochloride, a valuable reagent in organic synthesis, demands meticulous handling, not only during its use but also through its final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile: Why Caution is Critical
This compound (CAS No. 6296-89-5) is a substituted hydrazine derivative.[1] Hydrazine and its derivatives are recognized for their potential toxicity and are often treated as hazardous substances.[2] The primary hazards associated with this class of compounds include:
-
Toxicity: Hydrazine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Irritation: The compound can cause skin, eye, and respiratory tract irritation.[3][4]
-
Carcinogenicity: Many hydrazine compounds are suspected carcinogens. The U.S. Environmental Protection Agency (EPA) has classified hydrazine as a probable human carcinogen (Group B2).[2]
Given these potential hazards, it is imperative that this compound be managed as a hazardous waste from the point of generation to its final disposal.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4][5]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and absorption of the hazardous substance.[4] |
| Body Protection | A laboratory coat. | To protect the skin and clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[4] |
Waste Collection and Segregation: The First Step in Proper Disposal
Proper disposal begins at the source of waste generation. A systematic approach to collection and segregation is essential to prevent accidental mixing of incompatible chemicals and to ensure compliant disposal.
Waste Container Requirements
-
Compatibility: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable.
-
Integrity: The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] All constituents of a mixture must be listed.
Satellite Accumulation Areas (SAAs)
Laboratories that generate hazardous waste are required by the EPA's Resource Conservation and Recovery Act (RCRA) to establish Satellite Accumulation Areas (SAAs).[6] These are designated locations at or near the point of waste generation for the accumulation of hazardous waste.
-
Location: The SAA should be under the direct control of laboratory personnel.
-
Storage Limits: Up to 55 gallons of non-acute hazardous waste or one quart of acutely hazardous waste may be accumulated in an SAA.
-
Time Limits: Once a container is full, it must be moved to the central hazardous waste storage area within three days. Partially filled containers can remain in the SAA for up to one year.[4]
The following diagram illustrates the workflow for waste accumulation in a laboratory setting:
References
- 1. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride | C9H11ClN2O3 | CID 130405979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling Methyl 4-hydrazinylbenzoate Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Methyl 4-hydrazinylbenzoate Hydrochloride, including detailed operational and disposal plans to ensure laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Inhalation, ingestion, or skin contact may be harmful, and it can cause significant skin and eye irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.
| Hazard Classification | GHS Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed[2][3] H312: Harmful in contact with skin[2][3] H332: Harmful if inhaled[2][3] |
| Skin Irritation | H315: Causes skin irritation[1][2][3] |
| Eye Irritation | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation[1][3] |
A comprehensive PPE strategy is critical when working with this compound. The following table outlines the recommended personal protective equipment.
| Body Part | Recommended Protection | Standard/Specification |
| Eyes/Face | Safety goggles with side protection.[1] | EN 166 or 29 CFR 1910.133. |
| Skin (Hands) | Chemical-resistant gloves (e.g., Nitrile rubber).[1] | EN 374.[1] |
| Skin (Body) | Protective clothing to prevent skin exposure.[1] | N/A |
| Respiratory | Dust mask (type N95 or equivalent) or a full-face respirator if exposure limits are exceeded.[1][4] | NIOSH (US) or EN 149 (EU).[1] |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C8H11ClN2O2[5] |
| Molecular Weight | 202.64 g/mol [2][5] |
| Melting Point | 205-207°C[3] |
| Physical Form | Solid |
| Purity | >95% to 97%[6] |
Operational and Disposal Plans
Step-by-Step Handling Procedure
Safe handling practices are crucial to prevent accidental exposure and contamination. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][6]
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][6]
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above. This includes safety goggles, chemical-resistant gloves, a lab coat, and a dust mask.
-
Dispensing : When weighing or transferring the solid material, avoid generating dust.[1][6] Use techniques such as gentle scooping and work on a surface that is easy to decontaminate.
-
Solution Preparation : If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Decontaminate all work surfaces and equipment. Remove and properly dispose of contaminated PPE.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing and wash it before reuse.[6] If skin irritation persists, get medical advice/attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids.[6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] If eye irritation persists, get medical advice/attention.[6] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[4] |
Spill Response
-
Minor Spills (Solid) : Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1][6] Avoid generating dust.
-
Minor Spills (Liquid) : Contain the spill with absorbent materials.[1] Vacuum or shovel the material into a labeled container for disposal. Wash the spill area with large amounts of water.[1]
-
Major Spills : Evacuate the area and prevent entry. Notify safety personnel immediately.
Storage and Disposal Plan
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store under an inert atmosphere and protect from moisture.[6] Recommended storage temperatures can range from room temperature to as low as -20°C; always consult the supplier's recommendation.[5]
-
Store away from strong oxidizing agents.[6]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
Disposal must be conducted through an authorized waste collection point and in accordance with all local, regional, and national regulations.[1][6]
-
Do not empty into drains or release into the environment.[1][6]
Workflow and Safety Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, emphasizing the critical safety checkpoints.
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 6296-89-5 [smolecule.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
